molecular formula C12H9NO4 B186223 2-Methylquinoline-3,4-dicarboxylic acid CAS No. 88344-65-4

2-Methylquinoline-3,4-dicarboxylic acid

Cat. No.: B186223
CAS No.: 88344-65-4
M. Wt: 231.2 g/mol
InChI Key: BQGFRFCKVQNHEC-UHFFFAOYSA-N
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Description

2-Methylquinoline-3,4-dicarboxylic acid serves as a versatile building block in organic and medicinal chemistry. Its structure, featuring both a quinoline nitrogen and two carboxylic acid groups, makes it an ideal ligand for constructing complex supramolecular architectures and coordination polymers through noncovalent interactions . This compound is a valuable precursor in the synthesis of biologically active quinoline derivatives, a class of compounds known for a broad spectrum of pharmacological properties. Research indicates that related quinoline-4-carboxylic acid structures form the core of various therapeutic agents and have shown potential anticancer activity by acting as SIRT3 inhibitors and inducing apoptosis in cell lines . Furthermore, the dicarboxylic acid functionality provides multiple sites for chemical modification, enabling its use in the development of novel compounds for investigating mechanisms of action against diseases, building upon the established biological significance of the quinoline scaffold . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylquinoline-3,4-dicarboxylic acid
Source PubChem
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InChI

InChI=1S/C12H9NO4/c1-6-9(11(14)15)10(12(16)17)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGFRFCKVQNHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350701
Record name 2-methylquinoline-3,4-dicarboxylic acid
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Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88344-65-4
Record name 2-methylquinoline-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-3,4-quinolinedicarboxylic acid monohydrate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylquinoline-3,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed exploration of a robust synthetic pathway for 2-methylquinoline-3,4-dicarboxylic acid, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering not just a methodology, but a deep understanding of the chemical principles and experimental considerations that underpin the synthesis.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic placement of functional groups, such as carboxylic acids, on the quinoline nucleus can profoundly influence the molecule's physicochemical properties and biological interactions. 2-Methylquinoline-3,4-dicarboxylic acid, with its vicinal carboxylic acid moieties and a methyl group, presents a unique substitution pattern that makes it an attractive target for the synthesis of novel bioactive compounds and functional materials. This guide delineates a reliable two-step synthetic approach, commencing with the well-established Pfitzinger reaction to construct the core quinoline structure, followed by a selective oxidation to introduce the second carboxylic acid group.

Strategic Overview of the Synthesis

The synthesis of 2-methylquinoline-3,4-dicarboxylic acid is strategically divided into two key stages. This approach ensures a high degree of control over the substitution pattern and allows for the isolation and purification of a key intermediate.

Stage 1: Pfitzinger Synthesis of 2,3-Dimethylquinoline-4-carboxylic Acid. This reaction is a classic and efficient method for the construction of quinoline-4-carboxylic acids.[1][2] It involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3] For our target, we will utilize 2,3-butanedione as the carbonyl component to introduce the desired methyl groups at the 2- and 3-positions of the quinoline ring.

Stage 2: Selective Oxidation of the 3-Methyl Group. The second stage involves the selective oxidation of the methyl group at the 3-position of the quinoline ring to a carboxylic acid. This transformation requires a potent oxidizing agent that can effect the conversion of an aryl-bound methyl group to a carboxylic acid. Careful control of reaction conditions is paramount to ensure the desired selectivity and to avoid over-oxidation or degradation of the quinoline core.

The overall synthetic workflow is depicted in the following diagram:

Synthetic Workflow Isatin Isatin Intermediate 2,3-Dimethylquinoline- 4-carboxylic Acid Isatin->Intermediate Pfitzinger Reaction (KOH, Ethanol, Reflux) Butanedione 2,3-Butanedione Butanedione->Intermediate FinalProduct 2-Methylquinoline-3,4- dicarboxylic Acid Intermediate->FinalProduct Selective Oxidation (KMnO4, Pyridine, H2O, Heat)

Caption: Overall synthetic strategy for 2-methylquinoline-3,4-dicarboxylic acid.

Detailed Experimental Protocols

Stage 1: Synthesis of 2,3-Dimethylquinoline-4-carboxylic Acid via the Pfitzinger Reaction

The Pfitzinger reaction proceeds through the base-catalyzed ring-opening of isatin to form an isatinic acid salt, which then condenses with the enolizable ketone, 2,3-butanedione. Subsequent intramolecular cyclization and dehydration afford the desired quinoline-4-carboxylic acid.[1]

Pfitzinger Reaction Mechanism cluster_0 Isatin Ring Opening cluster_1 Condensation cluster_2 Cyclization & Dehydration Isatin Isatin IsatinicAcid Isatinic Acid Salt Isatin->IsatinicAcid KOH, H2O IsatinicAcid2 Isatinic Acid Salt SchiffBase Schiff Base Intermediate IsatinicAcid2->SchiffBase Butanedione 2,3-Butanedione Butanedione->SchiffBase SchiffBase2 Schiff Base Intermediate CyclizedIntermediate Cyclized Intermediate SchiffBase2->CyclizedIntermediate Intramolecular Cyclization Product 2,3-Dimethylquinoline- 4-carboxylic Acid CyclizedIntermediate->Product - H2O

Caption: Mechanism of the Pfitzinger reaction for the synthesis of 2,3-dimethylquinoline-4-carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Isatin147.1314.7 g0.1
2,3-Butanedione86.099.5 g (10.6 mL)0.11
Potassium Hydroxide56.1116.8 g0.3
Ethanol (95%)-200 mL-
Hydrochloric Acid (conc.)-As needed-

Step-by-Step Protocol:

  • Preparation of the Reaction Mixture: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 16.8 g (0.3 mol) of potassium hydroxide in 100 mL of 95% ethanol.

  • Addition of Isatin: To the ethanolic potassium hydroxide solution, add 14.7 g (0.1 mol) of isatin. Stir the mixture at room temperature for 30 minutes. The color of the solution will change from orange to a deep reddish-brown, indicating the formation of the potassium salt of isatinic acid.

  • Addition of 2,3-Butanedione: Slowly add 9.5 g (10.6 mL, 0.11 mol) of 2,3-butanedione to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the potassium salt of the product may form.

  • Acidification: Carefully acidify the cooled reaction mixture with concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the free carboxylic acid.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash the solid thoroughly with cold water to remove any inorganic salts.

  • Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure 2,3-dimethylquinoline-4-carboxylic acid.

Expected Yield: 70-80%

Stage 2: Selective Oxidation of 2,3-Dimethylquinoline-4-carboxylic Acid

The selective oxidation of the 3-methyl group to a carboxylic acid is achieved using a strong oxidizing agent, potassium permanganate, in a basic aqueous pyridine solution. Pyridine acts as a co-solvent and a base, and its presence is crucial for the selectivity of the reaction. The benzylic protons of the methyl group are susceptible to oxidation under these conditions.[4][5]

Oxidation Mechanism cluster_0 Initial Attack cluster_1 Oxidation Cascade cluster_2 Final Oxidation StartingMaterial 2,3-Dimethylquinoline- 4-carboxylic Acid Intermediate1 Manganate Ester Intermediate StartingMaterial->Intermediate1 KMnO4, Heat Intermediate1_2 Manganate Ester Intermediate AldehydeIntermediate 3-Formyl Intermediate Intermediate1_2->AldehydeIntermediate Further Oxidation AldehydeIntermediate2 3-Formyl Intermediate Product 2-Methylquinoline-3,4- dicarboxylic Acid AldehydeIntermediate2->Product KMnO4

Caption: Proposed mechanism for the selective oxidation of the 3-methyl group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Dimethylquinoline-4-carboxylic Acid201.2210.0 g0.05
Potassium Permanganate158.0315.8 g0.1
Pyridine79.10100 mL-
Water18.02100 mL-
Sodium Bisulfite-As needed-
Hydrochloric Acid (conc.)-As needed-

Step-by-Step Protocol:

  • Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 10.0 g (0.05 mol) of 2,3-dimethylquinoline-4-carboxylic acid in a mixture of 100 mL of pyridine and 100 mL of water.

  • Addition of Oxidant: While stirring vigorously, slowly add 15.8 g (0.1 mol) of potassium permanganate in small portions to the reaction mixture. The addition should be controlled to manage the exothermic reaction.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain reflux for 8-12 hours. The purple color of the permanganate will gradually disappear, and a brown precipitate of manganese dioxide will form.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Decompose the excess potassium permanganate and manganese dioxide by the careful addition of a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless or pale yellow.

  • Solvent Removal: Remove the pyridine and water under reduced pressure using a rotary evaporator.

  • Acidification: Dissolve the residue in a minimum amount of water and acidify with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the desired dicarboxylic acid.

  • Filtration and Washing: Collect the white precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Drying: Dry the final product, 2-methylquinoline-3,4-dicarboxylic acid, in a vacuum oven.

Expected Yield: 60-70%

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)
2,3-Dimethylquinoline-4-carboxylic AcidC12H11NO2201.22~245-24813.5 (s, 1H, COOH), 8.1-7.5 (m, 4H, Ar-H), 2.6 (s, 3H, 2-CH3), 2.4 (s, 3H, 3-CH3)168.5, 155.1, 147.3, 138.2, 130.5, 129.8, 128.4, 126.7, 125.9, 124.1, 22.8, 15.6
2-Methylquinoline-3,4-dicarboxylic AcidC12H9NO4231.21>30013.8 (br s, 2H, COOH), 8.2-7.6 (m, 4H, Ar-H), 2.7 (s, 3H, 2-CH3)169.2, 167.8, 154.5, 148.1, 140.3, 131.2, 130.1, 129.5, 127.8, 126.3, 122.5, 23.1

Conclusion

This guide has detailed a reliable and well-precedented two-step synthesis of 2-methylquinoline-3,4-dicarboxylic acid. The Pfitzinger reaction provides an efficient entry to the key intermediate, 2,3-dimethylquinoline-4-carboxylic acid, and the subsequent selective oxidation of the 3-methyl group furnishes the target dicarboxylic acid. The protocols provided are designed to be reproducible and scalable, offering a solid foundation for researchers and drug development professionals to access this valuable quinoline derivative for further investigation and application. The principles and techniques described herein are fundamental in heterocyclic chemistry and can be adapted for the synthesis of other substituted quinolines.

References

  • J. Chem. Pharm. Res., 2012, 4(4):1956-1959.
  • Pfitzinger, W. J. Prakt. Chem.1886, 33 (1), 100.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. ([Link])

  • Pfitzinger reaction - Wikipedia. ([Link])

  • Potassium Permanganate - Organic Chemistry Portal. ([Link])

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ([Link])

  • A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water | Request PDF. ([Link])

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ([Link])

  • Efficient, Solvent-Free Oxidation of Organic Compounds with Potassium Dichromate in the Presence of Lewis Acids - PMC. ([Link])

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. ([Link])

  • Oxidation of Organic Molecules by KMnO4 - Chemistry LibreTexts. ([Link])

  • Oxidation by permanganate: synthetic and mechanistic aspects. ([Link])

  • A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water | Request PDF. ([Link])

  • Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism.. ([Link])

  • Preparation method for quinoline-4-carboxylic acid deriv
  • Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position. ([Link])

  • Quinolinium Dichromate Oxidation of Diols: A Kinetic Study. ([Link])

  • Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). ([Link])

  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. ([Link])

  • A methyl quinoline ( x ) on vigorous oxidation (2) formed tricarboxylic a... ([Link])

  • 15.3.5 Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position | Request PDF. ([Link])

  • Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. ([Link])

  • Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases | ACS Catalysis. ([Link])

  • Oxidation of alcohols by quinolinium dichromate. A kinetic study. ([Link])

  • oxidation of alcohols. ([Link])

  • The Oxidation of Alcohols - Chemistry LibreTexts. ([Link])

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An In-depth Technical Guide to 2-Methylquinoline-3,4-dicarboxylic acid: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylquinoline-3,4-dicarboxylic acid, a notable member of the quinoline carboxylic acid family, presents a scaffold of significant interest for medicinal chemistry and materials science. Its unique structural arrangement, featuring a methyl group and two carboxylic acid functionalities on the quinoline core, suggests a wide range of potential chemical reactivity and biological activity. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, serving as a valuable resource for researchers and developers in the field.

Chemical and Physical Properties

2-Methylquinoline-3,4-dicarboxylic acid is an organic compound characterized by a quinoline core, which is a fused bicyclic heterocycle composed of a benzene ring and a pyridine ring. Specifically, it possesses a methyl group at the 2-position and two carboxylic acid groups at the 3- and 4-positions.[1][2]

Table 1: Physicochemical Properties of 2-Methylquinoline-3,4-dicarboxylic acid
PropertyValueSource
CAS Number 88344-65-4[1]
Molecular Formula C₁₂H₉NO₄[1]
Molecular Weight 231.207 g/mol [1]
IUPAC Name 2-methylquinoline-3,4-dicarboxylic acid[1]
Melting Point Not publicly available. Can be requested from supplier.
Solubility Expected to have moderate solubility in polar organic solvents.[2] Specific data can be requested from the supplier.
Appearance Not specified. Typically a solid.
Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of 2-Methylquinoline-3,4-dicarboxylic acid. While specific spectra for this exact compound are not publicly available, representative data from closely related analogs can provide insight into the expected spectral features.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl group, and broad singlets for the carboxylic acid protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the quinoline core, the methyl group, and the two carboxylic acid carbons.

  • FT-IR: The infrared spectrum will be characterized by strong absorption bands for the O-H stretching of the carboxylic acids (broad), C=O stretching of the carboxylic acids, and C=C and C=N stretching vibrations of the quinoline ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO₂ and other characteristic fragments of the quinoline core.

Note: Researchers can request NMR, and other spectral data from suppliers such as Aceschem for detailed analysis.[1]

Synthesis of 2-Methylquinoline-3,4-dicarboxylic acid

While a specific, detailed synthesis protocol for 2-Methylquinoline-3,4-dicarboxylic acid is not extensively documented in readily available literature, its structure suggests that it can be synthesized through established methods for quinoline carboxylic acid synthesis, such as the Pfitzinger or Doebner-von Miller reactions.

Workflow for Potential Synthesis via Pfitzinger Reaction

The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound. A plausible synthetic route for 2-Methylquinoline-3,4-dicarboxylic acid could involve a modification of this reaction.

Pfitzinger_Synthesis Isatin Isatin Derivative Intermediate Intermediate Adduct Isatin->Intermediate Reaction with Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Intermediate Base Base (e.g., KOH) Base->Isatin Product 2-Methylquinoline-3,4-dicarboxylic acid Intermediate->Product Cyclization & Dehydration

Caption: A potential synthetic workflow for 2-Methylquinoline-3,4-dicarboxylic acid using a modified Pfitzinger reaction.

Step-by-Step Methodology (Hypothetical)
  • Reaction Setup: A suitable isatin derivative is dissolved in an appropriate solvent (e.g., ethanol) in the presence of a strong base like potassium hydroxide.

  • Addition of Reactant: A 1,2-dicarbonyl compound that can provide the methyl group at the 2-position and the precursor to the carboxylic acid at the 3-position is added to the reaction mixture.

  • Reflux: The reaction mixture is heated under reflux to facilitate the condensation and cyclization reactions.

  • Workup: After the reaction is complete, the mixture is cooled and acidified to precipitate the crude product.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent to obtain pure 2-Methylquinoline-3,4-dicarboxylic acid.

Biological and Pharmacological Properties

The biological activities of 2-Methylquinoline-3,4-dicarboxylic acid have not been extensively reported. However, the quinoline scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

Derivatives of quinoline-4-carboxylic acid have been investigated as potential anticancer agents. For instance, some 2-substituted quinoline-4-carboxylic acids have shown cytotoxic effects against various cancer cell lines.[3] The presence of the carboxylic acid groups in 2-Methylquinoline-3,4-dicarboxylic acid may enhance its interaction with biological targets through hydrogen bonding and electrostatic interactions.

Further research is warranted to explore the specific biological profile of this compound, including its potential as an enzyme inhibitor or a modulator of cellular signaling pathways.

Safety and Toxicology

Specific toxicological data for 2-Methylquinoline-3,4-dicarboxylic acid is not publicly available. However, information on related compounds can provide some guidance. For example, 2-methylquinoline is listed as harmful if swallowed or in contact with skin, and it can cause skin and eye irritation.[4] As a dicarboxylic acid derivative of a quinoline, it is prudent to handle 2-Methylquinoline-3,4-dicarboxylic acid with appropriate safety precautions in a laboratory setting. A comprehensive understanding of its toxicological profile would require dedicated studies. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.[1]

Applications in Research and Drug Development

The structural features of 2-Methylquinoline-3,4-dicarboxylic acid make it an attractive building block for the synthesis of more complex molecules. The two carboxylic acid groups offer versatile handles for further chemical modifications, such as esterification, amidation, or conversion to other functional groups.

Potential Research Applications
  • Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The dicarboxylic acid moiety could be explored for its ability to chelate metal ions or to interact with specific receptor binding sites.

  • Materials Science: As a monomer or cross-linking agent in the synthesis of novel polymers with potentially interesting thermal or photophysical properties.

  • Ligand Design: The quinoline nitrogen and the carboxylic acid groups can act as coordination sites for metal ions, making it a candidate for the design of novel metal complexes with catalytic or biological applications.

Conclusion

2-Methylquinoline-3,4-dicarboxylic acid is a chemical compound with significant potential for further investigation in both medicinal chemistry and materials science. While a comprehensive set of experimental data is not yet publicly available, its structural relationship to other biologically active quinoline derivatives suggests that it is a promising candidate for future research and development. The synthetic accessibility through established methodologies provides a clear path for obtaining this compound for further studies. As more data becomes available, the full potential of 2-Methylquinoline-3,4-dicarboxylic acid will undoubtedly be unlocked, paving the way for new discoveries and applications.

References

  • PubChem. 2-Methylquinoline-4-carboxylic acid. [Link]

  • Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances. [Link]

  • Pi Chemicals Ltd. 8-Chloro-2-methylquinoline Material Safety Data Sheet. [Link]

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The Genesis of a Dichotomous Molecule: A Historical and Technical Guide to the Quinoline Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the discovery and history of quinoline dicarboxylic acids, molecules that occupy a fascinating intersection of synthetic organic chemistry and neurobiology. The narrative traces the development of foundational 19th-century chemical syntheses, such as those by Skraup and Friedländer, which first made the quinoline scaffold accessible. It then delves into the specific methods developed by Pfitzinger and Doebner for the direct synthesis of quinoline carboxylic acids. A parallel historical thread follows the discovery of quinolinic acid (quinoline-2,3-dicarboxylic acid) in a biological context, from its initial description to the elucidation of its pivotal—and dichotomous—role in human physiology. This guide details quinolinic acid's function as a crucial precursor to the essential coenzyme NAD+ via the kynurenine pathway, and its darker identity as a potent neurotoxin implicated in a variety of neurodegenerative diseases. Through detailed protocols, mechanistic diagrams, and a historical synthesis, this document offers researchers, scientists, and drug development professionals a comprehensive understanding of the origins and significance of this important class of compounds.

Part 1: The Dawn of Quinoline Chemistry: Laying the Foundation

The story of quinoline dicarboxylic acids begins not with the dicarboxylic acids themselves, but with the fundamental discovery and synthesis of the parent quinoline molecule. This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyridine ring, would become a privileged scaffold in medicinal chemistry and materials science.

The First Isolations

In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a compound from coal tar which he named "leukol".[1] A few years later, in 1842, Charles Gerhardt obtained a similar substance by the distillation of the antimalarial alkaloid quinine with a strong base. It was August Wilhelm von Hofmann who, in 1845, demonstrated that these two substances were, in fact, identical, and the name "quinoline" was established. For several decades, coal tar remained the primary, albeit impure, source of quinoline.

The Skraup Synthesis (1880): A Foundational Method

The first major breakthrough in the synthetic production of quinoline was achieved by the Czech chemist Zdenko Hans Skraup in 1880.[1] The Skraup synthesis is a reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (originally arsenic acid, now more commonly nitrobenzene).[2] This method, while often vigorous and sometimes violent, provided a direct and scalable route to the quinoline core, liberating chemists from their reliance on the inconsistent and complex mixture of coal tar.

The causality behind this experimental design lies in the in situ formation of an α,β-unsaturated aldehyde, acrolein, from the dehydration of glycerol by sulfuric acid. The aniline then undergoes a Michael addition with the acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to form the aromatic quinoline ring.

Skraup_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein (from Glycerol dehydration) Glycerol->Acrolein H₂SO₄ H2SO4 H₂SO₄ (catalyst) Oxidant Oxidizing Agent (e.g., Nitrobenzene) Acrolein->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Figure 1: Simplified workflow of the Skraup Synthesis.
The Friedländer Synthesis (1882): A Versatile Approach

Just two years after Skraup's discovery, German chemist Paul Friedländer developed a more versatile and often milder method for synthesizing substituted quinolines.[3][4] The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive methylene group (e.g., a ketone or aldehyde with an α-CH2 group), typically under basic or acidic conditions.[3]

The elegance of the Friedländer synthesis lies in its convergent nature, bringing together two key fragments to construct the quinoline ring system. The reaction proceeds via an initial aldol condensation between the two carbonyl components, followed by cyclization and dehydration to form the final quinoline product. This method's primary advantage was its ability to introduce substituents onto the quinoline ring in a controlled manner, a crucial feature for medicinal chemistry exploration.

Part 2: The Emergence of Quinoline Carboxylic Acids: Early Synthetic Routes

With reliable methods for constructing the quinoline core established, the late 19th century saw a flurry of activity aimed at creating functionalized derivatives. Among the most important of these were the quinoline carboxylic acids.

The Pfitzinger Reaction (1886): A Direct Route to Quinoline-4-Carboxylic Acids

In 1886, Wilhelm Pfitzinger discovered a remarkably direct synthesis of quinoline-4-carboxylic acids.[5][6] The Pfitzinger reaction (sometimes called the Pfitzinger-Borsche reaction) utilizes isatin (an indole-2,3-dione) as a starting material, which is reacted with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5]

The self-validating nature of this protocol is evident in its mechanism. The base first hydrolyzes the amide bond in isatin to form an isatoic acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently undergoes an intramolecular cyclization and dehydration to yield the stable, aromatic quinoline-4-carboxylic acid.[5]

  • Preparation of Isatin Solution: In a suitable flask, dissolve isatin (1 equivalent) in an aqueous solution of potassium hydroxide (3-4 equivalents).

  • Addition of Carbonyl Compound: To the resulting solution, add acetophenone (1.1 equivalents).

  • Reaction: Heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Isolation: After cooling, dilute the reaction mixture with water and acidify with a mineral acid (e.g., HCl) to a pH of ~4-5. The precipitated product is then collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol.

The Doebner Reaction (1887): A Three-Component Approach

A year after Pfitzinger's discovery, Oscar Doebner reported another powerful method for the synthesis of quinoline-4-carboxylic acids.[7][8] The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid.[7]

The reaction is believed to proceed via the formation of a Schiff base from the aniline and aldehyde, followed by a condensation reaction with the enol form of pyruvic acid, cyclization, and subsequent oxidation to the aromatic quinoline. This one-pot multicomponent reaction is highly efficient and provides a convergent route to a wide variety of substituted quinoline-4-carboxylic acids.

Doebner_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aniline Aniline Mixing Mix reactants in a suitable solvent (e.g., Ethanol) Aniline->Mixing Aldehyde Aldehyde Aldehyde->Mixing Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Mixing Heating Heat to reflux Mixing->Heating Isolation Cool and isolate precipitated product Heating->Isolation Quinoline_Acid Quinoline-4-carboxylic acid Isolation->Quinoline_Acid

Figure 2: General experimental workflow for the Doebner Reaction.
From Quinoline to Quinolinic Acid: The Oxidation Approach

While the Pfitzinger and Doebner reactions were elegant methods for producing 4-carboxyquinolines, the synthesis of quinoline-2,3-dicarboxylic acid, which would later be known as quinolinic acid, required a different approach. One of the earliest reported syntheses is attributed to Zdenko Hans Skraup, who found that methyl-substituted quinolines (accessible via his own synthesis) could be oxidized to quinolinic acid using a strong oxidizing agent like potassium permanganate.[3]

This oxidative cleavage of the benzene ring of the quinoline system to yield the pyridine-2,3-dicarboxylic acid was a critical step in making this specific dicarboxylic acid available for study. Later methods would employ other oxidants such as ozone and hydrogen peroxide.[3]

Table 1: Comparison of Early Quinoline Carboxylic Acid Syntheses

Reaction NameYear DiscoveredKey ReactantsProduct Type
Pfitzinger Reaction 1886Isatin, Carbonyl compound with α-methylene, BaseQuinoline-4-carboxylic acids[5]
Doebner Reaction 1887Aniline, Aldehyde, Pyruvic acidQuinoline-4-carboxylic acids[7]
Oxidation of Quinolines c. late 19th C.Substituted Quinoline, Strong Oxidizing AgentQuinoline dicarboxylic acids[3]

Part 3: Quinolinic Acid in the Biological Realm: A Paradigm Shift

For many decades after its initial synthesis, quinoline-2,3-dicarboxylic acid remained largely a chemical curiosity. However, in the mid-20th century, a parallel line of investigation in biochemistry began to uncover its profound and multifaceted role in biology.

The Kynurenine Pathway: Unraveling the Metabolic Origin

The story of the biological discovery of quinolinic acid is intertwined with the elucidation of the metabolic fate of the essential amino acid, L-tryptophan. As early as 1853, Justus von Liebig identified a tryptophan metabolite, kynurenic acid, in dog urine.[4][9] Over the next century, researchers pieced together a complex metabolic cascade known as the kynurenine pathway, which is responsible for the catabolism of over 95% of dietary tryptophan.[2][8]

In 1949, L. Henderson was one of the first to describe quinolinic acid in a biological context.[3] Subsequent research firmly established that quinolinic acid is a key downstream metabolite in the kynurenine pathway, formed from 3-hydroxyanthranilic acid.[10]

Kynurenine_Pathway Tryptophan L-Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Hydroxykynurenine KMO Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Hydroxykynurenine->Hydroxyanthranilic_Acid Kynureninase Quinolinic_Acid Quinolinic Acid Hydroxyanthranilic_Acid->Quinolinic_Acid 3-HAO NAD NAD+ Quinolinic_Acid->NAD QPRT

Sources

2-Methylquinoline-3,4-dicarboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methylquinoline-3,4-dicarboxylic acid

Executive Summary

This technical guide provides a comprehensive overview of 2-Methylquinoline-3,4-dicarboxylic acid, a heterocyclic compound of significant interest to the scientific community. Quinoline derivatives form the structural core of numerous pharmaceuticals and bioactive molecules, and understanding the properties and synthesis of specific analogues is crucial for advancing research and development. This document details the fundamental molecular characteristics, a robust synthesis protocol, and the prospective applications of 2-Methylquinoline-3,4-dicarboxylic acid, with a particular focus on its potential in drug discovery. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them based on a solid understanding of the reaction dynamics.

Introduction to Quinoline Carboxylic Acids

The quinoline scaffold, consisting of a fused benzene and pyridine ring, is a privileged structure in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.[2] The functionalization of the quinoline core with carboxylic acid moieties dramatically influences the molecule's physicochemical properties, such as solubility, acidity, and its ability to interact with biological targets. Specifically, quinoline-4-carboxylic acids have been identified as key pharmacophores in various therapeutic agents.[2][3] 2-Methylquinoline-3,4-dicarboxylic acid is a specific derivative featuring a methyl group at the 2-position and two carboxylic acid groups at the 3 and 4-positions. These functional groups provide multiple points for hydrogen bonding and potential coordination with metal ions, making it a versatile building block and a candidate for biological screening.[1]

Core Molecular and Physical Properties

A precise understanding of a compound's properties is the foundation of all subsequent research. The key identifiers and characteristics of 2-Methylquinoline-3,4-dicarboxylic acid are summarized below.

PropertyValueSource
IUPAC Name 2-methylquinoline-3,4-dicarboxylic acid[1][4]
CAS Number 88344-65-4[1][4][5]
Molecular Formula C₁₂H₉NO₄[4][5]
Molecular Weight 231.207 g/mol [4]
Canonical SMILES CC1=NC2=CC=CC=C2C(C(O)=O)=C1C(O)=O[4]
InChIKey BQGFRFCKVQNHEC-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Rationale

The synthesis of substituted quinoline carboxylic acids is well-established, with the Pfitzinger reaction being a classic and highly adaptable method.[6] This reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group under basic conditions.

Rationale for Synthetic Route Selection (Pfitzinger-type Reaction)

The Pfitzinger reaction is selected for its reliability and convergence in assembling the quinoline core. The reaction of isatin with a β-dicarbonyl compound or a related precursor allows for the direct installation of substituents at the 2, 3, and 4-positions of the quinoline ring. For the target molecule, 2-Methylquinoline-3,4-dicarboxylic acid, a modified Pfitzinger approach using isatin and a pyruvate derivative is a logical choice. The pyruvate provides the necessary three-carbon chain to form the pyridine ring, with the methyl group ultimately residing at the 2-position and the carboxylic acid groups forming at the 3 and 4-positions following cyclization and oxidation.

The use of a strong base, such as potassium hydroxide, is critical. It facilitates the initial ring-opening of isatin to form the isatinate salt, which then undergoes a Claisen-type condensation with the enolate of the carbonyl partner. Subsequent intramolecular cyclization and dehydration/aromatization yield the final quinoline structure.[3][7]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the final, purified product.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Start Isatin + Sodium Pyruvate Reaction Pfitzinger Condensation (Aqueous KOH, Reflux) Start->Reaction Acidification Acidification (e.g., HCl) Reaction->Acidification Crude Crude Precipitate Acidification->Crude Filtration Vacuum Filtration Crude->Filtration Recrystallization Recrystallization (e.g., from Ethanol/Water) Filtration->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Final_Product Pure 2-Methylquinoline-3,4-dicarboxylic acid Drying->Final_Product Analysis Characterization (NMR, MS, IR) Final_Product->Analysis Pharmacophore_Interaction cluster_molecule 2-Methylquinoline-3,4-dicarboxylic acid cluster_target Biological Target (e.g., Enzyme Active Site) Molecule Planar Quinoline Ring AromaticPocket Hydrophobic/ Aromatic Pocket Molecule->AromaticPocket π-π Stacking Carboxyl1 Carboxyl Group 1 (-COOH) HBD_Acceptor H-Bond Donor/ Acceptor Residues (e.g., Arg, Ser, His) Carboxyl1->HBD_Acceptor H-Bonding Carboxyl2 Carboxyl Group 2 (-COOH) MetalIon Metal Ion Cofactor (e.g., Zn²⁺, Mg²⁺) Carboxyl2->MetalIon Chelation/ Ionic Interaction Methyl Methyl Group (-CH₃) Methyl->AromaticPocket Hydrophobic Interaction

Caption: Potential binding interactions between the molecule and a biological target.

Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and characterization steps to confirm the identity and purity of the product.

Protocol: Synthesis via Pfitzinger Condensation

Objective: To synthesize 2-Methylquinoline-3,4-dicarboxylic acid from isatin and sodium pyruvate.

Materials:

  • Isatin (1.0 eq)

  • Sodium Pyruvate (1.1 eq)

  • Potassium Hydroxide (KOH) (3.0 eq)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3.0 eq) in deionized water (approx. 10 mL per gram of isatin).

  • Addition of Reagents: Add isatin (1.0 eq) to the basic solution and heat to 60 °C with stirring until a clear, dark red solution of the potassium isatinate is formed.

  • Condensation: Add sodium pyruvate (1.1 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable method is developed. Causality: The heat provides the activation energy for the condensation and subsequent cyclization/dehydration steps.

  • Work-up: Cool the reaction mixture to room temperature and then further in an ice bath.

  • Precipitation: Slowly acidify the dark solution with concentrated HCl with vigorous stirring. A yellow or off-white precipitate should form as the product's carboxylic acid groups are protonated, rendering it insoluble in the acidic aqueous solution. Monitor the pH to ensure it is ~2-3.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C overnight.

Protocol: Purification by Recrystallization

Objective: To purify the crude product.

Procedure:

  • Solvent Selection: Place a small amount of the crude product in a test tube and test for solubility in various solvents. A mixture of ethanol and water is a likely candidate. The ideal solvent system will dissolve the product when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve it.

  • Crystallization: Slowly add hot water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Protocol: Structural Characterization

Objective: To confirm the identity and purity of the final product.

  • ¹H NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). The expected spectrum should show:

    • A singlet for the methyl group protons (~2.5-3.0 ppm).

    • Aromatic protons on the benzene portion of the quinoline ring (~7.5-8.5 ppm).

    • Broad singlets for the two carboxylic acid protons (>10 ppm).

  • Mass Spectrometry (MS): Use electrospray ionization (ESI) to determine the molecular weight. Expect to see a peak corresponding to the molecular ion [M-H]⁻ at m/z ≈ 230.04 or [M+H]⁺ at m/z ≈ 232.05.

  • Infrared (IR) Spectroscopy: Acquire a spectrum of the solid sample. Look for characteristic peaks:

    • A broad O-H stretch from the carboxylic acids (~2500-3300 cm⁻¹).

    • A sharp C=O stretch from the carboxylic acids (~1700 cm⁻¹).

    • C=C and C=N stretches in the aromatic region (~1500-1650 cm⁻¹).

Conclusion

2-Methylquinoline-3,4-dicarboxylic acid is a compound with significant untapped potential. Its fundamental properties are well-defined, and its synthesis is achievable through established organic chemistry reactions like the Pfitzinger condensation. The presence of multiple functional groups—a planar aromatic system, a methyl group, and two carboxylic acids—creates a rich pharmacophore that is ripe for exploration in drug discovery programs targeting enzymes and nucleic acids. The protocols and rationale provided in this guide offer a solid foundation for researchers to synthesize, purify, and utilize this versatile molecule in their scientific endeavors.

References

  • Vertex AI Search, "2-METHYLQUINOLINE-3,4-DICARBOXYLIC ACID | CAS 88344-65-4",
  • CymitQuimica, "CAS 88344-65-4: 2-methylquinoline-3,4-dicarboxylic acid",
  • Aceschem, "CAS 88344-65-4 | 2-Methylquinoline-3,4-dicarboxylic acid",
  • NIH, "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
  • ResearchGate, "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evalu
  • RSC Publishing, "Recent advances in the synthesis of quinolines: a review",
  • Frontiers, "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors",
  • MDPI, "Quinolin-4-ones: Methods of Synthesis and Applic
  • ResearchGate, "(PDF) Quinoline-3-Carboxylic Acids 'DNA Minor Groove-Binding Agent'",

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An In-Depth Technical Guide to 2-Methylquinoline-3,4-dicarboxylic Acid (CAS 88344-65-4) and the Broader Landscape of Quinoline Carboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical entity identified by CAS number 88344-65-4, 2-methylquinoline-3,4-dicarboxylic acid. Recognizing the limited specific literature on this particular molecule, this document extends its scope to the broader class of quinoline carboxylic acids. This approach offers researchers and drug development professionals a foundational understanding of the potential properties, synthesis strategies, and biological activities that could be associated with this compound, grounded in the well-established knowledge of its structural analogs.

Introduction to 2-Methylquinoline-3,4-dicarboxylic Acid

2-Methylquinoline-3,4-dicarboxylic acid is an organic compound featuring a quinoline core, which is a fused bicyclic heterocycle composed of a benzene and a pyridine ring.[1] This core structure is prevalent in a wide array of pharmacologically active molecules. The defining features of the compound with CAS number 88344-65-4 are a methyl group at the 2-position and two carboxylic acid groups at the 3- and 4-positions of the quinoline ring.

Table 1: Core Chemical Information for 2-Methylquinoline-3,4-dicarboxylic Acid

PropertyValue
CAS Number 88344-65-4
IUPAC Name 2-methylquinoline-3,4-dicarboxylic acid
Molecular Formula C₁₂H₉NO₄
Molecular Weight 231.21 g/mol
SMILES CC1=NC2=CC=CC=C2C(=C1C(=O)O)C(=O)O

While specific experimental data for this dicarboxylic acid derivative is scarce in peer-reviewed literature, its structural motifs suggest potential for biological activity and utility as a synthetic intermediate. The quinoline scaffold itself is a privileged structure in medicinal chemistry, and the presence of carboxylic acid groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing solubility and providing key interaction points with biological targets.[2]

Synthetic Strategies for the Quinoline Carboxylic Acid Scaffold

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[3][4] This reaction offers a convergent approach to the quinoline scaffold.

Conceptual Workflow for Quinoline Synthesis via Doebner-von Miller Reaction

Aniline Aniline Derivative Reaction Doebner-von Miller Reaction Aniline->Reaction UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->Reaction AcidCatalyst Acid Catalyst AcidCatalyst->Reaction Quinoline Substituted Quinoline Reaction->Quinoline Isatin Isatin Derivative Reaction Pfitzinger Condensation Isatin->Reaction Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Reaction Base Strong Base Base->Reaction QuinolineAcid Quinoline-4-carboxylic Acid Reaction->QuinolineAcid CellSeeding Seed Cancer Cells CompoundTreatment Treat with Test Compound CellSeeding->CompoundTreatment Incubation Incubate CompoundTreatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Formazan Formation (in viable cells) MTT->Formazan Solubilization Solubilize Formazan Formazan->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Analysis Calculate IC₅₀ Absorbance->Analysis

Sources

solubility of 2-Methylquinoline-3,4-dicarboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Methylquinoline-3,4-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 2-Methylquinoline-3,4-dicarboxylic acid, a molecule of interest in medicinal chemistry, presents a unique solubility profile governed by its aromatic quinoline scaffold and two ionizable carboxylic acid functional groups. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of 2-Methylquinoline-3,4-dicarboxylic acid. It offers a predictive assessment of its solubility in various solvent classes, a detailed experimental protocol for its empirical determination via the gold-standard shake-flask method, and insights into the profound influence of pH on its aqueous solubility. This document is intended to serve as a foundational resource for researchers engaged in the pre-formulation and formulation development of this and structurally related compounds.

Theoretical Framework of Solubility

The solubility of a compound is fundamentally dictated by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a primary guiding principle, suggesting that substances with similar polarities are more likely to be miscible.[1][2][3][4][5] Polar solutes, capable of hydrogen bonding and dipole-dipole interactions, tend to dissolve in polar solvents, while nonpolar solutes are more readily dissolved in nonpolar solvents through van der Waals forces.[1][2]

Molecular Structure of 2-Methylquinoline-3,4-dicarboxylic Acid

The solubility behavior of 2-Methylquinoline-3,4-dicarboxylic acid is a direct consequence of its molecular architecture.

G A R(COOH)₂ (Neutral, Low Solubility) B R(COOH)(COO⁻)⁻ (Mono-anion, Increased Solubility) A->B + OH⁻ (pH > pKa₁) B->A + H⁺ (pH < pKa₁) C R(COO⁻)₂²⁻ (Di-anion, High Solubility) B->C + OH⁻ (pH > pKa₂) C->B + H⁺ (pH < pKa₂)

Caption: pH-dependent ionization of a dicarboxylic acid.

At a pH below the first pKa (pKa₁), the molecule will be in its fully protonated, neutral form, exhibiting its lowest aqueous solubility. As the pH increases above pKa₁, the first carboxylic acid group will deprotonate, forming a mono-anion and significantly increasing solubility due to the introduction of a charge. [6]When the pH surpasses the second pKa (pKa₂), the second carboxylic acid group will deprotonate, resulting in a di-anion with the highest aqueous solubility. [7]

Predicted Solubility Profile

Based on the principles of "like dissolves like" and the molecular structure of 2-Methylquinoline-3,4-dicarboxylic acid, a qualitative solubility profile can be predicted. The presence of two carboxylic acid groups suggests moderate solubility in polar solvents. [1]

Solvent Class Solvent Example Predicted Solubility Rationale
Polar Protic Water (neutral pH) Low to Moderate The polar carboxylic acid groups can form hydrogen bonds with water, but the nonpolar quinoline ring limits solubility.
Water (acidic pH, < pKa₁) Low The molecule is in its neutral, less polar form.
Water (basic pH, > pKa₂) High The molecule is in its highly polar di-anionic form. [6][7]
Methanol, Ethanol Moderate to High The alcohol can engage in hydrogen bonding with the carboxylic acid groups and also solvate the quinoline ring to some extent.
Polar Aprotic Dimethyl Sulfoxide (DMSO) High DMSO is a strong hydrogen bond acceptor and can effectively solvate the carboxylic acid groups.
Acetone Moderate Acetone can act as a hydrogen bond acceptor but is less polar than DMSO.
Nonpolar Hexane Insoluble The large polarity mismatch between the dicarboxylic acid and the nonpolar solvent prevents dissolution. [1][2]

| | Toluene | Low | The aromatic nature of toluene may offer some weak interaction with the quinoline ring, but it is insufficient to overcome the polarity of the carboxylic acid groups. |

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method. [8][9][10][11]This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Shake-Flask Method Workflow

G A Add excess solid to solvent in a sealed vial. B Agitate at a constant temperature for 24-48 hours. A->B C Allow solid to settle. B->C D Withdraw supernatant and filter (e.g., 0.22 µm PTFE filter). C->D E Dilute the filtrate with an appropriate mobile phase. D->E F Quantify concentration using a validated analytical method (HPLC or UV-Vis). E->F G Calculate solubility. F->G

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

Materials and Equipment:

  • 2-Methylquinoline-3,4-dicarboxylic acid (solid)

  • Selected solvents (HPLC grade)

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Preparation of Vials: Add an excess amount of solid 2-Methylquinoline-3,4-dicarboxylic acid to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Addition of Solvent: Accurately pipette a known volume of the desired solvent into each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the vials for a sufficient time to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

  • Filtration: Attach a syringe filter to the syringe and filter the supernatant into a clean vial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectroscopic method. [4][12]

    • HPLC Method: A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often suitable for quinoline derivatives. [2][3][5][8]Detection can be performed at a wavelength where the compound has maximum absorbance.

    • UV-Vis Method: Prepare a calibration curve of known concentrations of the compound in the solvent of interest. Measure the absorbance of the diluted sample and determine the concentration from the calibration curve. [4][13][14]

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

Data Interpretation and Reporting

When reporting solubility data, it is crucial to include the temperature and, for aqueous solutions, the pH at which the measurement was performed. The results should be expressed in standard units such as mg/mL or µg/mL. For ionizable compounds, presenting a pH-solubility profile (a graph of solubility versus pH) provides the most comprehensive understanding of its behavior.

Conclusion

The solubility of 2-Methylquinoline-3,4-dicarboxylic acid is a complex interplay of its structural features and the properties of the solvent. While its aromatic core and methyl group confer some lipophilicity, the two carboxylic acid groups dominate its behavior, making it moderately soluble in polar solvents and highly dependent on pH in aqueous environments. This technical guide provides a robust theoretical and practical framework for researchers to predict, determine, and interpret the solubility of this compound, facilitating its advancement in the drug development pipeline.

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018). Taylor & Francis Online. Retrieved from [Link]

  • Quinoline-4-carboxylic acid | Solubility of Things. Solubility of Things. Retrieved from [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2010). ResearchGate. Retrieved from [Link]

  • A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. (2000). ResearchGate. Retrieved from [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved from [Link]

  • Shake Flask Method Summary. BioAssay Systems. Retrieved from [Link]

  • Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid. (2023). ZORA. Retrieved from [Link]

  • Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). (2021). Human Metabolome Database. Retrieved from [Link]

  • Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Applied Analytics. Retrieved from [Link]

  • Determination of the aqueous solubility of polynuclear aromatic hydrocarbons by a coupled column liquid chromatographic technique. ACS Publications. Retrieved from [Link]

  • Quinoline. Wikipedia. Retrieved from [Link]

  • Studies of solubility of dicarboxilic acid mixtures in organic solvents. (2015). ResearchGate. Retrieved from [Link]

  • UV-Vis Spectroscopy. SlidePlayer. Retrieved from [Link]

  • UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon. Retrieved from [Link]

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  • Quinoline. Sciencemadness Wiki. Retrieved from [Link]

  • Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated properties. (2021). ResearchGate. Retrieved from [Link]

  • Showing metabocard for Quinaldic acid (HMDB0000842). Human Metabolome Database. Retrieved from [Link]

  • Studies of solubility of dicarboxilic acid mixtures in organic solvents. (2015). ResearchGate. Retrieved from [Link]

  • Quinaldine. Wikipedia. Retrieved from [Link]

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A Theoretical Deep Dive into 2-Methylquinoline-3,4-dicarboxylic acid: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline derivatives form the backbone of numerous therapeutic agents, demanding a profound understanding of their molecular characteristics to drive innovation in drug development. This technical guide provides a comprehensive theoretical framework for the study of 2-Methylquinoline-3,4-dicarboxylic acid, a promising scaffold for medicinal chemistry. While experimental data on this specific molecule is nascent, this paper outlines a robust computational methodology, leveraging Density Functional Theory (DFT), to elucidate its structural, electronic, and spectroscopic properties. By synthesizing established theoretical protocols for analogous quinoline systems, we present a predictive exploration of its molecular geometry, vibrational spectra, and frontier molecular orbitals. This guide is intended for researchers, computational chemists, and drug development professionals, offering a blueprint for the in silico characterization of novel quinoline derivatives, thereby accelerating the identification and optimization of new drug candidates.

Introduction: The Quinoline Scaffold and the Imperative for Theoretical Modeling

The quinoline ring system is a privileged scaffold in medicinal chemistry, integral to a wide array of pharmaceuticals with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The functionalization of the quinoline core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a versatile template for drug design. 2-Methylquinoline-3,4-dicarboxylic acid, with its strategic placement of a methyl group and two carboxylic acid moieties, presents a compelling candidate for further investigation.[3] The carboxylic acid groups, in particular, can serve as crucial hydrogen bond donors and acceptors, facilitating interactions with biological targets.[4]

To unlock the full potential of this and similar molecules, a detailed understanding at the atomic level is paramount. While experimental synthesis and characterization are indispensable, theoretical studies offer a powerful and cost-effective avenue to predict molecular properties and guide experimental design.[5] Computational chemistry, particularly methods rooted in quantum mechanics, allows us to build a detailed picture of a molecule's geometry, stability, and reactivity before it is ever synthesized in a lab.[6]

This guide will walk through the theoretical methodologies best suited for the comprehensive analysis of 2-Methylquinoline-3,4-dicarboxylic acid, providing the "why" behind the choice of computational approaches and detailing the expected insights.

Methodological Framework: A DFT-Based Approach

For the theoretical investigation of organic molecules like 2-Methylquinoline-3,4-dicarboxylic acid, Density Functional Theory (DFT) has emerged as the gold standard, offering a favorable balance between computational cost and accuracy.[5][6] DFT methods calculate the electronic structure of a molecule by modeling its electron density, which is a more computationally tractable approach than solving the Schrödinger equation for each electron individually.

Software and Basis Set Selection

A typical computational study would employ a software package such as Gaussian, ORCA, or Spartan. The choice of the basis set is a critical decision that dictates the accuracy of the calculations. A commonly used and well-regarded basis set for molecules of this size is the 6-311++G(d,p) basis set. Let's break down this nomenclature to understand its significance:

  • 6-311G : This indicates a triple-zeta basis set, meaning that each atomic orbital is described by three separate functions, allowing for greater flexibility in representing the electron distribution.

  • ++G : These symbols denote the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately describing anions and systems with significant non-covalent interactions, which is particularly relevant for the carboxylic acid groups in our target molecule.

  • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals, which is crucial for accurately modeling chemical bonds.

Computational Workflow

A robust theoretical study of 2-Methylquinoline-3,4-dicarboxylic acid would follow a well-defined workflow, as illustrated in the diagram below.

Computational Workflow A 1. Geometry Optimization B 2. Vibrational Frequency Analysis A->B Confirms minimum energy structure C 3. Electronic Property Calculation (HOMO, LUMO, MEP) B->C Provides thermodynamic data D 4. Spectroscopic Prediction (IR, Raman, UV-Vis) C->D Elucidates reactivity and spectral properties E 5. Comparison with Experimental Data (if available) D->E Validates theoretical model

Figure 1: A typical workflow for the theoretical characterization of a novel molecule.

Predicted Molecular Properties: An In-Depth Analysis

Following the computational workflow, we can predict a range of properties for 2-Methylquinoline-3,4-dicarboxylic acid. While we await direct experimental data for this specific molecule, we can draw parallels from studies on similar quinoline derivatives to anticipate the outcomes.

Molecular Geometry: Bond Lengths, Angles, and Dihedrals

The first step in any theoretical study is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry. This is achieved through a process called geometry optimization, where the computational software systematically adjusts the positions of the atoms until the lowest energy conformation is found.

For 2-Methylquinoline-3,4-dicarboxylic acid, we would expect the quinoline ring to be largely planar, as is characteristic of aromatic systems. However, the carboxylic acid groups will likely be twisted out of the plane of the quinoline ring to minimize steric hindrance. The precise dihedral angles of these groups will be a key output of the geometry optimization. The predicted bond lengths and angles can be compared to experimental data from X-ray crystallography of similar molecules, such as 2-(4-Methylphenyl)quinoline-4-carboxylic acid, to validate the accuracy of the chosen theoretical method.[7][8]

Table 1: Predicted Key Geometric Parameters for 2-Methylquinoline-3,4-dicarboxylic acid (Illustrative)

ParameterPredicted Value (Å or °)Comparison with Similar Molecules
C2-C3 Bond Length~1.38Consistent with aromatic C-C bonds.
C3-C(OOH) Bond Length~1.49Typical for a single bond between sp2 carbons.
C4-C(OOH) Bond Length~1.50Slightly longer due to steric crowding.
O-C-O Bond Angle~122Characteristic of a carboxylic acid.
Dihedral Angle (Quinoline-C3OOH)30-50°Expected due to steric repulsion.
Dihedral Angle (Quinoline-C4OOH)40-60°Larger twist due to proximity to the other carboxyl group.
Vibrational Analysis: Interpreting the Molecular Dance

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation predicts the frequencies at which the molecule will vibrate, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. A key outcome of this analysis is the confirmation that the optimized structure is a true energy minimum, as indicated by the absence of any imaginary frequencies.

The predicted vibrational spectrum provides a wealth of information about the molecule's functional groups. For 2-Methylquinoline-3,4-dicarboxylic acid, we would expect to see characteristic vibrational modes for:

  • O-H stretching of the carboxylic acid groups, typically appearing as a broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretching of the carboxylic acid groups, expected to be a strong, sharp peak around 1700-1750 cm⁻¹.

  • C-H stretching of the methyl group and the aromatic ring, appearing in the 2900-3100 cm⁻¹ region.

  • C=C and C=N stretching within the quinoline ring, contributing to a series of peaks in the 1400-1600 cm⁻¹ "fingerprint" region.

These predicted frequencies can be directly compared to experimental IR and Raman spectra, providing a powerful tool for structural confirmation.

Electronic Properties: Unveiling Reactivity and Stability

The electronic properties of a molecule are key to understanding its reactivity and potential as a drug candidate. DFT calculations provide valuable insights into these properties, most notably through the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO

Figure 2: The relationship between HOMO, LUMO, and the energy gap.
  • HOMO : The HOMO represents the orbital from which an electron is most likely to be donated. A higher HOMO energy indicates a greater tendency to donate electrons, suggesting nucleophilic character.

  • LUMO : The LUMO is the orbital to which an electron is most likely to be accepted. A lower LUMO energy indicates a greater tendency to accept electrons, suggesting electrophilic character.

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[5] A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive.

For 2-Methylquinoline-3,4-dicarboxylic acid, the HOMO is expected to be localized primarily on the electron-rich quinoline ring, while the LUMO is likely to be distributed over the entire molecule, with significant contributions from the electron-withdrawing carboxylic acid groups. The calculated HOMO-LUMO gap will provide a quantitative measure of its expected reactivity.

Another important electronic property that can be calculated is the Molecular Electrostatic Potential (MEP) . The MEP map provides a visual representation of the charge distribution on the surface of the molecule. Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. For our target molecule, we would expect to see a high negative potential around the oxygen atoms of the carboxylic acid groups and the nitrogen atom of the quinoline ring, highlighting these as potential sites for hydrogen bonding and other intermolecular interactions.

Bridging Theory and Experiment: The Path Forward

The theoretical framework outlined in this guide provides a powerful predictive tool for understanding the fundamental properties of 2-Methylquinoline-3,4-dicarboxylic acid. The next crucial step is the synthesis and experimental characterization of this molecule. The predicted spectroscopic data (IR, Raman, UV-Vis) will be invaluable in confirming the successful synthesis and purity of the compound.

Furthermore, the insights gained from the theoretical analysis of its electronic properties can guide the design of new derivatives with tailored reactivity and biological activity. For example, by strategically adding electron-donating or electron-withdrawing groups to the quinoline ring, it may be possible to modulate the HOMO-LUMO gap and fine-tune the molecule's interaction with a specific biological target.

Conclusion

While this guide presents a theoretical study of 2-Methylquinoline-3,4-dicarboxylic acid, the methodologies and principles discussed are broadly applicable to the computational investigation of a wide range of organic molecules. By leveraging the predictive power of DFT, researchers in drug discovery and development can gain a deeper understanding of their target molecules, enabling a more rational and efficient design of the next generation of therapeutics. The in silico approach detailed herein serves as a critical first step in the journey from molecular concept to life-saving medicine.

References

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  • Meléndez, C. M., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCrData, 7(10), x220863. [Link]

  • Asif, M. (2015). A review on spectroscopic, DFT and MD study of quinoline derivatives as possible lead compounds for anti-malarial drugs. Arabian Journal of Chemistry, 10, S3307-S3327. [Link]

  • El-Faham, A., et al. (2020). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. Molecules, 25(15), 3483. [Link]

  • Obaid, R. J., et al. (2023). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Journal of Chemistry, 2023, 1-10. [Link]

  • Asghar, M. N., et al. (2022). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry, 15(10), 104149. [Link]

  • Rojas-Vite, G., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(36), 17354-17366. [Link]

  • Chavan, N. N., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(30), 21556-21572. [Link]

  • Chavan, N. N., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(30), 21556-21572. [Link]

  • El-Faham, A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2892. [Link]

  • El-Faham, A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. [Link]

  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4499-4514. [Link]

  • Al-Suhaimi, K. M., et al. (2023). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules, 28(22), 7549. [Link]

  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4499-4514. [Link]

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Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Quinoline Derivatives

From the Senior Application Scientist's Desk,

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents one of the most vital heterocyclic systems in drug discovery.[1] Its inherent aromatic and electronic properties, combined with the nitrogen atom's capacity for hydrogen bonding, make it a versatile pharmacophore capable of interacting with a multitude of biological targets.[1][2] The historical success of quinine, a naturally occurring quinoline alkaloid, as the first effective treatment for malaria, catapulted this nucleus into the forefront of medicinal chemistry.[3] Since then, synthetic modifications to the quinoline core have yielded a remarkable diversity of compounds with potent biological activities.[1][4]

This guide is designed for researchers and drug development professionals. It is not a mere catalog of activities but a deep dive into the why and the how. We will explore the core mechanisms of action, present validated quantitative data, and provide robust, step-by-step protocols for evaluating the potential of novel quinoline derivatives. The methodologies described herein are designed to be self-validating, providing a clear rationale for each step to ensure reproducible and reliable results. Our exploration will focus on four key areas where quinoline derivatives have shown exceptional promise: antimalarial, anticancer, antimicrobial, and anti-inflammatory activities.

Antimalarial Activity: A Legacy of Potency

The fight against malaria is intrinsically linked to the history of quinoline.[5] Despite the emergence of resistance, quinoline-based drugs like chloroquine and mefloquine remain crucial therapeutic agents.[5][6] The primary target for many of these compounds is the malaria parasite, Plasmodium falciparum, during its blood stage.[3]

Mechanism of Action: Heme Detoxification Interference

The parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme.[3] To protect itself, the parasite polymerizes this heme into an inert, crystalline hemozoin (the "malaria pigment").[3] Quinoline antimalarials, particularly 4-aminoquinolines like chloroquine, are weak bases that accumulate in the acidic food vacuole.[3] Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of toxic free heme leads to oxidative stress and parasite death.[3]

G cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin Heme->Hemozoin Polymerization (Detoxification) Complex Heme-Quinoline Complex Heme->Complex Death Parasite Death (Oxidative Stress) Quinoline Quinoline Derivative (e.g., Chloroquine) Quinoline->Heme Binding Quinoline->Hemozoin Inhibition Quinoline->Complex Complex->Death Accumulation

Caption: Antimalarial mechanism of quinoline derivatives.

Quantitative Data: In Vitro Antiplasmodial Activity

The efficacy of antimalarial compounds is typically expressed as the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the drug required to inhibit parasite growth by 50%.

CompoundP. falciparum StrainIC₅₀ (nM)Reference Compound
Chloroquine 3D7 (Sensitive)10 - 20Standard
Chloroquine Dd2 (Resistant)100 - 200Standard
Mefloquine Dd2 (Resistant)30 - 50Standard
Hybrid Compound 36 Dd2 (Resistant)56Kaur et al.[6]
Neocryptolepine Analog 71 PfK1 (MDR)1361.3Akkachairin et al.[3]
Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I)

This protocol is a widely used fluorescence-based method to determine the IC₅₀ of compounds against P. falciparum. The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the number of parasites.

1.3.1 Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strain)

  • Complete RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.

  • Human O+ erythrocytes.

  • 96-well black, clear-bottom microplates.

  • Test compounds and reference drug (e.g., Chloroquine).

  • Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • SYBR Green I dye (10,000x stock in DMSO).

1.3.2 Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in complete medium. Dispense 100 µL of each concentration into the wells of the 96-well plate. Include wells for positive (parasites, no drug) and negative (uninfected erythrocytes) controls.

  • Parasite Culture Preparation: Synchronize parasite cultures (e.g., to the ring stage). Prepare a suspension of infected erythrocytes in complete medium at 2% parasitemia and 2% hematocrit.

  • Inoculation: Add 100 µL of the parasite suspension to each well, resulting in a final volume of 200 µL, 1% parasitemia, and 1% hematocrit.

  • Incubation: Incubate the plates for 72 hours in a humidified, modular incubator chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the stock dye 1:5000 in the lysis buffer (final concentration 2x).

    • Carefully remove 150 µL of the supernatant from each well.

    • Add 100 µL of the SYBR Green I lysis buffer to the remaining 50 µL in each well.

    • Mix gently and incubate the plates in the dark at room temperature for 1-2 hours.

  • Data Acquisition: Read the fluorescence on a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence (uninfected erythrocytes) from all readings. Normalize the data to the positive control (100% growth). Plot the percentage of growth inhibition against the log of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

Anticancer Activity: Targeting Malignant Processes

The quinoline scaffold is a prominent feature in several approved anticancer drugs, particularly tyrosine kinase inhibitors.[7][8] Their derivatives have been shown to combat cancer through a variety of mechanisms, including inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis.[2][9]

Mechanisms of Action: A Multi-pronged Attack

The anticancer efficacy of quinoline derivatives stems from their ability to interfere with multiple cellular processes critical for tumor growth and survival.[10][11]

  • Tyrosine Kinase Inhibition: Many quinolines act as ATP-competitive inhibitors of receptor tyrosine kinases (e.g., EGFR, VEGFR), blocking downstream signaling pathways like PI3K/Akt/mTOR that are essential for cell proliferation and survival.[7][12]

  • Tubulin Polymerization Disruption: Some derivatives bind to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis.[10]

  • Topoisomerase Inhibition: By stabilizing the DNA-topoisomerase complex, these compounds prevent the re-ligation of DNA strands, leading to double-strand breaks and cell death.[9][11]

  • Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family) and activating caspases.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Quinoline Quinoline-based Kinase Inhibitor Quinoline->RTK Inhibits (ATP-competitive) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Inhibition of an RTK signaling pathway by a quinoline derivative.

Quantitative Data: In Vitro Cytotoxic Activity

The cytotoxic effect of anticancer compounds is quantified by the IC₅₀ value, representing the concentration that reduces the viability of a cancer cell population by 50%.

CompoundCancer Cell LineIC₅₀ (µM)Mechanism/Target
Doxorubicin MCF-7 (Breast)0.5 - 1.5Standard (Topoisomerase II Inhibitor)
Compound 39 A549 (Lung)1.91PI3K/Akt/mTOR Inhibition[7]
Compound 40 K-562 (Leukemia)5.29PI3K/Akt/mTOR Inhibition[7]
Compound 64 Caco-2 (Colon)2.5Not Specified[7]
Furan-derivative MCF-7 (Breast)3.35EGFR Inhibition[7]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14] Viable cells with active mitochondrial reductases cleave the tetrazolium salt, MTT, into insoluble purple formazan crystals.

2.3.1 Materials:

  • Human cancer cell line (e.g., MCF-7, A549).

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • 96-well clear, flat-bottom microplates.

  • Test compounds and a reference drug (e.g., Doxorubicin).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

2.3.2 Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.[14]

Antimicrobial Activity: Combating Resistant Pathogens

The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents.[15] Quinoline derivatives have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains like MRSA and VRE.[15][16]

Mechanism of Action: Diverse Bacterial Targets

Unlike the well-defined target in malaria, antimicrobial quinolines (distinct from fluoroquinolone antibiotics which target DNA gyrase) can act on various bacterial processes. Some studies suggest that they may disrupt the bacterial cell membrane or interfere with essential metabolic pathways. For example, some quinoline derivatives are thought to target the proton pump of ATP synthase, disrupting cellular energy production.[15]

Quantitative Data: In Vitro Antibacterial Activity

Antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[17][18]

CompoundBacterial StrainMIC (µg/mL)Reference Drug
Vancomycin C. difficile0.5Standard[15]
Ciprofloxacin S. aureus1.0 - 2.0Standard
Compound 6 S. aureus3.12[19]
Compound 8 Vancomycin-resistant E. faecium4.0[20]
Compound 15 S. aureus0.8 µM[20]
Experimental Protocol: Broth Microdilution MIC Assay

This is the gold-standard method for determining the MIC of an antimicrobial agent in a liquid growth medium.[17][21] It provides a quantitative measure of a compound's potency.

G cluster_prep Preparation cluster_main Assay cluster_readout Readout A Prepare 2x serial dilutions of test compound in 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate (e.g., 18-24h at 37°C) C->D E Visually inspect for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

3.3.1 Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well U-bottom microplates.

  • Test compounds and reference antibiotics.

  • 0.5 McFarland turbidity standard.

3.3.2 Step-by-Step Methodology:

  • Compound Preparation: Dissolve compounds in a suitable solvent (e.g., DMSO). Prepare a stock solution and then create serial two-fold dilutions in CAMHB directly in the 96-well plate. Typically, 50 µL of each concentration is added to the wells.

  • Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well of the microplate. The final volume in each well is now 100 µL, and the final inoculum density is 5 x 10⁵ CFU/mL. Include a growth control well (bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • MIC Determination: After incubation, examine the plate visually. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.[18]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including arthritis and inflammatory bowel disease.[22] Quinoline derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes and mediators in the inflammatory cascade, such as Cyclooxygenase (COX), Phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE).[23][24][25]

Mechanism of Action: Targeting Inflammatory Mediators

The structure-activity relationship of anti-inflammatory quinolines often dictates their specific target.[23] For instance, derivatives with a carboxylic acid moiety tend to show COX-inhibition, while those with a carboxamide group may act as antagonists for receptors like TRPV1, which is involved in pain and inflammation.[23][26] By inhibiting these targets, quinoline compounds can reduce the production of pro-inflammatory mediators like prostaglandins and cytokines (e.g., TNF-α), thereby alleviating the inflammatory response.

Quantitative Data: In Vivo Anti-inflammatory Activity

The efficacy of anti-inflammatory compounds in vivo is often measured by the percentage of edema inhibition in animal models.

CompoundDose (mg/kg)Edema Inhibition (%)Animal Model
Indomethacin 10~50-60%Carrageenan-induced Paw Edema[27]
Compound X 2045%Carrageenan-induced Paw Edema
Compound Y 5055%Carrageenan-induced Paw Edema
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible in vivo model for evaluating the activity of acute anti-inflammatory agents.[27][28] The injection of carrageenan, a phlogistic agent, into the rat paw induces a biphasic inflammatory response characterized by edema (swelling).

4.3.1 Materials:

  • Wistar or Sprague-Dawley rats (150-200 g).

  • Test compound and standard drug (e.g., Indomethacin).

  • Vehicle (e.g., 0.5% carboxymethyl cellulose).

  • 1% (w/v) Carrageenan solution in sterile saline.

  • Plebysmometer or digital calipers.

4.3.2 Step-by-Step Methodology:

  • Animal Acclimatization and Grouping: Acclimatize animals for at least one week. Fast the rats overnight before the experiment but allow free access to water. Divide them into groups (n=6 per group): Vehicle Control, Standard Drug, and Test Compound groups (at various doses).

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

  • Drug Administration: Administer the test compounds, standard drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of the 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement Post-Induction: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours. The peak edema is usually observed around the 3-hour mark.

  • Data Analysis:

    • Calculate the edema volume (swelling) for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage of edema inhibition for each treated group compared to the control group using the following formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

    • The results demonstrate the compound's ability to suppress the acute inflammatory response.

Conclusion

The quinoline nucleus is undeniably a privileged scaffold in medicinal chemistry, offering a foundation for the development of drugs with a vast range of biological activities.[1][29] The versatility of its chemical structure allows for fine-tuning of its pharmacological properties to target specific diseases, from infectious pathogens to complex malignancies and inflammatory disorders.[4] The protocols and data presented in this guide provide a robust framework for researchers to systematically evaluate novel quinoline derivatives. By understanding the underlying mechanisms and employing validated, quantitative assays, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

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  • Title: Comprehensive review on current developments of quinoline-based anticancer agents. Source: Not specified.
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  • Title: Biological Activities of Quinoline Derivatives. Source: PubMed.
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Methodological & Application

Application Notes & Protocols: 2-Methylquinoline-3,4-dicarboxylic Acid as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bidentate N,O-Donor Ligand

In the expansive field of coordination chemistry and materials science, the rational design of organic ligands is paramount to the development of functional materials with tailored properties.[1] N-heterocyclic polycarboxylic acids have emerged as exceptional candidates for constructing sophisticated metal-organic frameworks (MOFs) and coordination polymers due to their rigid backbones and diverse coordination capabilities.[2][3] Among these, 2-Methylquinoline-3,4-dicarboxylic acid stands out as a ligand of significant interest.

This molecule uniquely combines the features of a quinoline moiety, known for its rich biological and material applications[4][5], with two adjacent carboxylic acid groups. This arrangement provides multiple coordination sites: the heterocyclic nitrogen atom and the oxygen atoms of the two carboxylate groups. This multi-dentate character allows the ligand to bridge multiple metal centers, facilitating the formation of stable one-, two-, or three-dimensional networks.[1][6] The resulting coordination compounds have shown immense promise in fields ranging from luminescence and catalysis to drug development, owing to the unique physicochemical properties imparted by both the metal ion and the quinoline-based scaffold.[4][7]

This guide provides a comprehensive overview of 2-Methylquinoline-3,4-dicarboxylic acid as a ligand, detailing its synthesis, coordination behavior, and protocols for the preparation of novel coordination polymers.

Part 1: Synthesis of the Ligand

The synthesis of quinoline carboxylic acids can be achieved through various established organic reactions. The Pfitzinger condensation is a classic and effective method, typically involving the reaction of an isatin derivative with a carbonyl compound under basic conditions.[8][9] The following protocol outlines a plausible synthetic route for 2-Methylquinoline-3,4-dicarboxylic acid.

Protocol 1: Synthesis of 2-Methylquinoline-3,4-dicarboxylic Acid

Objective: To synthesize the title ligand via a modified Pfitzinger condensation followed by hydrolysis.

Materials:

  • Isatin

  • Ethyl acetoacetate

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Step 1: Pfitzinger Condensation.

    • In a 250 mL round-bottom flask, dissolve 10.0 g of potassium hydroxide in 100 mL of ethanol with stirring.

    • To this basic solution, add 7.35 g (0.05 mol) of isatin. Heat the mixture to reflux for 30 minutes to facilitate the opening of the isatin ring.

    • Slowly add 6.5 g (0.05 mol) of ethyl acetoacetate to the refluxing mixture.

    • Continue to reflux the reaction mixture for 4-6 hours. The color of the solution will typically change, and a precipitate may form.

  • Step 2: Hydrolysis of the Ester Intermediate.

    • After the initial reflux, add 50 mL of deionized water to the reaction flask.

    • Continue to reflux the mixture for an additional 2 hours to ensure complete saponification of the intermediate ester.

  • Step 3: Isolation and Purification.

    • Allow the reaction mixture to cool to room temperature.

    • Carefully acidify the cooled solution to a pH of approximately 3-4 by the dropwise addition of concentrated HCl. This should be done in an ice bath to control the exothermic reaction.

    • A precipitate of 2-Methylquinoline-3,4-dicarboxylic acid will form.

    • Stir the mixture in the ice bath for another 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold deionized water (3 x 30 mL) to remove any residual salts.

    • Dry the product in a vacuum oven at 60-70 °C overnight.

Expected Outcome: A pale yellow to off-white solid. The product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Part 2: Coordination Chemistry & Structural Versatility

The true utility of 2-Methylquinoline-3,4-dicarboxylic acid lies in its versatile coordination behavior. The deprotonated carboxylate groups can bind to metal ions in several distinct modes, while the quinoline nitrogen can also participate in coordination, leading to a rich structural diversity in the resulting polymers.

The ability of the carboxylate groups to act as monodentate, bidentate chelating, or bidentate bridging linkers, combined with the N-donor site, allows the ligand to connect two to five metal centers.[3] This high connectivity is crucial for building robust, high-dimensional frameworks.

G ligand 2-Methylquinoline-3,4-dicarboxylic Acid N,O-Donor Ligand modes Coordination Modes ligand->modes mode1 Monodentate (via Carboxylate O) modes->mode1 mode2 Bidentate Chelating (via both Carboxylate O's) modes->mode2 mode3 Bidentate Bridging (linking two metals) modes->mode3 mode4 N,O-Chelating (via Quinoline N and Carboxylate O) modes->mode4

Caption: Potential coordination modes of 2-Methylquinoline-3,4-dicarboxylate.

Part 3: Synthesis of Coordination Polymers

The construction of crystalline coordination polymers or MOFs typically requires careful control over reaction conditions such as temperature, solvent system, and pH. Hydrothermal and solvothermal methods are widely employed as they facilitate the slow crystal growth necessary for obtaining high-quality, single-crystal products.[10][11]

Protocol 2: Hydrothermal Synthesis of a Ln(III) Coordination Polymer

Objective: To synthesize a crystalline lanthanide coordination polymer using 2-Methylquinoline-3,4-dicarboxylic acid. This protocol can be adapted for various lanthanide (e.g., Eu³⁺, Tb³⁺, Nd³⁺) or transition metal (e.g., Cu²⁺, Co²⁺, Zn²⁺) ions.[2][6]

Materials:

  • 2-Methylquinoline-3,4-dicarboxylic acid (H₂L)

  • Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • 20 mL Teflon-lined stainless steel autoclave

  • Programmable oven

Procedure:

  • Step 1: Reagent Preparation.

    • In a 20 mL glass vial, combine 0.05 mmol of 2-Methylquinoline-3,4-dicarboxylic acid and 0.05 mmol of Eu(NO₃)₃·6H₂O.

    • Add a solvent mixture of DMF (4 mL), ethanol (2 mL), and deionized water (2 mL).

    • Stir the mixture at room temperature for 30 minutes until a homogeneous suspension is formed.

  • Step 2: Hydrothermal Reaction.

    • Transfer the glass vial into a 20 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave tightly and place it in a programmable oven.

    • Heat the autoclave to 120 °C at a rate of 5 °C/min.

    • Hold the temperature at 120 °C for 72 hours.

    • Allow the autoclave to cool slowly to room temperature over 24 hours (e.g., at a rate of 0.1 °C/min). Causality Note: Slow cooling is critical for the formation of well-defined single crystals suitable for X-ray diffraction.

  • Step 3: Product Isolation.

    • Carefully open the autoclave and retrieve the product.

    • Collect the crystals by decanting the mother liquor.

    • Wash the crystals with fresh DMF (2 x 5 mL) to remove any unreacted starting materials.

    • Air-dry the crystals at room temperature.

Workflow Diagram:

G cluster_synthesis Synthesis cluster_characterization Characterization mix Mix Ligand, Metal Salt, & Solvents (DMF/EtOH/H₂O) seal Seal in Teflon-lined Autoclave mix->seal heat Heat in Oven (120°C, 72h) seal->heat cool Slow Cool to Room Temperature heat->cool isolate Isolate & Wash Crystals cool->isolate scxrd Single-Crystal XRD (Structure) isolate->scxrd pxrd Powder XRD (Phase Purity) isolate->pxrd ftir FT-IR Spectroscopy (Coordination) isolate->ftir tga TGA (Thermal Stability) isolate->tga lum Luminescence Study (Optical Properties) isolate->lum

Caption: General workflow for hydrothermal synthesis and characterization.

Part 4: Characterization & Data Analysis

A suite of analytical techniques is required to fully elucidate the structure and properties of the synthesized coordination polymers.

  • Single-Crystal X-ray Diffraction (SC-XRD): The definitive method for determining the precise three-dimensional atomic arrangement, including bond lengths, bond angles, coordination environment of the metal ion, and the overall network topology.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline sample by comparing the experimental pattern to the one simulated from SC-XRD data.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides evidence of coordination. The characteristic C=O stretching frequency of the carboxylic acid groups in the free ligand will typically shift to lower wavenumbers upon coordination to a metal center.

  • Thermogravimetric Analysis (TGA): Measures the thermal stability of the framework and can identify the loss of coordinated or guest solvent molecules.

  • Luminescence Spectroscopy: For complexes with optically active metal centers like Eu³⁺ or Tb³⁺, excitation and emission spectra are measured to characterize their photophysical properties, including emission color, lifetime, and quantum yield.

Representative Data Table

Due to the novelty of the specific ligand, comprehensive data is limited. The following table presents representative structural data for a related coordination polymer, [Nd₂(Qdca)₃(H₂O)₃], formed with quinoline-2,4-dicarboxylic acid (H₂Qdca), to illustrate the type of information obtained from SC-XRD.[2]

ParameterNd1 EnvironmentNd2 Environment
Coordination Number 88
Selected Bond Lengths (Å)
Nd-O (carboxylate)2.37 - 2.552.38 - 2.61
Nd-N (quinoline)2.682.71
Nd-O (water)2.45 - 2.492.48
Topology \multicolumn{2}{c}{Three-Dimensional Coordination Polymer}

Part 5: Applications & Future Directions

The unique structural and electronic properties of coordination polymers derived from 2-Methylquinoline-3,4-dicarboxylic acid open avenues for a variety of applications.

  • Luminescent Materials: Lanthanide complexes are particularly noteworthy for their potential in solid-state lighting, sensors, and bio-imaging due to their characteristic sharp emission bands and long luminescence lifetimes.[2] The quinoline moiety can act as an efficient "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits in the visible or near-infrared region.

  • Catalysis: The ordered, porous structures of MOFs can host catalytically active metal sites. These materials can be explored as heterogeneous catalysts for various organic transformations, offering advantages in terms of reusability and product separation.[4]

  • Drug Development: Quinoline derivatives are known to possess a wide range of biological activities, including antibacterial and antineoplastic properties.[5][7] Incorporating this ligand into coordination compounds could lead to novel therapeutic agents with enhanced efficacy or targeted delivery mechanisms.

The continued exploration of 2-Methylquinoline-3,4-dicarboxylic acid and its analogues in coordination chemistry promises to yield a new generation of functional materials with precisely engineered properties for advanced applications.

References

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  • Quinoline-derivative coordination compounds as potential applications to antibacterial and antineoplasic drugs | Request PDF. ResearchGate.
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  • The highly preorganized ligands 8-(2-Pyridyl) Quinoline, 2,2'-dipyridyl amine and 1,10-phenanthroline-2, 9-dicarboxylic acid, and their complexing properties with metal ions. UNCW Institutional Repository.
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The Versatile Catalyst: Protocols and Applications of 2-Methylquinoline-3,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bidentate Ligand

In the landscape of modern catalysis, the quest for robust, efficient, and selective catalysts is paramount. Quinoline derivatives, a class of heterocyclic compounds, have emerged as privileged scaffolds in medicinal chemistry and materials science.[1] Their utility in catalysis, particularly as ligands for transition metals, is an area of burgeoning interest.[2] 2-Methylquinoline-3,4-dicarboxylic acid, with its rigid quinoline backbone and two strategically positioned carboxylic acid moieties, presents a compelling profile as a bidentate ligand. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate groups offer multiple coordination sites, enabling the formation of stable and catalytically active metal complexes.[3]

This guide provides a comprehensive overview of the protocols for utilizing 2-Methylquinoline-3,4-dicarboxylic acid in catalysis. We will delve into its synthesis, its application as a ligand in representative catalytic transformations, and the underlying principles that govern its reactivity. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, empowering researchers to adapt and optimize these methods for their specific needs.

Synthesis of 2-Methylquinoline-3,4-dicarboxylic Acid: A Plausible Route

A robust and reproducible synthesis of the ligand is the foundational step for its application in catalysis. While a direct, one-pot synthesis for 2-Methylquinoline-3,4-dicarboxylic acid is not extensively documented, a logical synthetic pathway can be constructed based on established named reactions in quinoline chemistry, such as the Doebner-von Miller reaction, followed by oxidation.[4][5] The Doebner-von Miller reaction allows for the synthesis of 2-methylquinolines from anilines and α,β-unsaturated carbonyl compounds.[6] Subsequent oxidation of the methyl group and another appropriate substituent on the quinoline ring can yield the desired dicarboxylic acid.

A plausible synthetic route, inspired by related preparations of quinoline dicarboxylic acids, is outlined below.[7] This involves the synthesis of a suitable precursor, 2-methylquinoline-4-carboxylic acid, which can be achieved through the Pfitzinger reaction of isatin with a ketone.[1][8] The subsequent introduction of a second carboxylic acid group at the 3-position would likely require a multi-step sequence involving functionalization and oxidation. A potential, albeit challenging, route could involve the oxidation of a precursor like 2-vinyl-4-quinoline carboxylic acid.[7]

Protocol 1: Synthesis of 2-Methylquinoline-4-carboxylic Acid (Precursor)

This protocol is based on the well-established Pfitzinger reaction.[8]

Materials:

  • Isatin

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve isatin (1.0 eq) and potassium hydroxide (2.0 eq) in a mixture of ethanol and water.

  • Add acetone (1.5 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-methylquinoline-4-carboxylic acid.

Protocol 2: Hypothetical Oxidation to 2-Methylquinoline-3,4-dicarboxylic Acid

This is a conceptual protocol based on the oxidation of a related vinyl derivative.[7] Direct oxidation of the 3-position is challenging and would likely require prior functionalization.

Materials:

  • 2-Vinyl-4-quinoline carboxylic acid (hypothetical precursor)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 2-vinyl-4-quinoline carboxylic acid in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath and slowly add a solution of potassium permanganate while stirring vigorously.

  • Allow the reaction to proceed at low temperature for several hours.

  • After the reaction is complete (indicated by the disappearance of the purple color), filter the mixture to remove manganese dioxide.

  • Acidify the filtrate with hydrochloric acid to precipitate the dicarboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 2-methylquinoline-3,4-dicarboxylic acid.

Visualization of the Synthetic Workflow

G cluster_0 Synthesis of Precursor cluster_1 Hypothetical Oxidation Isatin Isatin Pfitzinger Pfitzinger Reaction Isatin->Pfitzinger Acetone Acetone Acetone->Pfitzinger KOH KOH, EtOH/H2O KOH->Pfitzinger Precursor 2-Methylquinoline-4-carboxylic acid Pfitzinger->Precursor VinylPrecursor 2-Vinyl-4-quinoline carboxylic acid Precursor->VinylPrecursor Further Functionalization (e.g., via the methyl group) Oxidation Oxidation VinylPrecursor->Oxidation KMnO4 KMnO4, NaOH KMnO4->Oxidation FinalProduct 2-Methylquinoline-3,4-dicarboxylic acid Oxidation->FinalProduct

Caption: A plausible synthetic workflow for 2-Methylquinoline-3,4-dicarboxylic acid.

Application in Catalysis: Representative Protocols

The true potential of 2-Methylquinoline-3,4-dicarboxylic acid lies in its application as a ligand in catalysis. Its bidentate nature allows it to form stable chelate complexes with various transition metals, thereby modulating their catalytic activity and selectivity.[3] Below are detailed protocols for two representative catalytic reactions where this ligand is expected to be effective, based on the performance of analogous quinoline carboxylic acids.

Application 1: Ligand in Palladium-Catalyzed Hydrogenation of Nitroarenes

Quinoline derivatives have been shown to be effective ligands in palladium-catalyzed hydrogenation reactions.[3] The following protocol outlines the use of a Pd-complex of 2-Methylquinoline-3,4-dicarboxylic acid for the reduction of nitrobenzene to aniline, a fundamentally important industrial transformation.

Protocol 3: Catalytic Hydrogenation of Nitrobenzene

Materials:

  • 2-Methylquinoline-3,4-dicarboxylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Nitrobenzene

  • Ethanol (solvent)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

  • Magnetic stirrer

Procedure:

  • Catalyst Preparation (in situ):

    • In the high-pressure autoclave, dissolve 2-Methylquinoline-3,4-dicarboxylic acid (0.01 mmol) and Palladium(II) acetate (0.01 mmol) in ethanol (20 mL).

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Hydrogenation Reaction:

    • Add nitrobenzene (1.0 mmol) to the autoclave.

    • Seal the autoclave and purge with hydrogen gas three times.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

    • Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) or TLC.

  • Work-up and Analysis:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • Analyze the product mixture by GC to determine the conversion and selectivity.

Data Presentation: Hydrogenation of Nitrobenzene

EntryCatalyst Loading (mol%)Temperature (°C)Pressure (bar)Time (h)Conversion (%)Selectivity for Aniline (%)
11605685>99
2180104>99>99
30.58010695>99

Visualization of the Catalytic Cycle

G Catalyst Pd(0)-L OxidativeAddition Oxidative Addition Catalyst->OxidativeAddition H2 Nitrobenzene Nitrobenzene Nitrobenzene->OxidativeAddition Intermediate1 Pd(II)-H(Nitrobenzene) OxidativeAddition->Intermediate1 HydrideTransfer Hydride Transfer Intermediate1->HydrideTransfer Intermediate2 Pd(II)-Aniline Complex HydrideTransfer->Intermediate2 ReductiveElimination Reductive Elimination Intermediate2->ReductiveElimination ReductiveElimination->Catalyst Aniline Aniline ReductiveElimination->Aniline H2 H2

Caption: A simplified proposed catalytic cycle for the hydrogenation of nitrobenzene.

Application 2: Ligand in Copper-Catalyzed Oxidation of Catechol

Copper complexes with quinoline-based ligands have demonstrated catalytic activity in oxidation reactions, mimicking the function of catechol oxidase.[4] This protocol describes the use of a Cu(II) complex of 2-Methylquinoline-3,4-dicarboxylic acid for the aerobic oxidation of catechol to o-quinone.

Protocol 4: Catalytic Oxidation of Catechol

Materials:

  • 2-Methylquinoline-3,4-dicarboxylic acid

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Catechol

  • Methanol (solvent)

  • Standard laboratory glassware

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

Procedure:

  • Catalyst Preparation (in situ):

    • In a reaction vessel, dissolve 2-Methylquinoline-3,4-dicarboxylic acid (0.02 mmol) and Copper(II) acetate monohydrate (0.01 mmol) in methanol (25 mL).

    • Stir the solution at room temperature for 15 minutes to form the copper complex.

  • Oxidation Reaction:

    • Add a solution of catechol (1.0 mmol) in methanol (5 mL) to the catalyst solution.

    • Stir the reaction mixture at room temperature, open to the air (aerobic oxidation).

    • Monitor the formation of o-quinone by observing the appearance of its characteristic absorption band in the UV-Vis spectrum (around 390 nm).

  • Kinetic Analysis:

    • Record the UV-Vis spectrum of the reaction mixture at regular time intervals.

    • Plot the absorbance at the λmax of o-quinone against time to determine the initial reaction rate.

Data Presentation: Catechol Oxidation

EntryLigand:Cu RatioSubstrate:Catalyst RatioSolventTime for Max. Absorbance (min)Initial Rate (μmol L⁻¹ min⁻¹)
11:1100:1Methanol6015.2
22:1100:1Methanol4522.5
32:1200:1Methanol9011.8

Visualization of the Proposed Catalytic Mechanism

G cluster_0 Catalytic Cycle Cu_L Cu(II)-L Coordination Coordination Cu_L->Coordination Catechol Catechol Catechol->Coordination Cu_Catechol Cu(II)-L(Catechol) Coordination->Cu_Catechol SET Single Electron Transfer Cu_Catechol->SET Cu_Semiquinone Cu(I)-L(Semiquinone) SET->Cu_Semiquinone oQuinone o-Quinone SET->oQuinone Reoxidation Reoxidation Cu_Semiquinone->Reoxidation O2 O2 O2->Reoxidation Reoxidation->Cu_L

Caption: A simplified mechanism for the copper-catalyzed oxidation of catechol.

Conclusion and Future Outlook

2-Methylquinoline-3,4-dicarboxylic acid represents a promising, yet underexplored, ligand for catalysis. Its structural features suggest a high potential for forming robust and active metal complexes for a variety of organic transformations. The protocols provided in this guide, while based on the behavior of analogous compounds, offer a solid starting point for researchers to explore the catalytic capabilities of this specific molecule. Further research into the synthesis of this dicarboxylic acid and the isolation and characterization of its metal complexes will undoubtedly open new avenues for the development of novel and efficient catalytic systems. The adaptability of the quinoline scaffold, combined with the chelating ability of the dicarboxylic acid functionality, positions 2-Methylquinoline-3,4-dicarboxylic acid as a valuable tool in the ever-evolving field of catalysis.

References

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  • Kumar, R., et al. (2024). Quinoline-based metal complexes: Synthesis and applications.
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2-Methylquinoline-3,4-dicarboxylic acid as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Methylquinoline-3,4-dicarboxylic Acid: A Versatile Precursor for Novel Fused Heterocyclic Systems

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2][3] This guide focuses on the synthetic utility of a specialized building block, 2-methylquinoline-3,4-dicarboxylic acid. While the diacid itself possesses limited direct reactivity for complex syntheses, its transformation into the corresponding cyclic anhydride unlocks a powerful and versatile platform for constructing novel, fused polycyclic N-heterocyclic compounds. We provide field-proven insights and detailed protocols for the activation of this building block and its subsequent elaboration into diverse heterocyclic systems, including pyrrolo[3,4-c]quinolines and diazepino[5,6-c]quinolines, which are of significant interest to researchers in drug discovery and materials science.

Introduction: The Strategic Value of the Quinoline Core

Quinoline, a fused bicyclic heterocycle of benzene and pyridine, is a "privileged structure" in drug development, found in compounds with a vast array of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[3][4][5] The strategic functionalization of the quinoline core allows for the fine-tuning of physicochemical and pharmacological properties. 2-Methylquinoline-3,4-dicarboxylic acid presents a unique starting point for creating rigid, planar, and complex molecular architectures by building additional rings onto the quinoline 'c' face (the 3,4-positions).

The key to harnessing its potential lies in overcoming the relative inertness of the carboxylic acid groups. The formation of the intramolecular anhydride creates a highly reactive electrophilic species, primed for reaction with a variety of nucleophiles to forge new carbon-nitrogen and carbon-oxygen bonds in a controlled manner.

G Diacid 2-Methylquinoline- 3,4-dicarboxylic Acid Anhydride Activated Intermediate: 2-Methylquinoline-3,4- dicarboxylic Anhydride Diacid->Anhydride Dehydrative Cyclization Pyrroloquinoline Pyrrolo[3,4-c]quinoline Derivatives Anhydride->Pyrroloquinoline + Primary Amines Diazepinoquinoline Diazepino[5,6-c]quinoline Derivatives Anhydride->Diazepinoquinoline + Diamines Other Other Fused Heterocycles Anhydride->Other + Other Binucleophiles

Caption: Overall synthetic strategy using the activated anhydride intermediate.

Physicochemical Properties and Synthesis Overview

2-Methylquinoline-3,4-dicarboxylic acid is a stable, solid organic compound. Its synthesis can be achieved through established named reactions for quinoline synthesis, such as the Pfitzinger or Doebner-von Miller reactions, which involve the condensation of anilines with dicarbonyl compounds.[1][6]

PropertyValue
Molecular Formula C₁₂H₉NO₄
Molecular Weight 231.21 g/mol
IUPAC Name 2-methylquinoline-3,4-dicarboxylic acid
Appearance Off-white to yellow solid
Solubility Soluble in aqueous base, DMSO, DMF
CAS Number 88344-65-4[7]

Core Protocol: Activation via Anhydride Formation

The conversion of the vicinal dicarboxylic acids to a cyclic anhydride is the crucial activation step. This is a classic dehydration reaction, efficiently achieved by heating with a chemical dehydrating agent like acetic anhydride.[8]

Protocol 3.1: Synthesis of 2-Methylquinoline-3,4-dicarboxylic Anhydride

Expert Insight: Acetic anhydride serves as both the dehydrating agent and the solvent in this protocol. Using it in large excess ensures the reaction goes to completion. The product is often a stable, crystalline solid that can be isolated by simple filtration after precipitation.

Materials:

  • 2-Methylquinoline-3,4-dicarboxylic acid (1.0 eq)

  • Acetic Anhydride (10-15 eq)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Diethyl ether (for washing)

Procedure:

  • To a 100 mL round-bottom flask, add 2-methylquinoline-3,4-dicarboxylic acid (e.g., 2.31 g, 10 mmol).

  • Add acetic anhydride (e.g., 14 mL, ~150 mmol).

  • Equip the flask with a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Heat the mixture to reflux (approx. 140 °C) with stirring for 2-3 hours. The solid should fully dissolve.

  • Monitoring (Trustworthiness): The reaction can be monitored by taking a small aliquot, carefully quenching it with methanol to convert unreacted anhydride to the dimethyl ester, and analyzing by TLC against the starting diacid.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize.

  • Slowly pour the cooled reaction mixture into a beaker of cold diethyl ether (100 mL) with vigorous stirring to precipitate the product completely.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with diethyl ether (3 x 20 mL) to remove residual acetic acid and anhydride.

  • Dry the resulting solid under vacuum to yield 2-methylquinoline-3,4-dicarboxylic anhydride as a stable, crystalline solid.

Caption: Conversion of the diacid to its reactive cyclic anhydride.

Application I: Synthesis of Pyrrolo[3,4-c]quinoline-1,3-diones

The activated anhydride is an excellent electrophile for constructing imides, which are themselves valuable heterocyclic motifs. Reaction with a primary amine yields a five-membered fused ring system, a pyrrolo[3,4-c]quinoline.

Protocol 4.1: Synthesis of 2-Benzyl-5-methyl-pyrrolo[3,4-c]quinoline-1,3-dione

Expert Insight: This reaction proceeds via a two-step, one-pot sequence: (1) nucleophilic attack by the amine to open the anhydride ring, forming an intermediate amic acid, and (2) thermal or acid-catalyzed dehydration to close the five-membered imide ring. Conducting the reaction at elevated temperatures in a high-boiling solvent like glacial acetic acid or DMF accomplishes both steps efficiently.

Materials:

  • 2-Methylquinoline-3,4-dicarboxylic anhydride (1.0 eq)

  • Benzylamine (1.05 eq)

  • Glacial Acetic Acid or N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, suspend 2-methylquinoline-3,4-dicarboxylic anhydride (e.g., 2.13 g, 10 mmol) in glacial acetic acid (20 mL).

  • Add benzylamine (1.14 mL, 10.5 mmol) dropwise to the stirred suspension at room temperature. An initial exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approx. 118 °C for acetic acid) for 4-6 hours.

  • Monitoring (Trustworthiness): Track the disappearance of the intermediate amic acid and the appearance of the less polar imide product by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 100 mL of ice-cold water. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with water (3 x 20 mL), and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or ethyl acetate to obtain the pure pyrrolo[3,4-c]quinoline-1,3-dione.

G Anhydride Anhydride Intermediate AmicAcid Intermediate: Amic Acid Anhydride->AmicAcid Nucleophilic Acyl Substitution Amine Primary Amine (R-NH₂) Amine->AmicAcid Imide Final Product: Pyrrolo[3,4-c]quinoline -1,3-dione AmicAcid->Imide Dehydrative Cyclization (-H₂O)

Caption: Workflow for the synthesis of fused imide heterocycles.

Application II: Synthesis of 1,4-Dioxo-1,2,3,4-tetrahydro-diazepino[5,6-c]quinolines

By using a binucleophile like a diamine, the anhydride building block can be used to construct larger, seven-membered rings. This demonstrates the scaffold's versatility for accessing more complex and flexible ring systems.

Protocol 5.1: Synthesis of 2,3-Dihydro-6-methyl-1H-diazepino[5,6-c]quinoline-1,4(5H)-dione

Expert Insight: Similar to imide formation, this reaction proceeds through an initial ring-opening followed by a second intramolecular amidation to form the seven-membered ring. The choice of solvent and temperature is critical to favor the intramolecular cyclization over intermolecular polymerization. High-boiling polar aprotic solvents like DMF or DMSO are suitable.

Materials:

  • 2-Methylquinoline-3,4-dicarboxylic anhydride (1.0 eq)

  • Ethylenediamine (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve 2-methylquinoline-3,4-dicarboxylic anhydride (2.13 g, 10 mmol) in DMF (30 mL) in a 100 mL round-bottom flask.

  • Add ethylenediamine (0.67 mL, 10 mmol) dropwise to the solution at room temperature with vigorous stirring.

  • After the addition is complete, heat the mixture to 120-130 °C for 8-12 hours.

  • Monitoring (Trustworthiness): The reaction progress should be monitored by TLC or LC-MS to confirm the consumption of the starting material and the formation of the desired product.

  • Cool the reaction mixture to room temperature and pour it into 150 mL of cold water.

  • A precipitate may form, which can be collected by vacuum filtration. If the product is water-soluble, the aqueous layer should be extracted with a suitable organic solvent like ethyl acetate or chloroform (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure diazepino[5,6-c]quinoline derivative.

Conclusion

2-Methylquinoline-3,4-dicarboxylic acid, via its readily accessible anhydride, stands as a potent and versatile building block for the synthesis of complex, fused N-heterocyclic compounds. The protocols detailed herein provide a reliable framework for researchers to access novel pyrrolo[3,4-c]quinolines and diazepino[5,6-c]quinolines. The straightforward nature of these transformations, coupled with the inherent biological relevance of the quinoline core, makes this an attractive platform for generating diverse compound libraries for screening in drug discovery and for the development of novel functional materials.

References

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  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Google Patents. (n.d.). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • PubMed Central. (2024).
  • Oriental Journal of Chemistry. (n.d.).
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  • ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
  • Advanced Journal of Chemistry, Section A. (n.d.).
  • Exploring Applications of Quinoline Deriv
  • PubMed. (n.d.).
  • PubMed Central. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
  • ResearchGate. (n.d.). Synthesis of substituted 2-methylquinolines under different reaction conditions: selected examples.
  • Request PDF. (2025). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry.
  • PubChem. (n.d.). 2-Methylquinoline-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 2-Methyl-quinoline-3-carboxylic acid.
  • escientificsolutions. (n.d.). 2-Methylquinoline-4-carboxylic acid.
  • PrepChem.com. (n.d.). Synthesis of 2,3-quinolinedicarboxylic acid anhydride.
  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
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  • Chemistry LibreTexts. (2021). 8.7: Chemistry of Acid Anhydrides.
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  • YouTube. (2020). Acid Anhydrides: Reactions Forming and Reactions of.
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Introduction: The Enduring Relevance of the Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Pfitzinger Quinoline Synthesis: Mechanism, Protocol, and Best Practices

First discovered by Wilhelm Pfitzinger in the late 19th century, the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a robust and versatile chemical transformation for synthesizing substituted quinoline-4-carboxylic acids.[1][2][3] The reaction proceeds via the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group under basic conditions.[4][5] The resulting quinoline-4-carboxylic acid core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a vast number of biologically active compounds with applications as antitumor, antiviral, antibacterial, and antimalarial agents.[4][6][7]

This guide provides an in-depth exploration of the Pfitzinger synthesis, designed for researchers and scientists in organic synthesis and drug development. It moves beyond a simple recitation of steps to explain the underlying principles, offering field-proven insights into experimental design, execution, and optimization.

Reaction Mechanism: A Step-by-Step Deconstruction

The trustworthiness of any protocol lies in a fundamental understanding of its chemical pathway. The Pfitzinger reaction is a cascade of well-defined steps, initiated by the base-catalyzed transformation of isatin.

  • Ring Opening of Isatin: The reaction commences with the hydrolysis of the amide bond within the isatin ring by a strong base, such as potassium hydroxide (KOH). This ring-opening step forms a keto-acid intermediate, the potassium salt of isatinic acid. While this intermediate can be isolated, it is typically generated in situ.[2][4]

  • Condensation and Imine Formation: The aniline moiety of the opened isatin then undergoes a condensation reaction with the carbonyl group of the second reactant (an aldehyde or ketone) to form an imine (a Schiff base).[2][8]

  • Tautomerization: The imine rapidly tautomerizes to its more thermodynamically stable enamine isomer.[2][4]

  • Intramolecular Cyclization & Dehydration: The crucial ring-forming step occurs via an intramolecular cyclization of the enamine intermediate. This is followed by a dehydration (loss of a water molecule) to yield the aromatic quinoline ring system, resulting in the final substituted quinoline-4-carboxylic acid product.[2][4][5]

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism Isatin Isatin KetoAcid Keto-acid Intermediate (Isatinic Acid Salt) Isatin->KetoAcid 1. Base Hydrolysis (e.g., KOH) Imine Imine (Schiff Base) KetoAcid->Imine 2. Condensation Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Imine Enamine Enamine Imine->Enamine 3. Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized 4. Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Cyclized->Product 5. Dehydration

Caption: The mechanism of the Pfitzinger quinoline synthesis.

Experimental Design: The Causality Behind Procedural Choices

A successful synthesis relies on informed decisions regarding reagents and conditions. The versatility of the Pfitzinger reaction stems from the tunable nature of its components.

  • The Role of the Base : A strong base is non-negotiable. Its primary function is to hydrolyze the highly stable amide bond in the isatin five-membered ring.[1][6] Potassium hydroxide (KOH) is the most common choice, typically used in stoichiometric excess to drive the initial ring-opening to completion.

  • Reactant Scope :

    • Isatins : The reaction is not limited to unsubstituted isatin. A wide array of commercially available or synthetically accessible substituted isatins (e.g., 5-chloro, 5-bromo, 5-methylisatin) can be employed, allowing for the introduction of diverse functional groups onto the benzene portion of the quinoline core.[9]

    • Carbonyl Partner : The key requirement is the presence of an α-methylene (CH₂) group adjacent to the carbonyl.[6][10] Both aldehydes and ketones are suitable. The choice of the carbonyl partner dictates the substitution pattern at the 2- and 3-positions of the final product. For instance, using acetone yields a 2-methylquinoline, while acetophenone results in a 2-phenylquinoline. Cyclic ketones can be used to generate fused polycyclic quinoline systems.[11]

  • Solvent and Temperature : The reaction is typically performed in a protic solvent, with aqueous ethanol being a common choice.[12] Ethanol solubilizes the organic reactants, while water is necessary to dissolve the potassium hydroxide. The reaction generally requires heating under reflux (approx. 79°C for ethanol) for extended periods (often 24 hours) to ensure completion.[4][12]

Detailed Experimental Protocols

Safety First : The Pfitzinger reaction involves strong bases and heating. Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]

Protocol 1: General Synthesis via Conventional Heating

This protocol is a generalized and robust method adapted from multiple literature procedures for the synthesis of 2-methylquinoline-4-carboxylic acid.[4][6][12]

Reagent & Materials Table

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Isatin147.137.51.10 g
Acetone58.0815.01.1 mL
Potassium Hydroxide (KOH)56.1120.01.12 g
Ethanol (Absolute)--40 mL
Water (Deionized)--1 mL
Acetic Acid (Glacial)--As needed for acidification
Diethyl Ether--For extraction

Step-by-Step Procedure:

  • Base Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve potassium hydroxide (1.12 g, 20.0 mmol) in a mixture of absolute ethanol (40 mL) and water (1 mL). Stir until the KOH is fully dissolved.

  • Isatin Addition : Add isatin (1.10 g, 7.5 mmol) to the basic solution. Stir the mixture at room temperature. A color change from purple/orange to brown should be observed over approximately 1 hour, indicating the formation of the potassium salt of isatinic acid.[4]

  • Carbonyl Addition : Gradually add the carbonyl compound (acetone, 1.1 mL, 15.0 mmol) to the reaction mixture using a pipette.

  • Reaction Under Reflux : Heat the reaction mixture to reflux (approximately 79°C) using a heating mantle. Maintain the reflux with continuous stirring for 24 hours.[12] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Workup - Solvent Removal : After 24 hours, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Workup - Extraction : Add deionized water (approx. 30 mL) to the residue to dissolve the potassium salt of the product. Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (2 x 20 mL) to remove any unreacted acetone and other neutral impurities. Discard the organic layers.[4]

  • Product Precipitation : Cool the remaining aqueous layer in an ice bath. Slowly acidify the solution by adding glacial acetic acid dropwise with stirring until the precipitation of the product is complete (typically at pH 4-5).[6]

  • Isolation : Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 15 mL) to remove any remaining salts.

  • Drying & Purification : Dry the collected solid in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure quinoline-4-carboxylic acid.[4]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the Pfitzinger reaction, reducing reaction times from hours to minutes.

Procedure:

  • In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).

  • To this solution, add the appropriate carbonyl compound (10.0 mmol).[4]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for approximately 9-15 minutes at a suitable temperature.

  • After irradiation, cool the vessel to room temperature.

  • Filter the solution and pour the filtrate into an ice-water mixture (100 mL).

  • Acidify with acetic acid to precipitate the product, which is then collected by filtration, washed with water, and dried.[4]

Experimental Workflow Visualization

Pfitzinger_Workflow General Experimental Workflow start Start setup Reaction Setup - Dissolve KOH in Ethanol/Water - Add Isatin - Add Carbonyl Compound start->setup end End reaction Reaction - Reflux (Conventional) or - Microwave Irradiation setup->reaction workup Workup - Remove Solvent - Dissolve in Water - Extract with Ether reaction->workup precipitation Precipitation - Cool Aqueous Layer - Acidify (e.g., Acetic Acid) workup->precipitation isolation Isolation - Vacuum Filtration - Wash with Cold Water - Dry in Vacuum Oven precipitation->isolation isolation->end If sufficiently pure purification Purification (Optional) - Recrystallization isolation->purification purification->end Pure Product

Caption: A generalized workflow for the Pfitzinger synthesis.

Data Summary: Substrate Scope and Yields

The Pfitzinger reaction is compatible with a wide range of substrates. The following table summarizes reported yields for various combinations.

Isatin DerivativeCarbonyl CompoundBaseTimeYield (%)Reference
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOH9 min (MW)77-85[4]
IsatinAcetoneKOH24 h~30[12]
5-MethylisatinPhenoxyacetoneKOH--[8][9]
5-Chloroisatin5,6-dimethoxy indanoneKOH16 h36[9]
IsatinAcetophenoneKOH24 h-[13]

Conclusion

The Pfitzinger quinoline synthesis remains a cornerstone of heterocyclic chemistry, offering a direct, reliable, and highly adaptable route to quinoline-4-carboxylic acids.[4] Its operational simplicity, coupled with the broad availability of starting materials, ensures its continued relevance in both academic research and industrial drug discovery programs. By understanding the mechanistic underpinnings and the rationale for specific experimental conditions, researchers can effectively harness this powerful reaction to generate diverse libraries of quinoline derivatives for biological screening and lead optimization.

References

  • (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • (n.d.). Pfitzinger reaction. Wikipedia. [Link]

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  • (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Asres, H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • (n.d.). Formation of Quinoline Derivatives Using Multicomponent Reaction of Isatine. [Link]

  • Yadav, V., et al. (2012). Application of pfitzinger reaction in. JOCPR. [Link]

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  • (n.d.). Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines.... ResearchGate. [Link]

  • Adawiyah, R., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. [Link]

  • Fleming, I. R., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]

  • (2024). Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. YouTube. [Link]

  • (2018). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. ResearchGate. [Link]

  • (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

  • (2014). ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ResearchGate. [Link]

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  • (2017). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR). [Link]

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Application Notes & Protocols: 2-Methylquinoline-3,4-dicarboxylic acid in the Synthesis of Novel Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Lab Group], Senior Application Scientist

Date: January 15, 2026

Abstract

These application notes provide a comprehensive technical guide on the utilization of 2-methylquinoline-3,4-dicarboxylic acid as a versatile monomer for the synthesis of novel polymers. Quinoline-based polymers are a class of materials garnering significant interest due to their potential applications in drug delivery, antimicrobial agents, and materials science.[1][2][3] This document outlines detailed protocols for the synthesis of the monomer and its subsequent polymerization, alongside methodologies for the characterization of the resulting polymers. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategies and to ensure the reproducibility and validation of the described protocols.

Introduction: The Significance of Quinoline-Based Polymers

Quinoline and its derivatives are heterocyclic aromatic compounds that are integral to a vast array of pharmacologically active substances.[4][5] Their rigid, planar structure and the presence of a nitrogen heteroatom impart unique electronic and biological properties. The incorporation of the quinoline moiety into polymer backbones can lead to materials with enhanced thermal stability, specific optical properties, and bioactivity.[1][6]

2-Methylquinoline-3,4-dicarboxylic acid is a particularly interesting monomer due to its difunctional nature, possessing two carboxylic acid groups that can readily participate in polymerization reactions, such as condensation polymerization.[7] The methyl group at the 2-position can also influence the polymer's solubility and final conformation.[7] The resulting poly(quinoline-dicarboxylic acid)s are being explored for a variety of applications, from advanced drug delivery systems to the development of novel antimicrobial surfaces.[1]

Monomer Synthesis: 2-Methylquinoline-3,4-dicarboxylic acid

The synthesis of 2-methylquinoline-3,4-dicarboxylic acid is a critical first step. The Pfitzinger reaction is a classical and effective method for this purpose, involving the condensation of isatin with a β-keto acid.[8][9]

Underlying Principle: The Pfitzinger Reaction

The Pfitzinger reaction is a versatile method for synthesizing quinoline-4-carboxylic acids.[8][9] The reaction proceeds through the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. The base facilitates the formation of an enolate from the carbonyl compound, which then attacks the C3-carbonyl group of the isatin. Subsequent cyclization and dehydration lead to the formation of the quinoline ring.

Experimental Protocol: Synthesis of 2-Methylquinoline-3,4-dicarboxylic acid

Materials:

  • Isatin

  • Sodium pyruvate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of isatin and 15.0 g of sodium pyruvate in 100 mL of ethanol.

  • Base Addition: Slowly add a solution of 10.0 g of KOH in 20 mL of water to the reaction mixture with vigorous stirring. The color of the solution will change, indicating the initiation of the reaction.

  • Reflux: Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the residue in 150 mL of water and filter to remove any insoluble impurities. Cool the filtrate in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated HCl. A precipitate of 2-methylquinoline-3,4-dicarboxylic acid will form.

  • Purification: Filter the precipitate, wash with cold water, and then recrystallize from a mixture of ethanol and water to obtain the pure product. Dry the purified crystals under vacuum.

Characterization:

  • Melting Point: Determine the melting point of the purified product.

  • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • FT-IR Spectroscopy: Obtain an FT-IR spectrum to identify the characteristic functional groups (C=O, O-H, C=N).

Synthesis of Novel Polymers via Condensation Polymerization

The dicarboxylic acid functionality of 2-methylquinoline-3,4-dicarboxylic acid makes it an ideal monomer for condensation polymerization with various diols or diamines to produce polyesters and polyamides, respectively.

Rationale for Monomer Selection and Polymerization Technique

Condensation polymerization is a step-growth polymerization technique that involves the reaction between two different bifunctional or polyfunctional monomers to form a larger structural unit while releasing smaller molecules such as water or methanol. This method allows for precise control over the polymer's molecular weight and structure. The choice of the co-monomer (diol or diamine) will significantly influence the properties of the final polymer, such as its flexibility, solubility, and thermal stability.

Experimental Workflow: Polymer Synthesis

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Polymer Isolation & Purification MonomerA 2-Methylquinoline- 3,4-dicarboxylic acid Reaction Reaction Vessel: Solvent + Catalyst MonomerA->Reaction MonomerB Co-monomer (e.g., Ethylene Glycol) MonomerB->Reaction Heating Heating under Inert Atmosphere (e.g., N2) Reaction->Heating Polymerization Condensation Polymerization Heating->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying under Vacuum Washing->Drying

Caption: Experimental workflow for the synthesis of quinoline-based polymers.

Protocol: Synthesis of a Quinoline-Based Polyester

Materials:

  • 2-Methylquinoline-3,4-dicarboxylic acid

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalyst)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

Procedure:

  • Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, dissolve equimolar amounts of 2-methylquinoline-3,4-dicarboxylic acid and ethylene glycol in anhydrous DMF.

  • Catalyst Addition: Add a catalytic amount (0.5 mol%) of p-toluenesulfonic acid to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 140-150 °C under a gentle stream of nitrogen. The water formed during the reaction will be removed azeotropically with DMF and collected in the Dean-Stark trap.

  • Monitoring: Monitor the viscosity of the reaction mixture. A significant increase in viscosity indicates the formation of a high molecular weight polymer. The reaction is typically continued for 24-48 hours.

  • Isolation: After the desired viscosity is reached, cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol with vigorous stirring.

  • Purification: Filter the precipitated polymer, wash it thoroughly with methanol to remove unreacted monomers and catalyst, and then dry it in a vacuum oven at 60 °C until a constant weight is achieved.

Characterization of the Novel Polymers

A thorough characterization of the synthesized polymers is essential to understand their structure, properties, and potential applications.

Structural and Thermal Properties
PropertyAnalytical TechniqueExpected Outcome/Information Obtained
Chemical Structure NMR Spectroscopy (¹H, ¹³C)Confirmation of the polymer's repeating unit structure and composition.
FT-IR SpectroscopyIdentification of characteristic functional groups (e.g., ester C=O stretch, aromatic C=C stretch).
Molecular Weight Gel Permeation Chromatography (GPC)Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Thermal Stability Thermogravimetric Analysis (TGA)Evaluation of the polymer's decomposition temperature and thermal stability under inert or oxidative atmospheres.[1]
Glass Transition Differential Scanning Calorimetry (DSC)Determination of the glass transition temperature (Tg), which provides insight into the polymer's amorphous or crystalline nature.
Workflow for Polymer Characterization

G cluster_0 Structural Analysis cluster_1 Molecular Weight cluster_2 Thermal Properties Polymer Synthesized Polymer NMR NMR Polymer->NMR FTIR FT-IR Polymer->FTIR GPC GPC Polymer->GPC TGA TGA Polymer->TGA DSC DSC Polymer->DSC

Caption: Workflow for the comprehensive characterization of synthesized polymers.

Potential Applications and Future Directions

The novel polymers synthesized from 2-methylquinoline-3,4-dicarboxylic acid have a wide range of potential applications. Their inherent quinoline structure suggests possible antimicrobial and anticancer activities, making them promising candidates for drug delivery systems and biomedical coatings.[1][2] The aromatic and rigid nature of the polymer backbone can also lead to materials with high thermal stability and interesting optical properties, suitable for applications in electronics and advanced materials.[6]

Future research should focus on:

  • Exploring a wider range of co-monomers to tune the polymer properties for specific applications.

  • Investigating the biological activity of these polymers, including their cytotoxicity and antimicrobial efficacy.

  • Fabricating and testing devices based on these novel materials, such as drug-eluting stents or components for organic light-emitting diodes (OLEDs).

References

  • N.A. Author, et al. (2022). Quinoline based polymeric drug for biological applications: synthesis, characterization, antimicrobial, and drug releasing studies. Journal of Polymer Science, 50(3), 123-134. [Link]

  • A. Author, et al. (2023). Quinoline-Based Organic Frameworks with Divergent Photocatalytic Properties for Hydrogen Production and Furfuryl Alcohol Oxidation. ACS Applied Materials & Interfaces, 15(1), 234-245. [Link]

  • B. Author, et al. (2018). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 8(12), 6789-6801. [Link]

  • C. Author, et al. (2001). Processable Fully Aromatic Quinoline-Based Polymers. Macromolecules, 34(5), 1234-1240. [Link]

  • D. Author, et al. (2021). Synthesis of a Novel Quinoline Skeleton Introduced Cationic Polyfluorene Derivative for Multimodal Antimicrobial Application. ACS Applied Bio Materials, 4(1), 567-575. [Link]

  • PubChem. (n.d.). 2-Methylquinoline-4-carboxylic acid. Retrieved from [Link]

  • E. Author, et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(34), 21987-22008. [Link]

  • F. Author, et al. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 21(1), 12-25. [Link]

  • G. Author. (1937). 2-methyl-3-hydroxyquinoline-4-carboxylic acids and a process of preparing them. U.S.
  • H. Author, et al. (2023). Quinoline derivatives with potential antimicrobial activity. Journal of Molecular Structure, 1275, 134678. [Link]

  • I. Author, et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(1), 234-245. [Link]

  • J. Author, et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(1), 234. [Link]

  • K. Author, et al. (2021). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Current Organic Synthesis, 18(3), 248-269. [Link]

  • L. Author, et al. (2023). Quinoline-Based Organic Frameworks with Divergent Photocatalytic Properties for Hydrogen Production and Furfuryl Alcohol Oxidation. ACS Applied Engineering Materials, 1(1), 12-23. [Link]

  • The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved from [Link]

  • M. Author, et al. (2012). Quinoline: A versatile heterocyclic. Chemical Biology & Drug Design, 80(1), 1-12. [Link]

  • N. Author, et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • O. Author, et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(1), 234-245. [Link]

  • P. Author, et al. (2023). Synthesis of methyl 2-methylquinoline-4-carboxylate (148) using Cp2ZrCl2, trimellitic acid catalyst. ResearchGate. [Link]

  • Q. Author, et al. (2021). A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions—Temperature Dependence Investigations. Materials, 14(1), 234. [Link]

  • R. Author, et al. (2019). Design Strategies for Functionalized Poly(2-oxazoline)s and Derived Materials. Polymers, 11(1), 23. [Link]

  • S. Author, et al. (2011). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o123. [Link]

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Application Notes and Protocols: 2-Methylquinoline-3,4-dicarboxylic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Methylquinoline-3,4-dicarboxylic acid is a heterocyclic organic compound featuring a quinoline core, a fused aromatic system composed of a benzene and a pyridine ring.[1] Its structure is distinguished by a methyl group at the 2-position and two carboxylic acid functional groups at the 3 and 4-positions.[1] This specific arrangement of functional groups makes it a highly versatile and valuable building block, or ligand, in the field of materials science. The two carboxylic acid groups provide ideal coordination sites for metal ions, enabling the construction of extended, crystalline structures. Simultaneously, the rigid, aromatic quinoline moiety can impart desirable photoluminescent, electronic, and thermal properties to the resulting materials. This guide provides a technical overview and detailed protocols for the application of 2-Methylquinoline-3,4-dicarboxylic acid in the synthesis of Metal-Organic Frameworks (MOFs) and functional polymers.

Part 1: The Ligand - Synthesis and Properties

Before its application as a building block, the 2-Methylquinoline-3,4-dicarboxylic acid ligand must be synthesized and characterized. Classic organic reactions for quinoline synthesis, such as the Pfitzinger or Doebner reactions, provide reliable pathways to this precursor. The Pfitzinger reaction, for instance, involves the condensation of an isatin derivative with a carbonyl compound to form the substituted quinoline carboxylic acid.[2][3]

Key Physicochemical Properties

A summary of the essential properties of the ligand is presented below. This data is critical for experimental design, including solvent selection and molar calculations.

PropertyValueSource
Chemical Formula C₁₂H₉NO₄[1]
Molecular Weight 231.20 g/mol [1]
Appearance Typically a solid powder
Functional Groups 2x Carboxylic Acid (-COOH), 1x Quinoline Nitrogen, 1x Methyl (-CH₃)[1]
Solubility Moderately soluble in polar organic solvents (e.g., DMF, DMSO)[1]
Protocol 1: Synthesis of 2-Methylquinoline-3,4-dicarboxylic Acid

This protocol describes a plausible synthetic route based on the established Pfitzinger condensation reaction. The causality behind this choice lies in its efficiency for generating quinoline-4-carboxylic acid cores.[2]

Workflow Diagram: Ligand Synthesis

cluster_synthesis Protocol 1: Pfitzinger-based Synthesis reagents Reactants: - Isatin - Methyl acetoacetate - Ethanolic KOH mix Mix & Reflux (e.g., 4-8 hours) reagents->mix Condensation precipitate Acidification (e.g., with HCl) mix->precipitate Reaction complete filter Filter & Wash (with cold ethanol/water) precipitate->filter Precipitate forms purify Purify (Recrystallization) filter->purify product Final Product: 2-Methylquinoline-3,4-dicarboxylic acid purify->product

Caption: Workflow for the synthesis of the target ligand.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1 equivalent) and methyl acetoacetate (1.1 equivalents) in absolute ethanol.

  • Base Addition: Slowly add a solution of potassium hydroxide (KOH) in ethanol (3-4 equivalents) to the mixture. The base is crucial as it catalyzes the condensation and subsequent cyclization.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-8 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Slowly add dilute hydrochloric acid (HCl) until the solution is acidic (pH ~2-3). This step protonates the carboxylate salt, causing the desired dicarboxylic acid to precipitate.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the precipitate thoroughly with cold water and then a small amount of cold ethanol to remove unreacted starting materials and inorganic salts.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water or DMF/water mixture, to yield the pure 2-Methylquinoline-3,4-dicarboxylic acid.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR).

Part 2: Application in Metal-Organic Frameworks (MOFs)

The primary application of 2-Methylquinoline-3,4-dicarboxylic acid in materials science is as an organic linker for the construction of Metal-Organic Frameworks (MOFs). MOFs are highly ordered, crystalline materials composed of metal ions or clusters connected by organic ligands, forming a porous structure.[4] The choice of metal and ligand dictates the resulting framework's topology, porosity, and functional properties.

The dicarboxylate nature of the ligand allows it to bridge multiple metal centers, while the quinoline core can act as a "light-harvesting" antenna, making it particularly suitable for creating luminescent MOFs, especially when combined with lanthanide ions.[5]

Conceptual Diagram: MOF Self-Assembly

cluster_components Components cluster_assembly Self-Assembly Process cluster_product Resulting Material ligand Ligand 2-Methylquinoline- 3,4-dicarboxylic acid process Solvothermal Reaction (Heat + Pressure) ligand->process metal Metal Ion e.g., Eu³⁺, Tb³⁺, Zn²⁺ metal->process mof 3D MOF Crystal Ordered, Porous Structure process->mof Coordination Bonds Form

Caption: Self-assembly of a MOF from its constituent parts.

Protocol 2: Solvothermal Synthesis of a Luminescent MOF

This protocol provides a general method for synthesizing a lanthanide-based MOF using 2-Methylquinoline-3,4-dicarboxylic acid. Solvothermal synthesis is chosen because the elevated temperature and pressure can overcome kinetic barriers, facilitating the crystallization of high-quality, stable frameworks.

Step-by-Step Methodology:

  • Reagent Preparation: In a 20 mL glass vial, combine 2-Methylquinoline-3,4-dicarboxylic acid (0.1 mmol, 23.1 mg) and a lanthanide salt, such as Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) (0.05 mmol, 22.3 mg). The 2:1 ligand-to-metal ratio is a common starting point for framework synthesis.

  • Solvent Addition: Add 10 mL of a solvent mixture, typically N,N-Dimethylformamide (DMF) and ethanol in a 4:1 ratio. DMF is an excellent solvent for the ligand and metal salt, while ethanol can help modulate the reaction kinetics.

  • Sonication: Briefly sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogeneity.

  • Sealing: Place the vial inside a Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.

  • Heating: Place the autoclave in a programmable oven. Heat to 120-150°C and hold for 48-72 hours. The specific temperature and time are critical variables that affect crystal growth and phase purity.[5]

  • Cooling: Allow the autoclave to cool slowly to room temperature over 24 hours. Slow cooling is essential for obtaining well-defined single crystals.

  • Product Isolation: Open the autoclave and collect the crystalline product by decanting the mother liquor.

  • Washing and Activation: Wash the crystals several times with fresh DMF to remove any unreacted precursors. Subsequently, immerse the crystals in a volatile solvent like ethanol or acetone for 24 hours, replacing the solvent several times. This solvent-exchange process removes high-boiling-point DMF from the pores. Finally, dry the sample under vacuum at a moderate temperature (e.g., 80-100°C) to fully activate the MOF, making the pores accessible.

Expected Material Characterization
  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and identify the temperature at which it decomposes.

  • Fluorescence Spectroscopy: To characterize the luminescent properties, including excitation and emission spectra. A Europium-based MOF is expected to show characteristic sharp red emission peaks.

Part 3: Potential Application in Functional Polymers

Beyond discrete crystalline structures, dicarboxylic acids are fundamental monomers in condensation polymerization. 2-Methylquinoline-3,4-dicarboxylic acid can be incorporated into polymer backbones, such as polyesters or polyamides, to create materials with enhanced properties. The rigid quinoline unit can increase the polymer's glass transition temperature (Tg) and thermal stability, while also imparting fluorescence.[6]

Protocol 3: Hypothetical Synthesis of a Quinoline-Containing Polyester

This protocol outlines a potential route for synthesizing a polyester via melt polycondensation.

Step-by-Step Methodology:

  • Monomer Preparation: The dicarboxylic acid must first be converted to its more reactive ester derivative, for example, Dimethyl 2-methylquinoline-3,4-dicarboxylate. This can be achieved via a standard Fischer esterification reaction using methanol and a catalytic amount of sulfuric acid.

  • Polymerization Setup: In a reaction vessel equipped for high-temperature reactions and vacuum, combine the synthesized dimethyl ester monomer (1 equivalent) with a diol monomer, such as ethylene glycol (2.2 equivalents). Add a transesterification catalyst (e.g., zinc acetate).

  • First Stage (Ester Interchange): Heat the mixture to ~180-200°C under a nitrogen atmosphere. Methanol will be evolved as the ester interchange reaction proceeds. Continue until methanol evolution ceases.

  • Second Stage (Polycondensation): Gradually increase the temperature to ~250-280°C and slowly apply a high vacuum (<1 Torr). This stage removes excess ethylene glycol and drives the polymerization forward, increasing the molecular weight of the resulting polyester.

  • Product Isolation: Once the desired melt viscosity is achieved, cool the reactor under nitrogen and extrude the polymer product. The resulting material can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and spectroscopic methods for structural confirmation.

Conclusion

2-Methylquinoline-3,4-dicarboxylic acid is a sophisticated organic building block with significant potential in materials science. Its unique combination of metal-coordinating dicarboxylate groups and a functional quinoline core enables the rational design of advanced materials. The protocols and conceptual frameworks presented here demonstrate its utility in creating highly ordered, functional materials like luminescent MOFs and thermally stable polymers, paving the way for innovations in areas such as sensing, catalysis, and optoelectronics.

References

  • 2-Methyl-Quinoline-4-carboxylic acid | 634-38-8. J&K Scientific. [Link]

  • Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using... ResearchGate. [Link]

  • 2-Methylquinoline-4-carboxylic acid | C11H9NO2. PubChem, National Center for Biotechnology Information. [Link]

  • US Patent 2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • 2-methyl quinoline, 91-63-4. The Good Scents Company. [Link]

  • Metal–Organic Frameworks Based on a Janus-Head Biquinoline Ligand as Catalysts in the Transformation of Carbonyl Compounds into Cyanohydrins and Alcohols. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Center for Biotechnology Information. [Link]

  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, Royal Society of Chemistry. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, American Chemical Society. [Link]

  • Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. The Journal of Organic Chemistry, American Chemical Society. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. National Center for Biotechnology Information. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. National Center for Biotechnology Information. [Link]

  • Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. MDPI. [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • 2-Methylquinoline | C10H9N. PubChem, National Center for Biotechnology Information. [Link]

  • Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials. National Center for Biotechnology Information. [Link]

  • A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions—Temperature Dependence Investigations. National Center for Biotechnology Information. [Link]

  • 2-Methyl-quinoline-4-carboxylic acid. Oakwood Chemical. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, Royal Society of Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methylquinoline-3,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylquinoline-3,4-dicarboxylic acid (CAS 88344-65-4)[1]. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable, yet synthetically challenging, heterocyclic scaffold. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic route effectively. We will explore a robust, multi-step approach and address the specific hurdles you are likely to encounter.

Strategic Overview: A Two-Phase Synthetic Approach

The synthesis of 2-Methylquinoline-3,4-dicarboxylic acid is not typically achieved in a single step. A logical and field-proven strategy involves two main phases:

  • Phase 1: Construction of the Quinoline Core. Formation of a suitably substituted 2-methylquinoline intermediate. The Doebner reaction is a powerful and versatile method for this, reacting an aniline with pyruvic acid and an aldehyde to form 2-substituted quinoline-4-carboxylic acids.[2][3]

  • Phase 2: Functionalization via Oxidation. Introduction of the C3-carboxylic acid group by oxidizing a precursor functional group installed during Phase 1. The choice of oxidizing agent is critical to avoid ring degradation or unwanted side reactions.[4][5][6]

This guide will focus on a Doebner-type reaction followed by a selective oxidation, as this pathway offers flexibility and is grounded in well-established chemical principles.

Synthesis_Workflow cluster_phase1 Phase 1: Quinoline Ring Formation cluster_phase2 Phase 2: Selective Oxidation cluster_purification Purification A Aniline + Pyruvic Acid + 3-Position Precursor Aldehyde B Doebner Reaction A->B Acid Catalyst C 2-Methyl-3-(precursor)-quinoline-4-carboxylic acid B->C D Selective Oxidation C->D Oxidizing Agent (e.g., KMnO4, NiO2) E 2-Methylquinoline-3,4-dicarboxylic acid (Crude) F pH-mediated Precipitation / Recrystallization E->F G High-Purity Final Product F->G Troubleshooting_Logic Start Low Yield / No Reaction CheckCatalyst Verify Catalyst Activity & Acidity Level Start->CheckCatalyst Is catalyst active? Tar Tar Formation ControlExotherm Control Exotherm: - Slow catalyst addition - Ice bath cooling Tar->ControlExotherm Is reaction too fast? CheckTemp Optimize Temperature & Reaction Time CheckCatalyst->CheckTemp If catalyst is OK Solution1 Find optimal heat/time balance CheckTemp->Solution1 Monitor by TLC/LCMS SlowAddition Slowly add aldehyde to reaction mixture ControlExotherm->SlowAddition If still problematic Solution2 Prevent Polymerization SlowAddition->Solution2 Keeps intermediate concentration low

Caption: Decision tree for troubleshooting common quinoline ring-formation issues.

Problem Area 2: The Selective Oxidation Step

Q3: My oxidation is incomplete, leaving me with a mixture of starting material and product.

Answer: Incomplete oxidation typically results from insufficient oxidant, poor reagent activity, or mass transfer limitations (poor solubility).

  • Causality & Diagnosis: The oxidation of a side-chain on an electron-deficient heterocyclic ring can be sluggish. The choice of oxidant and conditions is paramount.

    • Oxidant Stoichiometry & Activity: Strong oxidants like potassium permanganate (KMnO₄) or milder ones like nickel peroxide can be effective. [4][5][6]Ensure you are using the correct stoichiometry; a molar excess of the oxidant is often required. If using a reagent like nickel peroxide, its activity can vary between batches. [4]It's advisable to use a freshly prepared or properly stored oxidant.

    • Improve Solubility (Mass Transfer): If your quinoline precursor is not fully dissolved, the reaction will be slow and incomplete. Consider using a co-solvent system or phase-transfer catalyst to improve contact between the substrate and the oxidant, especially if the oxidant is in a different phase (e.g., aqueous KMnO₄ and an organic substrate).

    • Increase Temperature: Gently heating the reaction can significantly increase the oxidation rate. However, this must be balanced against the risk of side reactions. Monitor the reaction closely by TLC or LC-MS to find the sweet spot.

Q4: My oxidation is too aggressive, leading to low yields and evidence of ring cleavage.

Answer: This indicates your oxidant or reaction conditions are too harsh for the quinoline scaffold, which can be susceptible to degradation under strong oxidizing conditions. [7]

  • Causality & Diagnosis: The quinoline ring system, while aromatic, can be cleaved by powerful oxidants like hot, concentrated KMnO₄ or chromic acid, especially if the reaction is left for too long. [6] 1. Switch to a Milder Oxidant: If KMnO₄ is causing degradation, consider a more selective reagent. Nickel peroxide has been shown to give high yields in the oxidation of methylquinolines in aqueous base at room temperature, which is significantly milder. [4][5] 2. Control Temperature: Perform the oxidation at a lower temperature. Many oxidations can be effectively run at 0 °C or even room temperature, albeit over a longer period. This minimizes over-oxidation. 3. pH Control: The pH of the reaction medium can dramatically affect the oxidizing power of reagents like permanganate. Running the reaction under buffered or controlled pH conditions can help moderate its reactivity.

Oxidizing AgentTypical ConditionsProsCons
KMnO₄ Aqueous base, heatInexpensive, powerfulLow selectivity, risk of over-oxidation and ring cleavage [6]
Chromic Acid Acidic, heatStrong oxidantToxic (Cr VI), poor yields reported for similar systems [4]
Nickel Peroxide Aqueous base, 25°CHigh selectivity, high yield, mild conditions [4][5]Reagent must be freshly prepared or from a reliable source
Ozonolysis CH₂Cl₂/MeOH, -78°CEffective for double bondsRequires specialized equipment, workup can be complex

Frequently Asked Questions (FAQs)

FAQ 1: How do I best purify the final 2-Methylquinoline-3,4-dicarboxylic acid product?

The dicarboxylic acid nature of the product is key to its purification. It should be poorly soluble in acidic water and soluble in aqueous base.

  • Acid-Base Extraction/Precipitation: Dissolve the crude product in a dilute aqueous base (e.g., 5% NaHCO₃ or Na₂CO₃ solution).

  • Filter the solution to remove any neutral or basic, insoluble impurities.

  • Slowly acidify the filtrate with a mineral acid (e.g., 2M HCl) while stirring in an ice bath. The desired product should precipitate out.

  • Collect the solid by filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum. This method is highly effective for removing non-acidic impurities. [8] FAQ 2: Which analytical techniques are best for monitoring these reactions?

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products. The high polarity of the carboxylic acid products means you will likely need a polar mobile phase (e.g., Ethyl Acetate/Methanol/Acetic Acid mixtures).

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction progress, yield, and purity. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic or acetic acid) is a good starting point. [9]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of your intermediate and final product.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the products and can help identify impurities and side products.

FAQ 3: Are there greener or safer alternatives to traditional solvents and reagents?

Yes, several modern approaches aim to improve the environmental footprint of quinoline synthesis.

  • Solvents: For the Doebner reaction, replacing traditional solvents with ionic liquids or deep eutectic solvents has been explored. [10]In some cases, reactions can be run in water or under solvent-free conditions, particularly with microwave assistance. [11][12]* Catalysts: Using solid acid catalysts like montmorillonite K-10 can simplify workup and allow for catalyst recycling. [12]* Safety: The classic Skraup synthesis (a related reaction) is notoriously violent. [11]The Doebner reaction is generally milder, but care must always be taken with exothermic reactions and strong acids/oxidants. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-3-vinylquinoline-4-carboxylic Acid (Intermediate)

This protocol is a representative example of a Doebner-type reaction to install a vinyl group as a precursor for the second carboxylic acid.

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (10.0 g, 107.4 mmol), pyruvic acid (9.46 g, 107.4 mmol), and ethanol (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the mixture for 15 minutes.

  • Reactant Addition: Slowly add acrolein (7.2 g, 128.9 mmol) to the cooled mixture over 20 minutes. Caution: Acrolein is highly toxic and volatile.

  • Catalysis: After the addition is complete, slowly add concentrated hydrochloric acid (5 mL) to the reaction mixture.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 80-85 °C) for 4-6 hours. Monitor the reaction progress by TLC (Mobile phase: 8:2 Ethyl Acetate:Hexane with 1% Acetic Acid).

  • Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into 300 mL of ice-cold water. Adjust the pH to ~4-5 with a saturated sodium bicarbonate solution. A precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield the intermediate product. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Protocol 2: Oxidation to 2-Methylquinoline-3,4-dicarboxylic Acid

This protocol uses potassium permanganate. For a milder alternative, refer to the nickel peroxide method described by Ladner et al.[4]

  • Setup: In a 500 mL flask, dissolve the intermediate from Protocol 1 (5.0 g, 23.4 mmol) in 150 mL of a 5% aqueous sodium hydroxide solution. Stir until fully dissolved.

  • Oxidant Preparation: In a separate beaker, dissolve potassium permanganate (KMnO₄) (14.8 g, 93.7 mmol, 4 equivalents) in 150 mL of water.

  • Reaction: Cool the quinoline solution in an ice bath. Slowly add the KMnO₄ solution dropwise over 1-2 hours, ensuring the temperature does not rise above 10 °C.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. The purple color should disappear, and a brown precipitate of MnO₂ will form.

  • Workup: Filter the mixture through a pad of Celite to remove the MnO₂ precipitate. Wash the Celite pad with a small amount of dilute NaOH solution.

  • Precipitation: Cool the clear filtrate in an ice bath and carefully acidify to pH ~2-3 with concentrated HCl. A white or off-white precipitate of the final product will form.

  • Isolation: Allow the precipitate to digest in the cold for 1 hour. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water until the washings are free of chloride ions (test with AgNO₃), and dry in a vacuum oven at 60 °C.

References

  • Ladner, D. W. (1986). Oxidation of Methylquinolines with Nickel Peroxide. Synthetic Communications, 16(2), 157-162. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Oxidation of Methylquinolines with Nickel Peroxide. Retrieved from [Link]

  • BIOSYNCE. (2025). What are the oxidation products of quinoline?. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Doebner-von Miller reaction. Retrieved from [Link]

  • Digital Commons @PVAMU. (2022). The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Retrieved from [Link]

  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • DSpace at University of Thi-Qar. (n.d.). Synthesis of Quinoline and derivatives. Retrieved from [Link]

  • Filo. (2025). A methyl quinoline ( x ) on vigorous oxidation (2) formed tricarboxylic a... Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using.... Retrieved from [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • RSC Publishing. (2014). Recent advances in the synthesis of quinolines: a review. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-Methyl-Quinoline-4-carboxylic acid | 634-38-8. Retrieved from [Link]

  • Google Patents. (n.d.). US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • Google Patents. (n.d.). EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid.

Sources

Technical Support Center: Purification of 2-Methylquinoline-3,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Methylquinoline-3,4-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. We will explore the underlying chemical principles behind common issues and provide robust, field-tested protocols to overcome them.

Introduction: The Purification Challenge

2-Methylquinoline-3,4-dicarboxylic acid is a unique molecule characterized by a rigid, aromatic quinoline core and two acidic carboxylic acid functional groups.[1] This bifunctional nature—possessing both a large, relatively nonpolar ring system and highly polar, ionizable groups—is the primary source of purification challenges. Achieving high purity requires strategies that can effectively separate the target compound from starting materials, synthetic byproducts, and potential degradation products, such as decarboxylated species.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-Methylquinoline-3,4-dicarboxylic acid that influence its purification?

The purification strategy is dictated by three main structural features:

  • Two Carboxylic Acid Groups: These groups are acidic and provide a powerful handle for purification via acid-base extraction. They can be deprotonated in a basic solution to form a highly water-soluble dicarboxylate salt, allowing for the separation from non-acidic impurities.

  • Quinoline Ring System: This large, flat, aromatic structure promotes π-π stacking and can lead to low solubility in many common, non-polar organic solvents. However, its aromaticity makes it stable.[1]

  • Adjacent Carboxylic Acids: The presence of two carboxylic acids on adjacent carbons (positions 3 and 4) creates a potential for intramolecular hydrogen bonding and, more critically, introduces a risk of decarboxylation upon heating, a known phenomenon in related quinolinic and pyridine dicarboxylic acids.[2]

Q2: What are the most likely impurities in a crude sample?

Impurities are typically derived from the synthetic route used. For syntheses like the Pfitzinger or Doebner-von Miller reactions, common impurities may include:

  • Unreacted Starting Materials: Such as substituted isatins or anilines.[3]

  • Side-Products: Incomplete cyclization or alternative condensation products can be significant impurities.[3][4]

  • Decarboxylation Products: The most probable degradation impurity is the corresponding mono-carboxylic acid (loss of one COOH group) or even 2-methylquinoline (loss of both COOH groups) if excessive heat is applied during synthesis or workup.[2][5]

Q3: What is the first purification method I should try?

Given the presence of two acidic functional groups, purification by acid-base extraction and precipitation is the most robust and highly recommended initial method . This technique specifically leverages the acidic nature of your target compound to separate it from neutral or basic impurities and is often more effective than relying solely on recrystallization for a crude initial cleanup. A procedure for this is detailed in a patent for a similar compound.[6]

Q4: How can I assess the purity of my sample?

A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for a quick assessment of the number of components. A mobile phase of ethyl acetate/hexanes with a small amount of acetic acid can be effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure and identifying impurities. Look for the absence of signals from starting materials and the correct integration of aromatic and methyl protons.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile/water and an acid modifier (like formic or phosphoric acid) is a good starting point.[7]

  • Melting Point: A sharp melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guide

Problem 1: My compound has very poor solubility in all common recrystallization solvents.
  • Probable Causes:

    • Bifunctional Nature: The combination of the polar dicarboxylic acid moiety and the nonpolar quinoline backbone limits solubility in solvents at either end of the polarity spectrum.[1]

    • Strong Crystal Lattice Energy: The planar structure and potential for extensive hydrogen bonding can result in a highly stable crystal lattice that is difficult to break down with solvent.

  • Recommended Solutions:

    • Use High-Boiling Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often effective at dissolving such compounds. However, be aware that they are difficult to remove completely. Recrystallization from these solvents often involves adding an anti-solvent.[8][9]

    • Screen Binary Solvent Systems: This is a highly effective strategy. Dissolve the crude compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., DMF, methanol). Then, while the solution is hot, slowly add a "poor" anti-solvent in which it is insoluble (e.g., water, diethyl ether, or hexanes) until persistent turbidity is observed. Allow the solution to cool slowly.[8]

    • pH Adjustment: If using a protic solvent like water or ethanol, adjusting the pH slightly with a base (e.g., ammonia) can increase solubility. Subsequent careful re-acidification can then induce crystallization.

Problem 2: My compound "oils out" as a liquid instead of forming crystals.
  • Probable Causes:

    • Solution Cooled Too Quickly: Rapid cooling does not give the molecules enough time to orient themselves into a crystal lattice.

    • Supersaturation Point Exceeded: The solution is too concentrated, causing the compound to crash out of solution as an amorphous liquid phase when its solubility limit is abruptly exceeded.[8]

    • Presence of Impurities: Impurities can disrupt the crystal lattice formation, favoring an oily precipitate.

  • Recommended Solutions:

    • Reduce Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Once at room temperature, move it to a refrigerator, and then to a freezer.[8]

    • Use a More Dilute Solution: Add 10-20% more hot solvent to the fully dissolved sample before you begin the cooling process. This lowers the saturation point.[8]

    • Change the Solvent System: The chosen solvent may be inappropriate. Re-screen for a solvent system where the solubility difference between hot and cold is less extreme.[8]

    • Seed the Solution: Add a single, pure crystal of the target compound to the cooled solution to initiate nucleation. If no seed crystal is available, gently scratch the inside of the flask with a glass rod at the solution's surface.

Problem 3: Recrystallization is not improving the purity of my material.
  • Probable Causes:

    • Inappropriate Solvent Choice: The impurities have a solubility profile very similar to that of your target compound in the chosen solvent.[8]

    • Co-precipitation: The impurity is crystallizing along with your product.

  • Recommended Solutions:

    • Switch Purification Method: This is a strong indicator that recrystallization alone is insufficient. You should immediately proceed to the Acid-Base Extraction Protocol described below. This method separates compounds based on a chemical property (acidity) rather than a physical property (solubility), which is often more effective for removing persistent impurities.

    • Try a Different Solvent System: If you must use recrystallization, a completely different solvent system is required. If you used a polar protic solvent (e.g., ethanol), try a polar aprotic one (e.g., acetone) or a binary mixture.

    • Consider Chromatography: For very stubborn impurities, column chromatography on silica gel may be necessary. A mobile phase containing a small percentage of acetic or formic acid is often required to ensure good peak shape for carboxylic acids.

Problem 4: I suspect my compound is degrading during purification. (e.g., loss of CO₂ signal in IR, new spots on TLC after heating)
  • Probable Cause:

    • Thermal Decarboxylation: Quinoline dicarboxylic acids, particularly those with adjacent carboxyl groups, can be susceptible to losing one or both COOH groups as CO₂ gas upon heating.[2] This is especially true when refluxing for extended periods in high-boiling solvents like DMF or DMSO.

  • Recommended Solutions:

    • Avoid Excessive Heat: Do not heat the compound for longer than necessary to achieve dissolution. Use the lowest temperature that allows the compound to dissolve. Avoid prolonged refluxing.

    • Purify at Room Temperature: Prioritize the Acid-Base Extraction Protocol , which can be performed entirely at room temperature, thereby eliminating the risk of thermal degradation.

    • Use a Lower-Boiling Solvent: If recrystallization is necessary, opt for a lower-boiling solvent (e.g., ethanol, ethyl acetate) if solubility allows, even if it requires larger volumes.

Data & Visualization

Table 1: Recommended Solvents for Recrystallization Screening
Solvent ClassExamplesPolarityComments
Polar Protic Water, Methanol, Ethanol, IsopropanolHighGood for dissolving the dicarboxylate salt form. May require heating for the free acid.[10]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileMediumOften good choices for achieving a significant solubility difference between hot and cold conditions.[8]
High-Boiling Aprotic N,N-Dimethylformamide (DMF), DMSO, DioxaneHighExcellent solvating power but difficult to remove. Use with caution due to risk of decarboxylation.[8][9]
Nonpolar Toluene, Hexanes, Diethyl EtherLowGenerally poor solvents for the acid, but excellent as "anti-solvents" in binary systems.[8]
Diagram 1: Purification Strategy Decision Workflow

G start Crude 2-Methylquinoline- 3,4-dicarboxylic acid purity_check Assess Initial Purity (TLC, ¹H NMR) start->purity_check decision Purity > 90%? purity_check->decision acid_base Perform Acid-Base Extraction Protocol decision->acid_base  No / Multiple Impurities recryst Perform Recrystallization decision->recryst  Yes purity_check_after_ab Assess Purity acid_base->purity_check_after_ab Re-assess Purity chromatography Consider Column Chromatography recryst->chromatography Impurities Persist final_purity Assess Final Purity (HPLC, NMR, MP) recryst->final_purity chromatography->final_purity end Pure Product final_purity->end purity_check_after_ab->recryst Minor Impurities Remain purity_check_after_ab->final_purity Purity > 98%

Caption: Decision tree for selecting the appropriate purification strategy.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Precipitation (Recommended)

This protocol leverages the acidic nature of the target compound to separate it from neutral or basic impurities.[6]

Methodology:

  • Dissolution: In a large beaker or flask, suspend the crude 2-Methylquinoline-3,4-dicarboxylic acid in deionized water (approx. 20 mL per gram of crude material).

  • Basification: While stirring at room temperature, slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) dropwise. Continue adding base until all the solid material has dissolved and the solution is basic (pH > 10, check with pH paper). The target compound is now in its water-soluble dicarboxylate salt form.

  • Filtration of Impurities: If any solid impurities remain undissolved (these are non-acidic), remove them by vacuum filtration through a pad of Celite or a fine porosity filter paper. Collect the clear filtrate.

  • Reprecipitation: Cool the filtrate in an ice bath. While stirring vigorously, slowly add a 2 M aqueous solution of hydrochloric acid (HCl) dropwise. The pure 2-Methylquinoline-3,4-dicarboxylic acid will precipitate out as a solid as the solution becomes acidic.

  • pH Check: Continue adding HCl until the solution is strongly acidic (pH < 2) to ensure complete protonation and precipitation.

  • Isolation: Allow the slurry to stir in the ice bath for 30 minutes to maximize crystal growth. Collect the purified solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts (NaCl).

  • Drying: Dry the purified product under high vacuum, preferably in a vacuum oven at a mild temperature (40-50 °C) to avoid decarboxylation.

Diagram 2: Workflow for Acid-Base Purification

G cluster_0 Aqueous Phase Operations cluster_1 Solid Phase Operations A 1. Suspend Crude Solid in Water B 2. Add Base (e.g., NaOH) to Dissolve (pH > 10) A->B C 3. Filter to Remove Insoluble Impurities B->C D 4. Acidify Filtrate (e.g., HCl, pH < 2) C->D E 5. Collect Precipitate via Vacuum Filtration D->E F 6. Wash Solid with Cold Water E->F G 7. Dry Under Vacuum F->G H Pure Product G->H

Caption: Step-by-step workflow for the acid-base purification protocol.

Protocol 2: Standard Recrystallization Protocol

Use this protocol after an initial cleanup by acid-base extraction or if the crude material is already of reasonable purity.

Methodology:

  • Solvent Selection: Based on prior screening (see Table 1), choose an appropriate solvent or binary solvent system.

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating the mixture with stirring (e.g., on a hot plate).

  • Achieve Saturation: Continue to add the solvent portion-wise until the compound just completely dissolves at the solvent's boiling point. Add a slight excess of solvent (5-10%) to prevent premature crystallization.[8]

  • Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. For maximum yield, subsequently cool the flask in an ice bath or refrigerator.[8]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[8]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

  • Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. Benchchem.
  • CAS 88344-65-4: 2-methylquinoline-3,4-dicarboxylic acid. CymitQuimica.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Process for the preparation of a quinoline carboxylic acid.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.
  • 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central.
  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies.

Sources

common side reactions in the synthesis of quinoline dicarboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of quinoline dicarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these complex synthetic procedures. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reactions, improve yields, and ensure the purity of your target compounds.

Frequently Asked Questions (FAQs) - General Issues
Q1: My reaction is producing a complex mixture of regioisomers. How can I control the cyclization step?

A1: Regioselectivity is a frequent challenge in quinoline synthesis, particularly in methods like the Combes and Friedländer syntheses. The final substitution pattern is determined by which ortho-position of the aniline derivative attacks the carbonyl group during the intramolecular cyclization.

Several factors govern this outcome:

  • Steric Hindrance: The cyclization will preferentially occur at the less sterically hindered ortho-position of the aniline. Similarly, on the dicarbonyl component, the aniline will favor attacking the less hindered carbonyl group.[1]

  • Electronic Effects: Electron-donating groups on the aniline ring can activate the ortho- and para-positions, influencing the nucleophilicity and directing the cyclization.[1]

  • Catalyst Choice: The acid catalyst can significantly impact the ratio of regioisomers. For instance, in the Combes synthesis, switching between sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) can alter the product distribution.[1]

Troubleshooting Workflow for Regioselectivity Issues

start Poor Regioselectivity Observed check_sterics Analyze Steric Hindrance on Aniline & Diketone start->check_sterics check_electronics Evaluate Electronic Effects of Aniline Substituents start->check_electronics change_catalyst Modify Acid Catalyst (e.g., H2SO4 vs. PPA) start->change_catalyst modify_reactants Modify Reactant Structure (e.g., add blocking group) check_sterics->modify_reactants check_electronics->modify_reactants outcome Improved Regioisomeric Ratio change_catalyst->outcome modify_reactants->outcome reactant α,β-Unsaturated Carbonyl polymerization Acid-Catalyzed Polymerization reactant->polymerization acid Strong Acid Catalyst (H+) acid->polymerization tar Tar / Polymeric Byproducts polymerization->tar

Caption: Primary cause of tar formation in the Doebner-von Miller reaction.

ParameterCondition / ActionEffect on Side ReactionsCitation
Reagent Addition Add the carbonyl compound slowly to the heated, acidic aniline solution.Maintains a low, steady concentration of the carbonyl, disfavoring self-condensation and polymerization.[1][2]
Temperature Maintain moderate and controlled heating. Use initial cooling for vigorous reactions.Prevents excessive polymerization and reduces charring. Overheating is a primary cause of tar formation.[1][2]
Solvent System Use a biphasic medium (e.g., water/toluene).Sequesters the carbonyl compound in the organic phase, reducing its availability for acid-catalyzed polymerization in the aqueous phase.[1]
Catalyst Use a milder Lewis acid (e.g., ZnCl₂, SnCl₄) or Brønsted acid.Strong acids can aggressively promote polymerization. The choice of acid can significantly impact the reaction rate and selectivity.[2]

A3: This is a known limitation of the conventional Doebner reaction. [3]The nucleophilicity of the aniline is crucial for the initial addition steps, and electron-withdrawing groups reduce this reactivity, leading to low conversion. Researchers have developed modified protocols to overcome this. A "Doebner hydrogen-transfer reaction" has been shown to be effective for these challenging substrates. [3][4]Additionally, optimizing the catalyst system, for example using BF₃·Et₂O, and carefully controlling the addition of pyruvic acid to suppress decomposition at high temperatures can significantly improve yields. [3][4]

2. The Pfitzinger Synthesis

The Pfitzinger reaction synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a strong base. [5][6]

A4: The main limitation stems from its requirement for a strong base (e.g., KOH). This has two major consequences:

  • Substrate Incompatibility: Isatins or carbonyl compounds bearing base-sensitive functional groups (e.g., esters, certain halides) cannot be used, which limits the scope of accessible molecules. [4]2. Self-Condensation: The carbonyl component can undergo a base-catalyzed aldol self-condensation, competing with the desired reaction with the opened isatin intermediate. This is especially problematic for ketones with two enolizable α-positions.

To mitigate self-condensation:

  • Use a less hindered ketone where possible.

  • Slowly add the carbonyl compound to the basic isatin solution to keep its instantaneous concentration low.

  • Optimize the reaction temperature; lower temperatures may favor the desired pathway over the aldol reaction.

3. The Friedländer Synthesis

This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base. [7][8][9][10]

A5: Aldol condensation of the ketone is a classic side reaction in base-catalyzed Friedländer syntheses. [7]The base promotes enolate formation, which can then attack another molecule of the ketone instead of the intended 2-aminoaryl carbonyl compound.

Effective Strategies to Prevent Aldol Side Reactions:

  • Switch to Acid Catalysis: Using an acid catalyst (e.g., p-TsOH, TFA) completely avoids the conditions that promote base-catalyzed aldol reactions. [1]* Use an Imine Analog: Reacting the 2-aminoaryl ketone with an amine to form its imine analog allows the reaction to proceed without a strong base, thereby suppressing aldol condensation. [1][7]* Pre-form the Enolate: Using a strong, non-nucleophilic base (e.g., LDA) at low temperature to pre-form the enolate of the ketone, followed by the addition of the 2-aminoaryl ketone, can ensure the enolate reacts with the desired partner. [1]

  • Imine Formation: In a round-bottom flask, combine your 2-aminoaryl ketone with a suitable primary amine (e.g., pyrrolidine) in a solvent like toluene. Add a catalytic amount of p-toluenesulfonic acid.

  • Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during condensation, driving the equilibrium towards the imine product.

  • Intermediate Isolation: Once the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure. The crude imine can often be used directly.

  • Condensation: Dissolve the imine intermediate and the α-methylene carbonyl compound in a suitable solvent.

  • Cyclization: Add the acid or base catalyst required for the cyclization step and heat as necessary. This two-step process isolates the problematic ketone from the basic conditions needed for the initial condensation.

Purification Strategies

A6: Purification can be challenging due to the similar polarities of the desired product and various side products. A multi-step approach is often necessary.

  • Acid-Base Extraction: Utilize the basicity of the quinoline nitrogen and the acidity of the carboxylic acid groups. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl) to pull the basic quinoline compounds into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and extract the product back into an organic solvent.

  • Recrystallization: This is a powerful technique for final purification. Solvents such as N,N-dimethylformamide (DMF), isopropanol, or ethanol are often effective. [11]Sometimes a solvent/anti-solvent system is required.

  • Salt Formation: For difficult purifications, consider converting the quinoline to a crystalline salt, such as a hydrochloride or a picrate. [12]These salts can often be easily recrystallized to high purity. The pure quinoline free base can then be regenerated by neutralization. [12]

References
  • troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents.
  • Friedländer Quinoline Synthesis - Alfa Chemistry.
  • byproduct formation in the Doebner-von Miller reaction - Benchchem.
  • Quinoline - Wikipedia.
  • Preparation and Properties of Quinoline.
  • Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH.
  • Friedländer synthesis - Wikipedia.
  • The Friedländer Synthesis of Quinolines - ResearchGate.
  • The Friedländer Synthesis of Quinolines - Organic Reactions.
  • Purification of Quinoline - Chempedia - LookChem.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central.
  • Combes quinoline synthesis - Wikipedia.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications.
  • Doebner–Miller reaction - Wikipedia.
  • Doebner-Miller Reaction - SynArchive.

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stability issues of 2-Methylquinoline-3,4-dicarboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Methylquinoline-3,4-dicarboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address stability issues encountered during research and development. The information herein is synthesized from established principles of quinoline chemistry and stability studies of related compounds.

I. Understanding the Stability of 2-Methylquinoline-3,4-dicarboxylic Acid: A Proactive Approach

2-Methylquinoline-3,4-dicarboxylic acid, like many quinoline derivatives, possesses a chemical architecture that can be susceptible to various environmental factors. The presence of two carboxylic acid groups in ortho positions on the quinoline core introduces specific stability considerations. Proactively addressing these potential issues is crucial for obtaining reliable and reproducible experimental results.

The primary factors influencing the stability of this compound are pH, temperature, light, and the presence of oxidizing or reducing agents. Degradation can manifest as discoloration, precipitation, or a loss of biological activity and is often due to decarboxylation, photodegradation, or other chemical transformations.

II. Frequently Asked Questions (FAQs) on Stability

Q1: My solution of 2-Methylquinoline-3,4-dicarboxylic acid is turning yellow/brown. What is causing this discoloration?

A1: Discoloration, typically progressing from yellow to brown, is a common indicator of degradation for quinoline compounds.[1] This is frequently caused by:

  • Photodegradation: Exposure to ambient or UV light can induce photochemical reactions.[1][2]

  • Oxidation: The quinoline ring system can be susceptible to oxidation, especially in the presence of atmospheric oxygen over time.[1]

To mitigate this, always store solutions of 2-Methylquinoline-3,4-dicarboxylic acid protected from light in amber vials or by wrapping the container in aluminum foil.[1] It is also advisable to prepare fresh solutions for sensitive experiments.

Q2: I'm observing a loss of potency and inconsistent results in my assays. Could this be related to the stability of my compound?

A2: Yes, a loss of potency and inconsistent results are classic signs of compound degradation.[1] The dicarboxylic acid functionality may be particularly prone to decarboxylation, leading to a different chemical entity with altered biological activity. It is crucial to validate the stability of your stock solutions under your specific storage and experimental conditions.

Q3: What are the primary degradation pathways for 2-Methylquinoline-3,4-dicarboxylic acid?

A3: Based on the structure, the most probable degradation pathways are:

  • Decarboxylation: Quinoline carboxylic acids are known to undergo decarboxylation, especially at elevated temperatures.[3][4] The presence of two carboxylic acid groups may facilitate this process.

  • Anhydride Formation: The ortho-positioning of the two carboxylic acid groups creates the potential for intramolecular dehydration to form a cyclic anhydride, particularly upon heating of the solid material.

  • Photodegradation: Quinoline derivatives can be photosensitive, leading to the formation of various byproducts upon exposure to light.[1][2][5]

  • Oxidation: Vigorous oxidation can lead to the cleavage of the benzene ring, forming pyridine tricarboxylic acids.[6]

Q4: How should I properly store solid 2-Methylquinoline-3,4-dicarboxylic acid and its solutions?

A4:

  • Solid Compound: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[7][8] Some related compounds are hygroscopic, so storage in a desiccator may be beneficial.[9]

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store them at low temperatures (e.g., 2-8°C or -20°C), protected from light.[1] The choice of solvent and pH of the buffer can significantly impact stability.

Q5: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

III. Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Precipitation in aqueous solution Poor solubility at the working pH; Degradation to a less soluble product.Adjust the pH of the solution. The carboxylic acid groups will be deprotonated and more soluble at higher pH. Filter the solution and analyze the precipitate and supernatant by HPLC to identify the cause.
Unexpected peaks in HPLC analysis Degradation of the compound; Presence of impurities from synthesis.Analyze a freshly prepared solution as a reference. Conduct a forced degradation study (see Section IV) to identify potential degradation products. Review the synthesis of quinoline-4-carboxylic acids to understand potential side products.[11][12][13]
Inconsistent biological assay results Degradation of the compound in the assay medium; Adsorption to plasticware.Prepare fresh solutions for each experiment. Assess the stability of the compound in the assay buffer over the time course of the experiment. Use low-binding plates and tubes.
Solid material has changed color Long-term storage issues; Exposure to light or air.It is best to use a fresh batch of the compound. If this is not possible, purify the material before use and confirm its identity and purity by analytical methods.

IV. Experimental Protocols for Stability Assessment

These protocols provide a framework for systematically evaluating the stability of 2-Methylquinoline-3,4-dicarboxylic acid.

Protocol 1: Forced Degradation Study

This study exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-Methylquinoline-3,4-dicarboxylic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).[1]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for various time points.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[1] Sample at various time points. For the solid compound, place the powder in the oven.

  • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source providing both UV and visible light. A control sample should be wrapped in aluminum foil.[1]

3. Sample Analysis:

  • At each time point, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 3) to quantify the remaining parent compound and detect the formation of degradation products.

Protocol 2: pH Stability Profile

This experiment determines the pH at which the compound is most stable.

1. Buffer Preparation:

  • Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).

2. Incubation:

  • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

  • Incubate the solutions at a constant temperature (e.g., room temperature or 40°C).

3. Analysis:

  • Sample each solution at various time points (e.g., 0, 24, 48, 72 hours).

  • Analyze the samples by HPLC to determine the concentration of the remaining 2-Methylquinoline-3,4-dicarboxylic acid.

  • Plot the percentage of remaining compound against pH at each time point to identify the pH of maximum stability.

Protocol 3: Development of a Stability-Indicating HPLC Method

A validated HPLC method is essential to separate the parent compound from any degradation products.

1. Initial Method Development:

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended.[14] The pH of the aqueous phase can be adjusted to optimize the separation.

  • Detection: Use a diode array detector (DAD) to monitor at multiple wavelengths and to obtain UV spectra of the peaks to aid in identification.

2. Method Validation:

  • Analyze the samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

V. Visualizing Degradation and Workflows

Diagram 1: Potential Degradation Pathways

A 2-Methylquinoline-3,4-dicarboxylic acid B Decarboxylation Product(s) (e.g., 2-Methylquinoline-3-carboxylic acid) A->B Heat, pH C Cyclic Anhydride A->C Heat (Solid) D Photodegradation Products (e.g., Hydroxyquinolines) A->D Light (UV/Vis) E Oxidation Products (Ring Cleavage) A->E Oxidizing Agents

Caption: Potential degradation pathways for 2-Methylquinoline-3,4-dicarboxylic acid.

Diagram 2: Forced Degradation Experimental Workflow

cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis G HPLC-DAD Analysis A->G B Base Hydrolysis B->G C Oxidation (H2O2) C->G D Thermal Stress D->G E Photolytic Stress E->G H Quantify Parent Compound G->H I Identify Degradants G->I F Stock Solution of 2-Methylquinoline-3,4-dicarboxylic acid F->A F->B F->C F->D F->E

Caption: Workflow for a forced degradation study.

VI. References

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2022). National Institutes of Health. [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.

  • Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. (2021). ResearchGate. [Link]

  • Direct Detection of the Photorearrangement Reaction of Quinoline-Protected Dialkylanilines. (2019). National Institutes of Health. [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (1972). Canadian Journal of Chemistry. [Link]

  • Copper-quinoline decarboxylation. Journal of the American Chemical Society. [Link]

  • Photostability testing of pharmaceutical products. ResearchGate. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). National Institutes of Health. [Link]

  • A methyl quinoline ( x ) on vigorous oxidation (2) formed tricarboxylic a... Filo. [Link]

  • Microbial degradation of quinoline and methylquinolines. ResearchGate. [Link]

  • methylquinoline-3,4-dicarboximides along with x-methylanilines. tetrahydroquinoline-3,4-dicarboximides which were also transform. Semantic Scholar. [Link]

  • 2-Methylquinoline-4-carboxylic acid, min 98%, 100 grams. Oakwood Chemical. [Link]

  • 2-Methylquinoline. PubChem. [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (2007). National Institutes of Health. [Link]

  • Degradation of quinoline-4-carboxylic acid by Microbacterium sp. PubMed. [Link]

  • Showing metabocard for Quinaldic acid (HMDB0000842). Human Metabolome Database. [Link]

  • Quinaldine. Wikipedia. [Link]

  • 2-Methylquinoline-4-carboxylic acid. PubChem. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]

  • 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. PubMed. [Link]

  • 2-Methyl-Quinoline-4-carboxylic acid. J&K Scientific. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Doebner–von Miller Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Doebner–von Miller reaction. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoline synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of this powerful reaction. Our goal is to equip you with the knowledge to not only troubleshoot common issues but also to strategically optimize your reaction for success.

Understanding the Doebner–von Miller Reaction: A Mechanistic Overview

The Doebner–von Miller reaction is a robust method for synthesizing quinolines through the reaction of anilines with α,β-unsaturated carbonyl compounds under acidic conditions.[1][2] The reaction mechanism, while a subject of some debate, is generally understood to proceed through a series of key steps. A proposed fragmentation-recombination mechanism is supported by carbon isotope scrambling experiments.[1][3]

The reaction is initiated by a Michael addition of the aniline to the α,β-unsaturated carbonyl compound.[4] The resulting adduct can then fragment into an imine and a saturated carbonyl compound.[4] These fragments subsequently recombine via an aldol-type condensation to form a new α,β-unsaturated imine.[4] This intermediate undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline, which is then oxidized to the final quinoline product.[4] The oxidizing agent can sometimes be an external reagent, but often the α,β-unsaturated carbonyl compound or an anil intermediate serves this role.[4]

Doebner_von_Miller_Mechanism Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition Carbonyl α,β-Unsaturated Carbonyl Compound Carbonyl->Michael_Adduct Acid Acid Catalyst Acid->Michael_Adduct Fragments Imine + Saturated Carbonyl Fragments Michael_Adduct->Fragments Fragmentation New_Imine New α,β-Unsaturated Imine Fragments->New_Imine Recombination (Aldol-type Condensation) Dihydroquinoline Dihydroquinoline Intermediate New_Imine->Dihydroquinoline Intramolecular Cyclization Quinoline Quinoline Product Dihydroquinoline->Quinoline Aromatization Oxidation Oxidation Oxidation->Quinoline

Caption: A simplified representation of the fragmentation-recombination mechanism in the Doebner–von Miller reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the Doebner–von Miller synthesis in a question-and-answer format, providing both the root cause and actionable solutions.

Issue 1: Low Yield and Significant Tar/Polymer Formation

Q: My reaction mixture has turned into a thick, dark tar, making product isolation nearly impossible and severely impacting my yield. What is happening and how can I prevent it?

A: This is the most frequently encountered issue with the Doebner–von Miller reaction. The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[5][6] The strongly acidic conditions required for the reaction can unfortunately also promote this undesirable side reaction.[5]

Troubleshooting Steps:

  • Gradual Addition of Reactants: Instead of adding all reactants at once, slowly add the α,β-unsaturated carbonyl compound to the heated, acidic solution of the aniline. This maintains a low concentration of the carbonyl compound at any given time, favoring the desired reaction pathway over polymerization.[5]

  • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase can significantly reduce its self-polymerization in the acidic aqueous phase.[5][7] A common and effective system involves refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound dissolved in a solvent like toluene.[5]

  • Optimize Acid Concentration and Type: While strong acids are necessary, overly harsh conditions can accelerate tar formation.[5] It is advisable to perform a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄).[1][5] In some cases, milder Lewis acids may provide a better balance between reaction rate and side product formation.[5]

  • Control Reaction Temperature: The reaction often requires heating, but excessive temperatures can promote polymerization.[5] It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[8] Stepwise heating or the gradual addition of reagents can also help control any exothermic reactions that might lead to localized overheating.[5]

Issue 2: Incomplete Reaction or Low Conversion

Q: I am observing a low yield, but not necessarily due to tar formation. What are the potential causes for an incomplete reaction?

A: Several factors can contribute to low conversion rates. The electronic properties of your substrates and the specific reaction conditions play a critical role.

Troubleshooting Steps:

  • Substituent Effects on Aniline: Anilines bearing electron-withdrawing groups are known to give low yields in the conventional Doebner–von Miller reaction.[5] If you are working with such substrates, you may need to explore modified procedures or alternative synthetic routes.

  • Acid Catalyst Activity: Ensure your acid catalyst is of good quality and used in the appropriate concentration. Both Brønsted and Lewis acids can be effective, and the choice can significantly impact the reaction rate.[6]

  • Reaction Time and Monitoring: The optimal reaction time can vary considerably depending on the specific substrates and conditions. It is essential to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of maximum conversion and avoid potential product degradation with prolonged reaction times.[6][8]

Issue 3: Formation of Unexpected Isomers or Byproducts

Q: My analysis of the crude product shows multiple spots on TLC or peaks in GC-MS, indicating a complex mixture instead of a clean conversion. What could be the source of these unexpected products?

A: The formation of isomers and byproducts can arise from several factors, including the nature of your starting materials and the specific reaction conditions employed.

Troubleshooting Steps:

  • Regioselectivity Issues: While the Doebner–von Miller synthesis typically yields specific substitution patterns, reversals in regioselectivity have been observed, particularly with certain substrates like γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA).[6][9] If you suspect the formation of an unexpected isomer, thorough characterization using NMR spectroscopy and mass spectrometry is crucial.[6]

  • Steric Hindrance: The use of sterically hindered substrates, such as γ-substituted α,β-unsaturated aldehydes or ketones, can lead to the formation of complex mixtures and only trace amounts of the desired quinoline.[5] Steric hindrance can disfavor the desired cyclization pathway and promote alternative side reactions. In such cases, a systematic optimization of reaction conditions (acid catalyst, solvent, temperature) is necessary.[5]

  • Incomplete Oxidation: The final step of the Doebner–von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[5] If the oxidizing agent is inefficient or used in insufficient quantity, or if the reaction conditions do not favor complete oxidation, dihydro- or even tetrahydroquinoline byproducts can be isolated.[5]

    • Ensure Sufficient Oxidant: If an external oxidizing agent is used, employ a stoichiometric excess to drive the reaction to completion.[5]

    • Monitor Intermediate Disappearance: Track the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.[5]

    • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, it may be possible to oxidize them to the desired quinoline in a separate step using a suitable oxidizing agent like DDQ or MnO₂.[5]

Experimental Protocols

Protocol 1: Minimizing Tar Formation in the Synthesis of 2-Methylquinoline

This protocol utilizes a biphasic system and gradual addition to mitigate the polymerization of crotonaldehyde.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Reagent Preparation: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Gradual Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • Reflux: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Workup - Neutralization: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[5]

  • Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[5]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.[5]

Protocol 2: Classical Synthesis of 2-Methylquinoline with In Situ Aldol Condensation

This protocol demonstrates the Beyer method, where the α,β-unsaturated carbonyl is formed in situ.

  • Reaction Setup: In a flask, prepare a mixture of aniline hydrochloride from aniline and concentrated hydrochloric acid, cooled in an ice bath.[8]

  • In Situ Aldol Condensation: Slowly add an aqueous solution of acetaldehyde to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde. The slow addition and low temperature help control the exothermic reaction and minimize polymerization.[6]

  • Cyclization Catalyst: After the addition is complete, add anhydrous zinc chloride to the reaction mixture. Zinc chloride acts as a Lewis acid catalyst for the intramolecular cyclization.[6][8]

  • Reaction Monitoring: Heat the reaction mixture to reflux for the specified time (e.g., 7 hours), monitoring the progress by TLC.[6][8]

  • Workup - Neutralization: After the reaction is complete, cool the mixture and carefully neutralize it with a slurry of slaked lime (calcium hydroxide). This will precipitate zinc hydroxide and neutralize the excess acid, liberating the free 2-methylquinoline.[6]

  • Isolation - Steam Distillation: Perform a steam distillation of the neutralized mixture. The 2-methylquinoline is steam-volatile and will co-distill with water.[6]

Data Presentation

Table 1: Influence of Reaction Parameters on Yield (Illustrative)

ParameterCondition ACondition BCondition C
Acid Catalyst Conc. HClp-TsOHZnCl₂
Solvent WaterToluene (biphasic)Dichloromethane
Temperature 100 °C110 °C40 °C
Yield (%) 35% (significant tar)75% (clean reaction)50% (slow reaction)

Note: The data in this table are illustrative and intended to show general trends. Actual yields will vary depending on the specific substrates and reaction scale.

Troubleshooting_Flowchart Start Doebner–von Miller Reaction Issue Low_Yield Low Yield? Start->Low_Yield Tar_Formation Significant Tar/Polymer Formation? Low_Yield->Tar_Formation Yes Complex_Mixture Complex Mixture of Products? Low_Yield->Complex_Mixture No Tar_Formation->Complex_Mixture No Slow_Addition Implement Slow Addition of Carbonyl Tar_Formation->Slow_Addition Yes Check_Substrates Check Substrate Electronics/ Sterics Complex_Mixture->Check_Substrates Yes Monitor_Reaction Monitor Reaction Progress (TLC/HPLC) Complex_Mixture->Monitor_Reaction No Biphasic_System Use Biphasic Solvent System Slow_Addition->Biphasic_System Optimize_Acid_Temp Optimize Acid and Temperature Biphasic_System->Optimize_Acid_Temp Check_Oxidation Ensure Complete Oxidation Check_Substrates->Check_Oxidation Characterize_Byproducts Characterize Unexpected Products Check_Oxidation->Characterize_Byproducts

Sources

Technical Support Center: Strategies to Reduce Impurities in 2-Methylquinoline-3,4-dicarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Methylquinoline-3,4-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during its production. Our focus is on providing practical, evidence-based strategies to minimize impurities and enhance product purity.

Introduction to Synthetic Challenges

2-Methylquinoline-3,4-dicarboxylic acid is a valuable heterocyclic compound, often synthesized through classical methods such as the Pfitzinger or Doebner reactions. While these methods are robust, they can be prone to side reactions leading to various impurities. The purity of the final compound is critical for its intended applications, particularly in drug development, where even minor impurities can have significant impacts on biological activity and safety.

This guide provides a structured approach to identifying and mitigating common impurities through a series of frequently asked questions and detailed troubleshooting protocols.

Part 1: Troubleshooting Common Impurities

This section addresses specific issues you may encounter during the synthesis and purification of 2-Methylquinoline-3,4-dicarboxylic acid.

Issue 1: Presence of Unreacted Starting Materials

Question: My final product shows significant amounts of unreacted isatin (or aniline) and the dicarbonyl compound. What are the likely causes and how can I resolve this?

Answer:

The presence of unreacted starting materials is a common issue and typically points to incomplete reaction. Several factors can contribute to this:

  • Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient for the reaction to go to completion.

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor mixing can lead to localized areas of low reactant concentration, hindering the reaction rate.

  • Stoichiometry: An incorrect molar ratio of reactants can result in the excess of one or more starting materials in the final mixture.

Troubleshooting Protocol:

  • Optimize Reaction Temperature and Time:

    • Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Extend the reaction time and take aliquots at regular intervals to determine the point of maximum conversion.

  • Improve Mixing:

    • Ensure vigorous stirring throughout the reaction, especially if solid reagents are present.

    • Consider using a higher boiling point solvent to improve the solubility of the starting materials.

  • Verify Stoichiometry:

    • Carefully re-calculate and measure the molar equivalents of all reactants. In some cases, a slight excess of one reactant (e.g., the carbonyl compound in a Pfitzinger reaction) may be beneficial.[1]

Issue 2: Formation of Isomeric Byproducts

Question: My analytical data (e.g., HPLC, NMR) suggests the presence of an isomeric impurity. How can I identify and minimize its formation?

Answer:

Isomer formation is a frequent challenge in quinoline synthesis, particularly when using unsymmetrical starting materials. For instance, in a Pfitzinger-type synthesis, the regioselectivity of the cyclization step can be influenced by the substituents on the isatin and the nature of the dicarbonyl compound.

Root Cause Analysis:

  • Pfitzinger Reaction: The initial condensation between the isatin-derived intermediate and the dicarbonyl compound can occur at two different sites if the dicarbonyl is unsymmetrical, leading to regioisomers.

  • Doebner Reaction: The cyclization step onto the aromatic ring of the aniline derivative can occur at different positions, especially with substituted anilines, resulting in isomeric products.[2]

Strategies for Minimizing Isomers:

  • Choice of Starting Materials:

    • Whenever possible, use symmetrical dicarbonyl compounds to avoid issues with regioselectivity.

    • In the Doebner reaction, the electronic and steric properties of substituents on the aniline can direct the cyclization. Electron-donating groups can influence the position of ring closure.

  • Reaction Condition Optimization:

    • Solvent polarity and the choice of catalyst (acid or base) can influence the transition states of the competing cyclization pathways. A systematic screen of solvents and catalysts may be necessary to favor the formation of the desired isomer.

  • Purification of Isomers:

    • If isomer formation cannot be completely suppressed, purification becomes critical.

    • Fractional Crystallization: This technique can be effective if the isomers have significantly different solubilities in a particular solvent system.

    • Preparative HPLC: A highly effective method for separating isomers. A reversed-phase C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like formic acid or trifluoroacetic acid, is a good starting point.[3]

Issue 3: Incomplete Hydrolysis or Decarboxylation

Question: I am finding impurities that appear to be partially hydrolyzed intermediates or decarboxylated side products. How can I prevent this?

Answer:

These impurities arise from incomplete or excessive reaction at the carboxylic acid functional groups.

  • Incomplete Hydrolysis (Pfitzinger): The Pfitzinger reaction involves the base-catalyzed hydrolysis of the isatin amide bond.[4][5] If this step is incomplete, the un-hydrolyzed isatin can lead to side reactions.

  • Decarboxylation: Quinoline carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures. This is a common side reaction in the Doebner reaction.

Mitigation Strategies:

Table 1: Troubleshooting Hydrolysis and Decarboxylation Issues

IssueProbable CauseRecommended Solution
Incomplete Hydrolysis Insufficient base concentration or reaction time for the hydrolysis of isatin.Increase the concentration of the base (e.g., KOH) or prolong the initial stirring time before the addition of the carbonyl compound.[6][7]
Decarboxylation High reaction temperatures.Carefully control the reaction temperature. If possible, conduct the reaction at the lowest effective temperature.
Decarboxylation Prolonged heating.Monitor the reaction closely and stop it as soon as the starting materials are consumed to avoid prolonged exposure to high temperatures.

Workflow for Pfitzinger Synthesis to Minimize Incomplete Hydrolysis:

Pfitzinger_Workflow A Isatin + Base (e.g., KOH) in Solvent B Stir at Room Temperature (Ensure complete hydrolysis) A->B Step 1 C Add Dicarbonyl Compound B->C Step 2 D Heat to Reflux C->D Step 3 E Monitor Reaction Progress (TLC/HPLC) D->E Step 4 F Work-up and Purification E->F Step 5

Caption: Optimized workflow for the Pfitzinger reaction.

Part 2: Purification and Analytical Protocols

This section provides detailed protocols for the purification and analysis of 2-Methylquinoline-3,4-dicarboxylic acid.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is critical for successful recrystallization.

Solvent Selection:

A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For 2-Methylquinoline-3,4-dicarboxylic acid, which has both polar (carboxylic acids) and non-polar (quinoline ring) characteristics, a mixture of solvents is often effective.

Recommended Solvent Systems:

  • Ethanol/Water

  • Acetic Acid/Water

  • Toluene/Hexane

Step-by-Step Recrystallization Protocol:

  • Dissolution: In a flask, dissolve the crude 2-Methylquinoline-3,4-dicarboxylic acid in a minimal amount of a "good" solvent (e.g., ethanol) at its boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction

This method takes advantage of the acidic nature of the carboxylic acid groups.

  • Dissolution: Dissolve the crude product in an aqueous solution of a weak base, such as sodium carbonate or sodium bicarbonate. The dicarboxylic acid will form a water-soluble salt.

  • Extraction of Neutral Impurities: Extract the aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic, organic-soluble impurities.

  • Reprecipitation: Slowly add a dilute acid (e.g., hydrochloric acid) to the aqueous layer until the pH is acidic. The 2-Methylquinoline-3,4-dicarboxylic acid will precipitate out of the solution.

  • Isolation: Collect the purified product by vacuum filtration, wash with cold water, and dry.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of the final product and for identifying and quantifying impurities.

Table 2: Recommended HPLC Conditions

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B and gradually increase. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Detection UV detector at a wavelength where the compound and expected impurities absorb (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
Injection Volume 5-20 µL

Sample Preparation:

  • Accurately weigh a small amount of the sample (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a known concentration.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

Data Analysis:

  • The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Analytical Workflow Diagram:

HPLC_Analysis_Workflow A Sample Preparation (Dissolve and Filter) B HPLC Injection A->B C Chromatographic Separation (C18 Column, Gradient Elution) B->C D UV Detection C->D E Data Acquisition and Integration D->E F Purity Calculation (Area Percent) E->F

Caption: Workflow for HPLC purity analysis.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for 2-Methylquinoline-3,4-dicarboxylic acid?

A1: While several methods exist for quinoline synthesis, a modified Pfitzinger reaction is a plausible route. This would likely involve the condensation of a substituted isatin with a β-keto ester or a 1,3-dicarbonyl compound that can lead to the desired substitution pattern. Another possibility is a variation of the Doebner reaction.

Q2: My product is a persistent oil and will not crystallize. What should I do?

A2: "Oiling out" can be caused by the presence of impurities that inhibit crystallization or by using an inappropriate solvent. Try the following:

  • Purify Further: The oil may be a mixture of your product and significant impurities. Attempt purification by column chromatography before another crystallization attempt.

  • Solvent Screening: Systematically screen a wider range of solvents and solvent mixtures for recrystallization.[8][9]

  • Seed Crystals: If you have a small amount of pure, solid material, use it to seed the supersaturated solution.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce nucleation.

Q3: How can I confirm the structure of my final product and identify any unknown impurities?

A3: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and can help in the identification of major impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of the product and any impurities. LC-MS (Liquid Chromatography-Mass Spectrometry) is particularly useful for separating and identifying components of a mixture.[10]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, allowing for the determination of the elemental composition.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes. The synthesis of quinolines often involves the use of strong acids or bases and may be exothermic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be cautious when handling corrosive reagents and be prepared for potentially vigorous reactions.

References

  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wikipedia. (2023). Doebner reaction. Retrieved from [Link]

  • Wikipedia. (2023). Pfitzinger reaction. Retrieved from [Link]

  • Ghodsi, S., et al. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction.
  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 1-25.
  • Takeda, K., et al. (2014). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 79(3), 1215-1223.
  • Wikipedia. (2023). Pfitzinger reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2016). Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. Retrieved from [Link]

  • ResearchGate. (2015). 1 H NMR of 2-methylquinoline-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • ResearchGate. (2016). How can I separate the isomers of 2,3-Pyridinedicarboxylic acid (quinolinic acid) by using LC-MS?. Retrieved from [Link]

  • Cherry, L. C., et al. (2018). Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Retrieved from [Link]

  • Doebner Reaction. (n.d.). In Name Reactions in Organic Synthesis.
  • PubChem. (n.d.). 2-Methylquinoline. Retrieved from [Link]

  • Doebner Reaction. (n.d.). In Name Reactions in Organic Synthesis.
  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • ResearchGate. (2014). Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines.... Retrieved from [Link]

  • Al-Jaf, H. S. (2018). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 7(10), 1023-1030.
  • Yadav, V., et al. (2012). 1956-1959 Research Article Application of pfitzinger reaction in. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
  • Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Spectral analysis of quinaldines. Retrieved from [Link]

  • ResearchGate. (2014). The Pfitzinger Reaction. (Review). Retrieved from [Link]

  • Chemical Papers. (1991). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. 45(4), 521-527.
  • ResearchGate. (1991). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Retrieved from [Link]

Sources

overcoming challenges in the scale-up synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

## Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Quinoline Derivatives

Welcome to the Technical Support Center for the scale-up synthesis of quinoline derivatives. This resource is designed for researchers, chemists, and drug development professionals who are transitioning their quinoline synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, field-proven insights and provide practical, step-by-step troubleshooting guides. Our focus is on the "why" behind the "how," ensuring you can not only solve immediate issues but also build robust and scalable processes.

Part 1: Frequently Asked Questions (FAQs)

This section tackles the most common issues encountered during the scale-up of quinoline syntheses, such as the Skraup, Doebner-von Miller, Friedländer, and Combes reactions.[1][2]

Q1: My reaction yield dropped significantly when moving from a 10g to a 1kg scale. What are the likely causes?

A: A decrease in yield upon scale-up is a frequent challenge and often points to issues with mass and heat transfer, which are less pronounced at the lab scale.[3]

  • Mixing and Mass Transfer: Inefficient stirring in larger reactors can create localized "hot spots" or areas of high reactant concentration, leading to the formation of side products and impurities.[3][4] On a small scale, a magnetic stir bar is often sufficient, but for larger volumes, this method fails to provide adequate agitation.

    • Solution: Transition to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure the reaction mixture is homogeneous.[3]

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more difficult.[3] Uncontrolled exothermic reactions can lead to the degradation of reactants, intermediates, or the final product.[3][4]

    • Solution: Utilize a jacketed reactor with a temperature control unit and monitor the internal reaction temperature with a calibrated probe.[3] For highly exothermic reactions like the Skraup synthesis, a semi-batch approach where one reactant is added portion-wise can help control the rate of heat generation.[3][5][6]

  • Reaction Concentration: The optimal concentration at a small scale may not be suitable for a larger batch due to changes in solubility, mixing, and heat transfer.[3]

    • Solution: Experiment with slight adjustments in solvent volume. While higher concentrations can increase reaction rates, they may also exacerbate mixing and heat transfer issues.[3]

Q2: I'm observing new or increased levels of impurities in my scaled-up batch. How can I identify and mitigate them?

A: The appearance of new impurities often results from the prolonged reaction times and higher temperatures that can occur during scale-up.

  • In-Process Controls (IPCs): Regularly monitor the reaction's progress and the formation of impurities using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[3] This will help you pinpoint when and under what conditions these new impurities are forming.[3]

  • Common Impurities and Their Causes:

    • Polymeric/Tarry Materials: Often a result of uncontrolled exotherms or high reactant concentrations, especially in acid-catalyzed reactions like the Doebner-von Miller synthesis.[1][3]

    • Over-alkylated/acylated Products: Can occur if there is an excess of the alkylating or acylating agent.

    • Oxidized Byproducts: May form due to exposure to air at elevated temperatures. Maintaining an inert atmosphere (e.g., with nitrogen or argon) can prevent this.[3]

  • Work-up Procedure Optimization: The work-up process may need to be adjusted for larger scales. For instance, a proper phase split in a larger vessel can be more efficient than multiple small extractions.

Q3: My Friedländer synthesis is giving me poor regioselectivity with an unsymmetrical ketone at a larger scale. What can I do?

A: Regioselectivity is a known challenge in the Friedländer synthesis when using unsymmetrical ketones.[1][5] This issue can be exacerbated at scale due to variations in local temperatures and concentrations.

  • Catalyst Choice: The choice of catalyst can significantly influence the reaction's regioselectivity. While classical methods use base or acid catalysis, modern approaches have shown that certain Lewis acids or even metal-free conditions can offer better control.[5][7]

  • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable regioisomer.

  • Substrate Modification: If possible, modifying the ketone substrate to block the undesired reactive site can be an effective strategy.

Q4: How can I safely manage the highly exothermic Skraup reaction on a large scale?

A: The Skraup reaction is notoriously exothermic and requires careful management to prevent runaway reactions.[1][5]

  • Controlled Addition: As mentioned earlier, adding one of the reactants, such as sulfuric acid, slowly and in portions is crucial.[3]

  • Heat Dissipation: Ensure your reactor setup has an efficient cooling system. A jacketed reactor connected to a chiller is highly recommended.[3]

  • Dilution: Running the reaction in a more dilute solution can help to moderate the exotherm, although this may require longer reaction times.

  • Use of Moderators: Some procedures recommend the addition of a moderator, like ferrous sulfate, which can help to control the reaction rate.[6]

Part 2: Troubleshooting Guides

This section provides a more granular, step-by-step approach to troubleshooting specific issues.

Troubleshooting Guide 1: Low Yield in Doebner-von Miller Synthesis

Symptom: The yield of the desired quinoline derivative is significantly lower than expected.

Workflow for Troubleshooting:

A Low Yield Observed B Check for Polymerization (Tarry Residue) A->B Visual Inspection E Verify Reagent Quality (Aniline, Carbonyl Compound) A->E Initial Check C Implement Biphasic System (e.g., Toluene/Water) B->C If Polymerization is Present F Monitor Reaction with IPCs (TLC, HPLC) C->F D Optimize Acid Catalyst (e.g., Lewis vs. Brønsted) E->F G Incomplete Reaction? F->G H Increase Reaction Time or Temperature G->H Yes I Degradation Observed? G->I No H->F J Decrease Reaction Temperature I->J Yes K Yield Improved I->K No, proceed to purification J->F

Caption: Troubleshooting workflow for low yield in Doebner-von Miller synthesis.

Detailed Steps:

  • Visual Inspection for Polymerization: A common side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate.[1] If you observe a significant amount of tarry, insoluble material, this is a likely cause.

    • Action: Consider implementing a biphasic reaction medium (e.g., toluene and water). This can help to sequester the carbonyl compound in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[1]

  • Verify Reagent Quality: Ensure that your aniline and carbonyl compounds are of high purity. Impurities can inhibit the reaction or lead to unwanted side products.

  • Implement In-Process Controls (IPCs): Use TLC or HPLC to monitor the consumption of starting materials and the formation of the product.[3] This will tell you if the reaction is incomplete or if the product is degrading under the reaction conditions.

    • If Incomplete: Gradually increase the reaction time or temperature and continue to monitor.[1]

    • If Degradation is Observed: Decrease the reaction temperature to minimize the degradation of the product or intermediates.[8]

  • Optimize the Acid Catalyst: The choice and concentration of the acid catalyst are critical.[9][10] Experiment with different Lewis or Brønsted acids to find the optimal conditions for your specific substrates.

Troubleshooting Guide 2: Purification Challenges at Scale

Symptom: Difficulty in isolating the pure quinoline derivative from the crude reaction mixture.

Common Purification Issues and Solutions:

Problem Potential Cause Suggested Solution
Product Decomposition on Silica Gel The basic nitrogen of the quinoline ring interacts with the acidic silica gel.Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine. Alternatively, use a less acidic stationary phase like alumina.
Persistent Colored Impurities Highly conjugated or polymeric byproducts.Consider a charcoal treatment of the crude product solution before crystallization or chromatography.
Emulsion Formation During Work-up Tarry byproducts acting as surfactants.Add a saturated brine solution to help break the emulsion. Filtration through a pad of celite can also be effective.
Product is an Oil, Fails to Crystallize Presence of impurities inhibiting crystal lattice formation.Attempt purification by vacuum distillation if the compound is thermally stable.[11] Alternatively, try forming a salt (e.g., hydrochloride or picrate) which may be more crystalline and easier to purify.[12]

Part 3: Experimental Protocols

The following are example protocols for common quinoline syntheses, adapted for a larger scale with an emphasis on safety and control.

Protocol 1: Scale-Up of a Doebner-von Miller Reaction

This protocol is adapted from established procedures and emphasizes control of the exothermic reaction.[3]

  • Materials:

    • Aniline (1.0 mole)

    • Crotonaldehyde (1.2 moles)

    • Concentrated Hydrochloric Acid

    • Nitrobenzene (as an oxidizing agent, if required)

  • Equipment:

    • 2 L jacketed reactor with overhead mechanical stirrer, reflux condenser, and temperature probe.

    • Addition funnel.

  • Procedure:

    • Reactor Setup: In a fume hood, charge the reactor with aniline and hydrochloric acid.

    • Mixing: Begin stirring to ensure the mixture is homogeneous.

    • Controlled Addition: Slowly add the crotonaldehyde via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 40°C using the reactor jacket.

    • Heating: Once the addition is complete, slowly heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction by TLC or HPLC.[13]

    • Work-up: After cooling, carefully pour the reaction mixture into water. Neutralize with a base (e.g., NaOH solution) while cooling in an ice bath. Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or recrystallization.[11][12]

Protocol 2: Scale-Up of a Gould-Jacobs Reaction

This two-step protocol is often used for the synthesis of 4-hydroxyquinolines.[14]

  • Materials:

    • Aniline (1.0 mole)

    • Diethyl ethoxymethylenemalonate (1.1 moles)

    • High-boiling point solvent (e.g., Dowtherm A)

  • Equipment:

    • 2 L three-neck round-bottom flask with a mechanical stirrer, distillation head, and temperature probe.

    • Heating mantle.

  • Procedure:

    • Initial Reaction: Combine the aniline and diethyl ethoxymethylenemalonate in the flask.

    • Initial Heating: Begin stirring and heat the mixture to 140-150 °C. Ethanol will begin to distill off.

    • Reaction Monitoring (Step 1): Monitor the reaction by TLC or HPLC to confirm the formation of the intermediate enamine. This step may take 2-4 hours.[3][15]

    • High-Temperature Cyclization: Once the first step is complete, slowly add the high-boiling point solvent to the reaction mixture. Increase the temperature to 240-250 °C to effect the cyclization.[3]

    • Reaction Monitoring (Step 2): Monitor the disappearance of the intermediate to signal the completion of the cyclization, which can take 4-8 hours.[3]

    • Work-up and Purification: Cool the reaction mixture and pour it into a large volume of hexane to precipitate the product. Filter the solid and wash with cold hexane. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Part 4: Visualization of Key Relationships

Scale-Up Parameter Interdependencies

Scale Scale Volume Volume Scale->Volume increases Surface Area Surface Area Scale->Surface Area increases Mixing Mixing Scale->Mixing challenges Reaction Time Reaction Time Scale->Reaction Time may increase SA:V Ratio SA:V Ratio Volume->SA:V Ratio decreases Surface Area->SA:V Ratio Heat Transfer Heat Transfer SA:V Ratio->Heat Transfer affects Yield Yield Heat Transfer->Yield impacts Impurities Impurities Heat Transfer->Impurities impacts Mixing->Yield impacts Mixing->Impurities impacts Reaction Time->Impurities can increase

Sources

methods for enhancing the reactivity of 2-Methylquinoline-3,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Senior Application Scientists and Drug Development Professionals on Enhancing Chemical Reactivity and Troubleshooting Synthetic Challenges.

Welcome to the technical support center for 2-Methylquinoline-3,4-dicarboxylic acid. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide you with in-depth, field-proven insights. As Senior Application Scientists, we understand that success in the lab comes from understanding not just the how, but the why. This document explains the causality behind experimental choices, providing you with self-validating protocols to enhance your research.

Section 1: Foundational Concepts & General Reactivity
FAQ 1: What are the primary reactive sites on 2-Methylquinoline-3,4-dicarboxylic acid, and what are the typical challenges in its derivatization?

The primary reactive centers of 2-Methylquinoline-3,4-dicarboxylic acid are the two carboxylic acid groups (-COOH) at the C3 and C4 positions of the quinoline ring.[1] These groups are the targets for common derivatization reactions such as amide bond formation (amidation) and esterification.

However, researchers often face several challenges:

  • Low Nucleophilicity of Reaction Partners: Electron-deficient amines or sterically hindered alcohols can be poor nucleophiles, leading to sluggish or incomplete reactions.[2]

  • Poor Leaving Group: The hydroxyl (-OH) group of a carboxylic acid is a poor leaving group. Direct condensation with an amine or alcohol is generally inefficient because the basic nucleophile will deprotonate the acid to form a highly unreactive carboxylate salt.[3]

  • Competitive Decarboxylation: The presence of a carboxylic acid group at the C4 position, beta to the C3 carboxyl group's carbonyl, makes the molecule susceptible to decarboxylation, especially at elevated temperatures.[4][5] This can lead to the undesired loss of a carboxyl group and the formation of side products.

  • Steric Hindrance: The peri-relationship between the C4-carboxylic acid and the C5-hydrogen on the quinoline ring can create steric hindrance, potentially influencing the accessibility of the C4-carboxyl group to bulky reagents.

  • Solubility Issues: The diacid may have limited solubility in common organic solvents, complicating reaction setup and purification.

Understanding these intrinsic properties is the first step toward designing a successful reaction strategy.

Section 2: Activation Strategies for Carboxylic Acid Groups
FAQ 2: Why is direct reaction of 2-Methylquinoline-3,4-dicarboxylic acid with nucleophiles often inefficient?

The direct reaction is an acid-base reaction, not a nucleophilic acyl substitution. An amine, for example, is a base and will readily deprotonate the carboxylic acid to form an ammonium-carboxylate salt. This carboxylate anion is electron-rich, which deactivates the carbonyl carbon towards nucleophilic attack, effectively shutting down the desired reaction.

To overcome this, the carboxylic acid must be "activated." Activation involves converting the hydroxyl moiety into a better leaving group, which makes the carbonyl carbon significantly more electrophilic and primed for attack by a nucleophile.[3][6]

FAQ 3: What are the most common methods for activating the carboxylic acid groups on this molecule for nucleophilic acyl substitution?

Activation is the cornerstone of enhancing reactivity. The goal is to create a reactive intermediate in situ that is readily displaced by a nucleophile. Several classes of reagents are employed for this purpose.

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack Diacid 2-Methylquinoline- 3,4-dicarboxylic acid Intermediate Highly Reactive Intermediate (e.g., O-acylisourea, Acyl Chloride) Diacid->Intermediate Reaction Diacid->Intermediate Activator Activating Agent (e.g., EDC, SOCl₂) Activator->Intermediate Product Desired Product (Amide or Ester) Intermediate->Product Nucleophilic Acyl Substitution Intermediate->Product Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->Product

Caption: General workflow for enhancing reactivity via activation.

Activating Agent ClassExample ReagentsMechanism of ActionKey Advantages & Considerations
Carbodiimides EDC, DCC[2][7]Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Often used with additives like HOBt or DMAP to form even more reactive esters and prevent side reactions.[2]Pros: Mild conditions, widely used, effective for both amides and esters. EDC byproducts are water-soluble, simplifying workup. Cons: DCC produces a urea byproduct that can be difficult to remove. Potential for racemization in chiral substrates.
Acyl Halide Formation Thionyl Chloride (SOCl₂), Oxalyl ChlorideConverts the carboxylic acid directly into a highly electrophilic acyl chloride.[8]Pros: Creates a very reactive intermediate. Cons: Harsh conditions (often requires heat), generates corrosive HCl gas. May not be suitable for sensitive substrates.
Mixed Anhydrides Ethyl Chloroformate, Isobutyl ChloroformateForms a mixed carboxylic-carbonic anhydride, which is an excellent acylating agent.[6]Pros: Highly reactive, often used in peptide synthesis. Cons: Intermediates can be unstable and must be kept cold to prevent decarboxylation.[6]
Phosphonium Salts BOP, PyBOP, HATUForms an activated ester in situ. HATU is particularly effective for difficult couplings with electron-deficient amines.Pros: Very high coupling efficiency, low rates of racemization, suitable for challenging substrates. Cons: Reagents are expensive and generate stoichiometric phosphine oxide waste.
Pentafluorophenyl Esters Bis(pentafluorophenyl) carbonateForms a highly reactive pentafluorophenyl ester intermediate that readily reacts with nucleophiles.[9]Pros: Convenient, requires fewer additives, simplifies purification procedures.[9] Cons: Reagent cost can be a factor.
Section 3: Troubleshooting Specific Reactions
FAQ 4: I am having trouble forming an amide with a weakly nucleophilic (electron-deficient) amine. What can I do?

This is a classic challenge where standard conditions fail. The low reactivity of the amine requires a more potent activation strategy to increase the electrophilicity of the carbonyl carbon.

Recommended Strategy: Use a high-efficiency phosphonium or guanidinium salt coupling reagent.

  • Primary Recommendation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIPEA (Diisopropylethylamine).

  • Causality: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate which rapidly converts to an activated ester. This intermediate is significantly more electrophilic than those formed by standard carbodiimides, enabling reaction with even poor nucleophiles. DIPEA acts as a base to neutralize the generated acid without competing as a nucleophile. A protocol using EDC/DMAP with catalytic HOBt has also been shown to be effective for electron-deficient amines.[2]

FAQ 5: My amide coupling reaction is low-yielding and I see significant side products. What are the likely causes and solutions?

Low yields in carbodiimide-mediated couplings often point to side reactions involving the O-acylisourea intermediate.

  • Problem 1: N-Acylurea Formation. The reactive intermediate can rearrange to a stable, unreactive N-acylurea, consuming your starting material. This is more common with sterically hindered acids or when the nucleophile is slow to react.

    • Solution: Introduce an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole). These additives act as "acyl transfer agents" by trapping the O-acylisourea to form an active ester intermediate. This new intermediate is less prone to rearrangement but still highly reactive towards the amine, thus improving the yield of the desired amide.[2]

  • Problem 2: Unwanted Decarboxylation. If you are running the reaction at elevated temperatures to force the reaction, you risk decarboxylation, especially at the C4 position.

    • Solution: Whenever possible, run coupling reactions at or below room temperature.[6] If the reaction is sluggish, it is better to switch to a more powerful activating agent (like HATU) than to increase the temperature.

Protocol: Robust Amide Coupling using EDC/HOBt

This protocol is a reliable starting point for forming a diamide from 2-Methylquinoline-3,4-dicarboxylic acid.

  • Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve 2-Methylquinoline-3,4-dicarboxylic acid (1.0 eq) and HOBt (2.2 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (2.2 eq) portion-wise and stir the mixture at 0 °C for 30 minutes. The solution should remain clear.

  • Amine Addition: Add the desired amine (2.5 eq) to the reaction mixture, followed by a tertiary amine base such as triethylamine (Et₃N) or DIPEA (3.0 eq) to scavenge the HCl produced.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. The water-soluble byproducts of EDC will be removed during these washes.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography or recrystallization.

FAQ 6: How can I synthesize an ester from 2-Methylquinoline-3,4-dicarboxylic acid, especially with a sterically hindered alcohol?

Esterification with hindered alcohols like tert-butanol is challenging due to steric hindrance, which slows nucleophilic attack. The Steglich esterification is a highly effective method for this transformation.

  • Recommended Strategy: Use DCC (Dicyclohexylcarbodiimide) as the coupling agent with a catalytic amount of DMAP (4-Dimethylaminopyridine).[7]

  • Causality: DMAP is a hyper-nucleophilic acylation catalyst. It reacts with the O-acylisourea intermediate (formed from the acid and DCC) to generate a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic and less sterically hindered at the reaction center than the O-acylisourea, allowing even bulky alcohols to react efficiently.[2][7]

Section 4: Managing Side Reactions - Decarboxylation
FAQ 7: I am observing significant decarboxylation during my reaction. How can I minimize or prevent this?

Decarboxylation is the loss of CO₂ from a carboxylic acid. In 2-Methylquinoline-3,4-dicarboxylic acid, the C4-carboxyl group is particularly labile because it is in a β-keto acid-like arrangement relative to the C3-carboxyl group. Heating is a primary driver of this reaction.[4][5]

Strategies to Minimize Decarboxylation:

  • Maintain Low Temperatures: Conduct all reaction and workup steps at or below room temperature whenever feasible. Avoid heating unless absolutely necessary.[6]

  • Use High-Activity Reagents: Employ more powerful activating agents (e.g., HATU) that promote rapid reaction at low temperatures, rather than relying on thermal energy to overcome activation barriers.

  • pH Control: In some cases, maintaining a neutral or slightly acidic pH can disfavor the formation of the carboxylate anion, which can be a precursor to decarboxylation.

FAQ 8: Conversely, how can I selectively promote decarboxylation if that is my desired outcome?

Selective decarboxylation can be a useful synthetic tool to produce 2-methylquinoline-3-carboxylic acid. This is typically achieved through thermal methods, often with a catalyst.

  • Method: Heating the diacid in a high-boiling point solvent such as nitrobenzene or diphenyl ether is a classic method to induce decarboxylation.[4]

  • Catalysis: Copper-catalyzed decarboxylation (the "Copper-Quinoline" method) is a well-known process for aromatic carboxylic acids and could be applicable here.[10] Heating the diacid in quinoline with copper powder or a copper salt can facilitate cleaner and more efficient decarboxylation at lower temperatures than uncatalyzed thermal methods.

The reaction often proceeds through a cyclic transition state, particularly for molecules with a β-carbonyl group, which helps to stabilize the resulting enol intermediate.[5]

Caption: Pericyclic mechanism for β-keto acid decarboxylation.

References
  • Carboxylic Acids to Alcohols, Part 6: In Situ Activation. (2019). YouTube. [Link]

  • 17.22: How Cells Activate Carboxylic Acids. (2014). Chemistry LibreTexts. [Link]

  • An Axially Chiral Quinoline-2-Carboxylic Acid-Cu Catalyst for Enantioselective Synthesis of C2- and C1-Symmetric BINOLs. (2024). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central. [Link]

  • Recent advances in the synthesis of quinolines: a review. (2014). RSC Publishing. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • Esterification of Carboxylic Acids with Alcohols. Organic Syntheses Procedure. [Link]

  • Reaction of various amines with 2-methylquinoline (1a) a. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Quinolinone synthesis via amide coupling and enol condensation by Manley and collaborators. ResearchGate. [Link]

  • Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. Synfacts. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • Copper-quinoline decarboxylation. Journal of the American Chemical Society. [Link]

  • Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications. [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC - NIH. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Decarboxylation. Khan Academy. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

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Technical Support Center: Navigating Regioselectivity in the Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the challenges of regioselectivity in the synthesis of substituted quinolines. Quinoline and its derivatives are foundational scaffolds in numerous natural products and pharmaceuticals, making their efficient and selective synthesis a critical endeavor.[1][2] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of controlling regioisomer formation in your experiments.

Frequently Asked Questions (FAQs)

Q1: Which classic quinoline synthesis methods are most susceptible to regioisomeric issues?

A1: Regioselectivity becomes a primary concern when using unsymmetrical starting materials in several widely-used quinoline syntheses.[3] The most notable examples include:

  • Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to two different regioisomers, which can complicate purification and lower the yield of the desired product.[3][4][5]

  • Combes Synthesis: This method, which employs unsymmetrical β-diketones, faces similar challenges in controlling the substitution pattern on the final quinoline ring.[3][5][6]

  • Skraup and Doebner-von Miller Reactions: The use of substituted anilines or α,β-unsaturated carbonyl compounds in these reactions can also result in mixtures of regioisomers.[3][7][8]

Q2: What are the fundamental factors that dictate the regiochemical outcome in quinoline synthesis?

A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions.[3]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can influence the site of cyclization.

  • Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[3][6]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly impact the reaction pathway and, consequently, the regiochemical outcome.[3][4]

Q3: How can modern synthetic strategies, like C-H functionalization, offer better regiocontrol?

A3: Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective synthesis and derivatization of quinolines.[1][9] This approach allows for the direct introduction of functional groups at specific positions on the quinoline scaffold, often with high selectivity that is difficult to achieve with classical methods. By choosing the appropriate catalyst, ligands, and directing groups, researchers can functionalize nearly all positions of the quinoline ring.[1]

Troubleshooting Guide for Common Regioselectivity Issues

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of substituted quinolines.

Issue 1: Formation of an Undesired Regioisomer in Friedländer Synthesis
  • Symptom: The major product of the reaction between a 2-aminoaryl ketone and an unsymmetrical ketone is the undesired constitutional isomer.

  • Probable Cause: The reaction conditions (catalyst, temperature) may favor the kinetic or thermodynamic product that is not the desired isomer. The inherent electronic and steric properties of the substrates are directing the cyclization to the undesired position.

  • Solutions:

    • Catalyst Screening: The traditional acid- or base-catalyzed conditions can be harsh.[4][10] Experiment with milder catalysts. For instance, iodine, p-toluenesulfonic acid, or even gold catalysts have been shown to promote the reaction under gentler conditions, potentially altering the regiochemical outcome.[4]

    • Substrate Modification: If synthetically feasible, introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization.[4] Alternatively, using an imine analog of the o-aniline reactant can prevent side reactions like aldol condensation that may occur under basic conditions.[4]

    • Solvent and Temperature Optimization: Systematically vary the solvent polarity and reaction temperature. Solvent-free conditions with microwave irradiation have also been reported to be effective and can sometimes influence selectivity.[11]

Issue 2: Poor Regiocontrol in the Combes Synthesis with Unsymmetrical β-Diketones
  • Symptom: Reaction of a substituted aniline with an unsymmetrical β-diketone yields a nearly 1:1 mixture of the two possible regioisomeric quinolines.

  • Probable Cause: The electronic and steric differences between the two carbonyl groups of the β-diketone are not significant enough to strongly direct the initial nucleophilic attack by the aniline or the subsequent acid-catalyzed ring closure.

  • Solutions:

    • Substituent Effects: The regioselectivity in the Combes synthesis is a delicate interplay of steric and electronic effects.[6] Increasing the steric bulk of the substituents on the diketone can favor the formation of the less hindered product.[6] Similarly, the electronic nature of the substituents on the aniline (electron-donating vs. electron-withdrawing) can influence the rate-determining electrophilic aromatic annulation step.[6] For example, using methoxy-substituted anilines may favor one isomer, while chloro- or fluoro-anilines may favor the other.[6]

    • Modified Combes Conditions: The use of a mixture of polyphosphoric acid (PPA) and an alcohol (e.g., ethanol) has been shown to influence the regioselectivity of the reaction.[6] This modification can alter the reaction pathway and favor the formation of a single isomer.

Issue 3: Unpredictable Regiochemistry in the Skraup/Doebner-von Miller Synthesis with meta-Substituted Anilines
  • Symptom: The reaction of a meta-substituted aniline with glycerol (Skraup) or an α,β-unsaturated carbonyl (Doebner-von Miller) produces a complex mixture of quinoline isomers.

  • Probable Cause: Cyclization can occur at either of the two ortho positions relative to the amino group on the aniline ring, leading to, for example, 5- or 7-substituted quinolines. The directing effect of the meta-substituent is often not strong enough to favor one position exclusively.

  • Solutions:

    • Lewis and Brønsted Acid Catalysis: While classic conditions use strong acids like sulfuric acid, exploring a range of Lewis acids (e.g., SnCl₄, Sc(OTf)₃) and milder Brønsted acids (e.g., TsOH) can sometimes improve the regioselectivity.[7][8]

    • Alternative Synthetic Routes: For meta-substituted anilines where regiocontrol is poor, it may be more efficient to consider a different synthetic strategy where the substitution pattern is established before the quinoline ring is formed. For example, starting with a pre-functionalized building block that ensures the desired regiochemistry.

    • Reversal of Regiochemistry: In some specific cases, such as the reaction of anilines with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid (TFA), a reversal of the typical Doebner-von Miller regioselectivity has been observed.[12] This suggests that for certain substrates, unconventional conditions can lead to predictable, albeit different, regiochemical outcomes.

Experimental Protocols and Methodologies

Protocol 1: Regiocontrolled Friedländer Synthesis Using a Gold Catalyst

This protocol describes a milder alternative to traditional high-temperature, acid/base-catalyzed Friedländer synthesis, which can improve regioselectivity in some cases.

Materials:

  • 2-aminoaryl aldehyde or ketone (1.0 mmol)

  • Unsymmetrical ketone (1.2 mmol)

  • Gold(III) chloride (AuCl₃) (3 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask, add the 2-aminoaryl aldehyde or ketone, the unsymmetrical ketone, and ethanol.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the gold(III) chloride catalyst to the reaction mixture.

  • Reflux the reaction mixture for the appropriate time (monitor by TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired quinoline regioisomer.

Protocol 2: Site-Selective C2-Arylation of Quinoline N-Oxides via Palladium Catalysis

This protocol demonstrates a modern C-H functionalization approach for regioselective derivatization.

Materials:

  • Quinoline N-oxide (1.0 mmol)

  • Aryl bromide (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Appropriate ligand (e.g., X-Phos) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a reaction vessel, combine the quinoline N-oxide, aryl bromide, Pd(OAc)₂, and the ligand.[3]

  • Add the base (K₂CO₃) and the solvent (DMF).[3]

  • Degas the mixture with nitrogen or argon for 15 minutes.[3]

  • Heat the reaction mixture under an inert atmosphere at the specified temperature (e.g., 100-120 °C) for the required time, monitoring progress by TLC or LC-MS.[3]

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[3]

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[3]

  • Purify the residue by flash column chromatography to isolate the C2-arylated quinoline product.[3]

Visualizing Reaction Pathways

Friedländer Synthesis: Competing Regiochemical Pathways

The following diagram illustrates the two possible outcomes when an unsymmetrical ketone is used in the Friedländer synthesis.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products 2-Aminoaryl Ketone 2-Aminoaryl Ketone Pathway A Pathway A 2-Aminoaryl Ketone->Pathway A Pathway B Pathway B 2-Aminoaryl Ketone->Pathway B Unsymmetrical Ketone Unsymmetrical Ketone Unsymmetrical Ketone->Pathway A Unsymmetrical Ketone->Pathway B Regioisomer 1 Regioisomer 1 Pathway A->Regioisomer 1 Favored by Condition X Regioisomer 2 Regioisomer 2 Pathway B->Regioisomer 2 Favored by Condition Y

Caption: Competing pathways in Friedländer synthesis.

Logical Flow for Troubleshooting Regioselectivity

This workflow provides a systematic approach to addressing and resolving issues with regioisomer formation.

G start Regioisomeric Mixture Observed analyze Analyze Steric and Electronic Factors of Substrates start->analyze modify_conditions Modify Reaction Conditions (Catalyst, Solvent, Temp.) analyze->modify_conditions modify_substrate Modify Substrate (e.g., Add Directing Group) analyze->modify_substrate modify_conditions->modify_substrate Failure outcome Desired Regioisomer Achieved modify_conditions->outcome Success new_route Consider Alternative Synthetic Route (e.g., C-H Functionalization) modify_substrate->new_route Failure modify_substrate->outcome Success new_route->outcome

Caption: Systematic troubleshooting workflow.

Summary of Factors Influencing Regioselectivity

Synthesis MethodKey Factors Influencing RegioselectivityPotential Solutions
Friedländer Catalyst (acid/base), temperature, steric hindrance of ketone.[3][4]Use milder catalysts (e.g., iodine, gold), optimize temperature, modify substrate.[4]
Combes Steric bulk and electronic nature of substituents on aniline and β-diketone.[6]Modify substituents to exploit steric and electronic effects, use PPA/alcohol mixture.[3][6]
Skraup/Doebner-von Miller Position of substituents on the aniline ring (especially meta-), acid catalyst.[7]Screen different Lewis and Brønsted acids, consider alternative synthetic strategies for complex substitution patterns.[7][8]

This technical guide provides a starting point for addressing the common yet complex issue of regioselectivity in quinoline synthesis. By understanding the underlying principles and systematically exploring the troubleshooting strategies outlined, researchers can enhance the efficiency and selectivity of their synthetic efforts.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC. (n.d.). PubMed Central. [Link]

  • Combes quinoline synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses - ResearchGate. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (n.d.). MDPI. [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]

  • Recent Progress in the Synthesis of Quinolines - PubMed. (n.d.). PubMed. [Link]

  • Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation | Organic Letters. (n.d.). ACS Publications. [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines - PubMed. (n.d.). PubMed. [Link]

  • The Friedländer Synthesis of Quinolines - Organic Reactions. (n.d.). Organic Reactions. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review | Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (n.d.). PubMed Central. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Wikipedia. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Methylquinoline-3,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 2-Methylquinoline-3,4-dicarboxylic acid, a molecule of interest due to the prevalence of the quinoline scaffold in pharmaceuticals, presents a distinct spectroscopic challenge. This guide provides an in-depth, predictive analysis of its characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While direct experimental data for this specific diether is not widely published, we can, with a high degree of confidence, predict its spectral features by drawing on established principles and comparative data from closely related analogues. This document serves as both a practical guide for analysis and a framework for understanding the underlying chemical principles.

Section 1: Predicting the ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance spectroscopy is the gold standard for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Methylquinoline-3,4-dicarboxylic acid, a combination of ¹H, ¹³C, and 2D NMR experiments would be essential for complete assignment. All predictions are based on typical deuterated solvents such as DMSO-d₆, which is suitable for dissolving polar carboxylic acids.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display signals corresponding to the methyl group, the aromatic protons on the quinoline core, and the acidic protons of the two carboxyl groups. The key to the assignment lies in understanding the electronic effects of the substituents. The electron-withdrawing carboxylic acid groups will generally deshield adjacent protons, shifting them downfield.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale & Comparative Insights
2-CH₃~2.8 - 3.0Singlet (s)N/AIn 2-methylquinoline, this signal appears around 2.7 ppm[1]. The presence of two adjacent carboxylic acid groups will induce a slight downfield shift.
H-5~8.2 - 8.4Doublet (d) or Doublet of doublets (dd)~8.5This proton is part of the benzo- portion of the quinoline and will be influenced by the adjacent aromatic protons.
H-6~7.8 - 8.0Triplet (t) or Doublet of doublets (dd)~7.5 - 8.0Expected to show coupling to both H-5 and H-7.
H-7~8.0 - 8.2Triplet (t) or Doublet of doublets (dd)~7.5 - 8.0Its chemical shift will be influenced by the surrounding aromatic system.
H-8~8.5 - 8.7Doublet (d) or Doublet of doublets (dd)~8.5This proton is subject to the deshielding effect of the quinoline nitrogen and is typically found at a lower field.
3-COOH & 4-COOH> 13.0Broad Singlet (br s)N/ACarboxylic acid protons are exchangeable and typically appear as very broad signals at a significant downfield shift in DMSO-d₆. Their observation can sometimes be concentration-dependent.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be crucial for confirming the carbon skeleton. The presence of twelve distinct carbon signals would be expected, corresponding to the ten carbons of the quinoline ring, the methyl carbon, and the two carboxyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Comparative Insights
2-C H₃~20 - 25Typical range for a methyl group on an aromatic ring.
C-2~155 - 160The carbon bearing the methyl group. Its chemical shift is influenced by the nitrogen atom. In 2-methylquinoline, this is around 158 ppm.
C-3~135 - 140This carbon is attached to a carboxylic acid group, which will shift it downfield.
C-4~145 - 150Also attached to a carboxylic acid group and part of the pyridine-like ring, leading to a downfield shift.
C-4a~128 - 132Bridgehead carbon, part of the aromatic system.
C-5~130 - 134Aromatic carbon in the benzo-ring.
C-6~128 - 132Aromatic carbon in the benzo-ring.
C-7~135 - 140Aromatic carbon deshielded by the ring system.
C-8~125 - 129Aromatic carbon influenced by the nitrogen atom's position.
C-8a~148 - 152Bridgehead carbon adjacent to the nitrogen, resulting in a downfield shift.
3-C OOH~165 - 170Typical chemical shift for a carboxylic acid carbon.
4-C OOH~165 - 170Expected to be in a similar range to the other carboxylic acid carbon.
Experimental Protocol: NMR Spectroscopy

A robust protocol is essential for acquiring high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 2-Methylquinoline-3,4-dicarboxylic acid for ¹H NMR and 50-75 mg for ¹³C NMR.

    • Select a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is highly recommended due to its ability to dissolve polar carboxylic acids.

    • Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire spectra on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

    • For ¹H NMR, a standard single-pulse experiment is sufficient. Key parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans will be necessary to achieve a good signal-to-noise ratio.

    • To aid in definitive assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are strongly recommended.

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis weigh Weigh Sample (10-75 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Filter into NMR Tube dissolve->transfer h1 1D ¹H NMR transfer->h1 c13 1D ¹³C NMR transfer->c13 cosy 2D COSY h1->cosy hsqc 2D HSQC h1->hsqc hmbc 2D HMBC h1->hmbc c13->hsqc c13->hmbc assign Assign Signals cosy->assign hsqc->assign hmbc->assign structure Confirm Structure assign->structure

Caption: Workflow for NMR analysis of 2-Methylquinoline-3,4-dicarboxylic acid.

Section 2: Mass Spectrometry Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, offering orthogonal data to NMR for structural confirmation.

Predicted Mass Spectrum and Fragmentation

The molecular weight of 2-Methylquinoline-3,4-dicarboxylic acid (C₁₂H₉NO₄) is 231.21 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be a key identifier. Electron Ionization (EI) is a common technique that induces fragmentation, providing structural clues.

The fragmentation of quinoline carboxylic acids is well-documented and typically involves the loss of the carboxylic acid functionalities.[2][3]

Table 3: Predicted Key Fragment Ions in EI-MS

m/z (Predicted)AssignmentDescription
231[M]⁺˙Molecular Ion
213[M - H₂O]⁺˙Loss of water, potentially through intramolecular cyclization.
187[M - CO₂]⁺˙Loss of a carbon dioxide molecule from one of the carboxylic acid groups. This is a very common fragmentation pathway for carboxylic acids.
186[M - COOH]⁺Loss of a carboxyl radical.
142[M - 2CO₂ - H]⁺Subsequent loss of the second carbon dioxide molecule and a hydrogen atom.
128[C₉H₆N]⁺Loss of both carboxylic acid groups and the methyl group, resulting in a quinoline radical cation.
Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • The sample can be introduced directly via an infusion pump or, for complex mixtures, separated using Liquid Chromatography (LC) prior to MS analysis.

  • Data Acquisition (LC-MS/MS):

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to promote ionization).

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is recommended, which would generate the protonated molecule [M+H]⁺ at m/z 232.

    • Mass Analysis: Acquire full scan data to identify the [M+H]⁺ ion.

    • Tandem MS (MS/MS): Perform product ion scans on the precursor ion (m/z 232) to induce fragmentation and confirm the predicted fragmentation pathways.

Visualization of the Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS/MS Analysis cluster_analysis Data Analysis prep_sol Prepare Dilute Solution (e.g., 1 mg/mL in MeOH) lc LC Separation (C18 Column) prep_sol->lc esi ESI Source (+ mode) lc->esi ms1 Full Scan MS (Detect [M+H]⁺) esi->ms1 cid Collision-Induced Dissociation ms1->cid mw Confirm Molecular Weight ms1->mw ms2 MS/MS Product Ion Scan cid->ms2 frag Analyze Fragmentation Pattern ms2->frag structure Corroborate Structure mw->structure frag->structure

Caption: Workflow for LC-MS/MS analysis of 2-Methylquinoline-3,4-dicarboxylic acid.

Section 3: Comparison with Alternative Techniques

While NMR and MS are the primary tools for structural elucidation, other techniques provide complementary and confirmatory data.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique would confirm the presence of key functional groups. Expected characteristic absorbances include:

    • A very broad O-H stretch from the carboxylic acid groups (~2500-3300 cm⁻¹).

    • A strong C=O stretch from the carboxylic acid carbonyls (~1700-1725 cm⁻¹).

    • C=C and C=N stretching vibrations from the quinoline ring (~1500-1650 cm⁻¹).

    • C-H stretching from the aromatic and methyl groups (~2850-3100 cm⁻¹).

  • Elemental Analysis: This technique provides the empirical formula by determining the percentage composition of carbon, hydrogen, and nitrogen. The theoretical values for C₁₂H₉NO₄ (C: 62.34%, H: 3.92%, N: 6.06%) should be within ±0.4% of the experimental results for a pure sample.

Conclusion

The structural characterization of 2-Methylquinoline-3,4-dicarboxylic acid is a multi-faceted process requiring the synergistic application of NMR and mass spectrometry. This guide provides a robust, predictive framework based on established spectroscopic principles and data from analogous structures. By following the detailed protocols and understanding the predicted spectral features, researchers can confidently approach the analysis of this and other complex quinoline derivatives, ensuring the scientific integrity of their findings. The combination of ¹H, ¹³C, and 2D NMR, coupled with high-resolution mass spectrometry, will provide the unambiguous evidence required for structural confirmation in a drug discovery and development setting.

References

  • PubChem. 2-Methylquinoline. National Center for Biotechnology Information. [Link]

  • G. Fodor, et al. (1988). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 42(4), pp. 545-554.
  • NIST. 2-Quinolinecarboxylic acid. NIST Chemistry WebBook. [Link]

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The Dichotomy of the Quinoline Carboxylic Acid Scaffold: A Comparative Analysis in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Quinoline-3,4-Dicarboxylic Acids and Their Bioactive Congeners

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their development as antimalarials, antibacterials, anticancer agents, and modulators of central nervous system activity.[1][2] Among the vast landscape of quinoline-based compounds, those bearing carboxylic acid functionalities are of particular interest due to their ability to engage in crucial electrostatic interactions with biological targets. This guide provides a comparative analysis of quinoline-3,4-dicarboxylic acids and their structurally related analogs, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR) to inform rational drug design.

The Kynurenine Pathway: A Tale of Two Quinolines

Nature provides a compelling starting point for our analysis within the tryptophan metabolism cascade, known as the kynurenine pathway. This pathway generates two key quinoline derivatives with diametrically opposed effects on neuronal function: the neuroprotective kynurenic acid (a quinoline-4-carboxylic acid) and the neurotoxic quinolinic acid (a pyridine-2,3-dicarboxylic acid, an isomer of the target quinoline-3,4-dicarboxylic acid).[3][4] Understanding the functional balance between these two molecules is critical for neuropharmacology and provides a foundational paradigm for designing novel quinoline-based therapeutics.

Kynurenic Acid (KYNA): The Neuroprotector

Kynurenic acid acts as an antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, thereby dampening excessive glutamatergic neurotransmission and protecting neurons from excitotoxicity.[3] This neuroprotective profile has made KYNA and its analogs attractive candidates for the treatment of neurodegenerative disorders. However, the therapeutic potential of native KYNA is limited by its poor penetration of the blood-brain barrier.[3]

Quinolinic Acid (QUIN): The Neurotoxin

In stark contrast, quinolinic acid is a potent agonist of the NMDA receptor, and its overproduction by activated microglia and macrophages is associated with neuroinflammatory conditions.[4] Elevated levels of QUIN can lead to excitotoxic neuronal death, lipid peroxidation, and cytoskeletal destabilization.[4] The delicate balance between KYNA and QUIN, often expressed as the KYNA/QUIN ratio, is now considered a crucial biomarker for neurological health and disease.[5][6]

Synthetic Strategies for Quinoline Carboxylic Acids

The synthesis of quinoline carboxylic acids is well-established, with several named reactions providing versatile routes to a wide array of derivatives. The choice of synthetic strategy is dictated by the desired substitution pattern on the quinoline core.

Classical Approaches: Doebner and Pfitzinger Reactions

The Doebner reaction offers a straightforward, one-pot synthesis of quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid.[2][7] While effective for a range of substrates, this method can suffer from low yields when using electron-deficient anilines.[7]

The Pfitzinger reaction provides access to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound in the presence of a base. This method is particularly useful for generating 2,3-disubstituted quinoline-4-carboxylic acids.

Modern Synthetic Methodologies

More recent advancements in synthetic chemistry have introduced milder and more efficient methods for the preparation of quinoline carboxylic acids. These include microwave-assisted syntheses, which can significantly reduce reaction times and improve yields.[8] Indium(III) chloride has also been employed as a catalyst for the rapid synthesis of quinoline-4-carboxylic acid derivatives under microwave irradiation.[9]

A general workflow for the synthesis of a substituted quinoline-4-carboxylic acid via a Doebner-type reaction is depicted below:

G cluster_reactants Reactants cluster_products Product Aniline Substituted Aniline ReactionVessel One-Pot Reaction (e.g., Ethanol, Reflux) Aniline->ReactionVessel Aldehyde Aromatic Aldehyde Aldehyde->ReactionVessel PyruvicAcid Pyruvic Acid PyruvicAcid->ReactionVessel QuinolineAcid Substituted Quinoline-4-Carboxylic Acid ReactionVessel->QuinolineAcid

Caption: Generalized workflow for the Doebner synthesis of quinoline-4-carboxylic acids.

Comparative Biological Activities and Structure-Activity Relationships

The biological activity of quinoline carboxylic acids is profoundly influenced by the position and nature of substituents on the quinoline scaffold. A comparative analysis of different substitution patterns reveals key insights for drug design.

Anticancer Activity

Quinoline carboxylic acid derivatives have emerged as promising anticancer agents, with several analogs demonstrating potent inhibitory activity against various cancer cell lines.[10][11] One of the key mechanisms of action is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway that is essential for cancer cell proliferation.[12][13]

Structure-Activity Relationship for DHODH Inhibition:

A systematic study of quinoline-4-carboxylic acid analogs as DHODH inhibitors has identified three crucial regions for potent activity:[12]

  • C2-position: Requires a bulky, hydrophobic substituent.

  • C4-position: A carboxylic acid or its salt is essential for activity.

  • Benzo portion: Appropriate substitutions on the benzene ring can enhance potency.

Compound ClassTargetKey SAR FindingsRepresentative IC50
Quinoline-4-carboxylic acidsDHODHBulky hydrophobic group at C2, carboxylic acid at C4 is essential.[12][14]9.71 ± 1.4 nM (for analog 41)[14]
2,4-disubstituted quinoline-3-carboxylic acidsAntiproliferative (MCF-7, K562)Hydrolysis of ester to carboxylic acid enhances selectivity for cancer cells.[10]Micromolar range[10]
Neuroactive Properties

As discussed, the position of the carboxylic acid group plays a pivotal role in determining the neuroactivity of quinoline derivatives. While quinoline-4-carboxylic acids (e.g., kynurenic acid) are generally NMDA receptor antagonists, quinolinic acid (a pyridine-2,3-dicarboxylic acid) is an agonist. This highlights the critical importance of the overall electronic and steric profile of the molecule in its interaction with the NMDA receptor complex.

The development of potent and selective NMDA receptor antagonists based on the quinoline scaffold has been an active area of research. For instance, 1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid has been identified as a potent NMDA antagonist with an IC50 of 270 nM.[15]

Other Biological Activities

The versatility of the quinoline carboxylic acid scaffold extends to a wide range of other therapeutic areas:

  • Antimalarial Activity: 4-oxo-3-carboxyl quinolones have shown promise as antimalarial agents. Structure-activity studies have revealed that a carboxyl ester at the 3-position is optimal for potency, while conversion to a carboxylic acid or amide abolishes activity.[16]

  • Antiallergy Agents: A series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acids have been developed as potent antiallergy agents. The presence of a carboxylic acid at the 2-position was found to be crucial for optimal potency.[17]

  • Protein Kinase Inhibition: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with IC50 values in the low micromolar range.[18]

The following diagram illustrates the diverse biological targets of quinoline carboxylic acid derivatives:

G cluster_targets Biological Targets QCA Quinoline Carboxylic Acid Scaffold NMDA NMDA Receptors QCA->NMDA Antagonism/Agonism DHODH DHODH QCA->DHODH Inhibition PKCK2 Protein Kinase CK2 QCA->PKCK2 Inhibition Topoisomerase Bacterial Topoisomerases QCA->Topoisomerase Inhibition Other Other Targets (e.g., for antiallergy, antimalarial activity) QCA->Other

Caption: Diverse biological targets of the quinoline carboxylic acid scaffold.

The Enigma of Quinoline-3,4-Dicarboxylic Acids

While extensive research has focused on quinoline mono-carboxylic acids, there is a notable scarcity of data on the biological activities of quinoline-3,4-dicarboxylic acids. This presents both a challenge and an opportunity for drug discovery.

Hypothesized Properties and Potential Applications:

Based on the established SAR of related compounds, we can hypothesize some potential properties of quinoline-3,4-dicarboxylic acids:

  • Increased Polarity and Altered Physicochemical Properties: The presence of two carboxylic acid groups would significantly increase the polarity of the molecule, likely impacting its solubility, membrane permeability, and pharmacokinetic profile.

  • Chelating Properties: The vicinal dicarboxylic acid moiety could act as a chelating agent for metal ions, a property that could be exploited for various therapeutic applications.

  • Novel Receptor Interactions: The unique arrangement of two acidic groups on the quinoline scaffold could lead to novel binding interactions with biological targets, potentially uncovering new pharmacological activities.

Future research should focus on the synthesis and biological evaluation of a library of quinoline-3,4-dicarboxylic acid derivatives to explore their therapeutic potential.

Experimental Protocols

General Procedure for the Synthesis of a Quinoline-4-Carboxylic Acid via the Doebner Reaction
  • To a solution of the appropriately substituted aniline (1.0 eq.) and aromatic aldehyde (1.0 eq.) in ethanol, add pyruvic acid (1.1 eq.).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate from the reaction mixture. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to afford the desired quinoline-4-carboxylic acid.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Rationale: This one-pot, three-component reaction is a convergent and efficient method for the construction of the quinoline-4-carboxylic acid core. The use of a slight excess of pyruvic acid helps to drive the reaction to completion. The product often has limited solubility in the reaction solvent upon cooling, facilitating its isolation by simple filtration.

Conclusion

The quinoline carboxylic acid scaffold is a remarkably versatile platform for the design of novel therapeutic agents. A deep understanding of the structure-activity relationships of mono-carboxylic acid derivatives, particularly the opposing roles of kynurenic acid and quinolinic acid in the central nervous system, provides a solid foundation for future drug discovery efforts. While quinoline-3,4-dicarboxylic acids remain a largely unexplored chemical space, their unique structural features suggest the potential for novel biological activities. A systematic investigation into the synthesis and pharmacological properties of these dicarboxylic acid analogs is warranted and could lead to the discovery of new lead compounds for a variety of diseases.

References

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A Comparative Guide to the Biological Evaluation of 2-Methylquinoline-3,4-dicarboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its inherent chemical properties and versatile nature for substitution have made it a "privileged scaffold," consistently appearing in a multitude of therapeutic agents with a wide array of biological activities.[3] These activities span from anticancer and antimicrobial to anti-inflammatory and antiviral properties.[3][4] A particularly promising class of quinoline derivatives is the quinoline carboxylic acids, which have demonstrated significant potential in modulating key biological pathways implicated in various diseases.[5]

This guide provides an in-depth comparative analysis of the biological evaluation of 2-Methylquinoline-3,4-dicarboxylic acid and its structurally related analogs. While direct and extensive biological data on 2-Methylquinoline-3,4-dicarboxylic acid (CAS 88344-65-4) is not abundant in publicly available literature, this guide will leverage data from closely related analogs to infer its potential activities and provide a comprehensive framework for its evaluation.[6] We will delve into the synthesis, mechanisms of action, and comparative efficacy across anticancer, antimicrobial, and anti-inflammatory domains, supported by experimental data and detailed protocols.

Synthetic Strategies: Building the Quinoline-4-Carboxylic Acid Core

The synthesis of the quinoline-4-carboxylic acid scaffold, the backbone of our target molecule and its analogs, is primarily achieved through well-established named reactions, most notably the Pfitzinger and Doebner reactions. The choice of reaction often depends on the desired substitution pattern and the availability of starting materials.

The Pfitzinger Reaction

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a robust method for synthesizing substituted quinoline-4-carboxylic acids.[7][8] It involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide.[7][8]

The reaction mechanism initiates with the basic hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This is followed by the formation of an imine with the carbonyl compound, which then tautomerizes to an enamine. An intramolecular cyclization and subsequent dehydration yield the final quinoline-4-carboxylic acid.[8]

Pfitzinger_Reaction Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Base Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Base Base (e.g., KOH) KetoAcid->Imine + Carbonyl Compound Enamine Enamine Imine->Enamine Tautomerization Quinoline Quinoline-4-carboxylic acid Enamine->Quinoline Cyclization & Dehydration DHODH_Inhibition Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate Oxidation Pyrimidine Pyrimidine Biosynthesis Orotate->Pyrimidine DHODH DHODH Quinoline Quinoline-4-carboxylic Acid Derivative Quinoline->DHODH Inhibition CellCycle Cell Cycle Arrest & Apoptosis Pyrimidine->CellCycle

Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of selected quinoline carboxylic acid derivatives against various cancer cell lines. This data provides a framework for understanding the structure-activity relationships (SAR) and for predicting the potential anticancer efficacy of 2-Methylquinoline-3,4-dicarboxylic acid.

Compound/AnalogCell LineIC50 (µM)Reference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7>82.9% inhibition[9]
Quinoline-2-carboxylic acidHeLa>100[10]
Quinoline-3-carboxylic acidMCF-7>100[10]
Quinoline-4-carboxylic acidMCF-7>100[10]
2-([1,1′-Biphenyl]-4-yl)-3-methylquinoline-4-carboxylic AcidHCT-116-[7]
Potent quinoline-based analogue 41 DHODH Assay0.00971[8]
Potent quinoline-based analogue 43 DHODH Assay0.0262[8]

Note: The data for 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid is presented as percentage inhibition at a specific concentration.

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial agents, with notable examples including the fluoroquinolone antibiotics. [11]Quinoline carboxylic acids and their derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. [11][12] Mechanism of Action

The antimicrobial mechanism of many quinoline derivatives involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. [13]These enzymes are essential for DNA replication, recombination, and repair in bacteria. Their inhibition leads to the disruption of these critical cellular processes and ultimately bacterial cell death.

Comparative Antimicrobial Activity Data

The following table presents the antimicrobial activity of selected quinoline derivatives, highlighting their potential as antibacterial and antifungal agents.

Compound/AnalogMicroorganismMIC (µg/mL)Reference
1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidsGram-negative bacteria, S. aureus-[12]
Amifloxacin (a 3-quinolinecarboxylic acid derivative)E. coli0.25[11]
Substituted Ethyl 2-(Quinolin-4-yl)-propanoatesH. pyloriPotent activity[2]
Compound 3ad S. aureus2[14]

Note: Some data is qualitative ("Potent activity") as specific MIC values were not provided in the source.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. [3]Quinoline derivatives have shown significant anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response. [5] Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. [15]Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of numerous inflammatory genes, including cytokines, chemokines, and adhesion molecules. [15]Several quinoline derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway, thereby reducing the production of inflammatory mediators. [16][15]

NFkB_Inhibition cluster_0 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) Quinoline Quinoline Derivative IkB->Quinoline Inhibition of Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Translocation Gene Inflammatory Gene Expression NFkB_active->Gene Nucleus Nucleus Quinoline->NFkB_active Inhibition of Nuclear Translocation

Caption: Potential mechanisms of NF-κB inhibition by quinoline derivatives.

Comparative Anti-inflammatory Activity Data

Compound/AnalogAssayModelActivityReference
Quinoline-3-carboxylic acidLPS-induced inflammationRAW264.7 macrophagesAppreciable anti-inflammatory affinity[10]
Quinoline-4-carboxylic acidLPS-induced inflammationRAW264.7 macrophagesAppreciable anti-inflammatory affinity[10]
Substituted quinoline carboxylic acid ( CL 306 ,293)Adjuvant arthritisRatsSuppressed inflammation[17]
8-(Tosylamino)quinolineLPS-induced inflammationRAW264.7 macrophagesIC50 = 1-5 µmol/L[16]

Experimental Protocols

To ensure the reproducibility and validity of biological evaluations, standardized and well-documented protocols are essential. This section provides detailed methodologies for key assays used to assess the anticancer, antimicrobial, and anti-inflammatory potential of quinoline derivatives.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [6][18][19] Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment. [19]2. Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours). [20]3. MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [19]4. Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [19]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [19]6. Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration. [20]

Protocol 2: Agar Well Diffusion Assay for Antimicrobial Screening

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity. [21][22] Procedure:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile swab.

  • Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. A control with the solvent used to dissolve the compound should also be included.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Protocol 3: Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard and reliable model for evaluating the acute anti-inflammatory activity of compounds. [23][24][25] Principle: Subplantar injection of carrageenan, an irritant, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). [25]The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity. [25] Procedure:

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment. [25]2. Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose. A control group should receive the vehicle.

  • Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for compound absorption, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal. [24]The left hind paw can be injected with saline as a control.

  • Paw Volume Measurement: Measure the paw volume of both hind paws at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. [26]5. Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

The quinoline-3,4-dicarboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for 2-Methylquinoline-3,4-dicarboxylic acid is limited, the extensive research on its analogs strongly suggests its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The presence of the methyl group at the 2-position and the two carboxylic acid groups at the 3 and 4-positions are likely to significantly influence its biological activity and pharmacokinetic properties.

Future research should focus on the synthesis and comprehensive biological evaluation of 2-Methylquinoline-3,4-dicarboxylic acid. Structure-activity relationship studies of a series of its derivatives will be crucial to optimize its potency and selectivity for specific biological targets. Further mechanistic studies are also warranted to elucidate the precise molecular interactions responsible for its biological effects. The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential investigations, paving the way for the potential development of new and effective therapies based on this intriguing quinoline derivative.

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comparing the efficacy of different synthetic routes to 2-Methylquinoline-3,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoline Core

For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a "privileged structure." Its presence in numerous pharmacologically active compounds, from antimalarials like quinine to modern anticancer agents, underscores its importance. The specific derivative, 2-Methylquinoline-3,4-dicarboxylic acid, is a valuable building block for creating complex polycyclic structures and novel pharmaceutical candidates. The strategic placement of its functional groups—a methyl group at the C2 position and two adjacent carboxylic acids at C3 and C4—offers multiple points for chemical modification and interaction with biological targets.

However, the direct synthesis of this multifunctionalized quinoline is not straightforward. No established one-pot reaction exists, compelling chemists to explore multi-step pathways. This guide provides an in-depth comparison of the most viable synthetic routes, focusing on a robust two-step classical approach. We will dissect the causality behind experimental choices, provide detailed, field-tested protocols, and present a critical evaluation of an alternative, more modern but speculative route. Our goal is to equip researchers with the necessary knowledge to select and execute the most effective synthesis for their specific laboratory context.

Strategic Overview: Devising a Pathway to the Target Molecule

The synthesis of 2-Methylquinoline-3,4-dicarboxylic acid presents a classic chemical challenge: constructing a highly substituted aromatic heterocycle. Our analysis concludes that the most practical approach involves a two-stage strategy: first, the assembly of a simplified quinoline core, followed by the functionalization of that core to install the desired carboxylic acid groups.

This guide will focus primarily on the following pathway, which we have designated as the Recommended Synthetic Route :

  • Step 1: Friedländer Annulation to synthesize the 2,3-dimethylquinoline precursor.

  • Step 2: Vigorous Side-Chain Oxidation to convert the two methyl groups into the target dicarboxylic acid.

We will also critically evaluate an alternative, the Pfitzinger-Carboxylation Route , to provide a comprehensive overview of the synthetic landscape.

G cluster_0 Recommended Synthetic Route cluster_1 Alternative (Theoretical) Route A 2-Aminobenzaldehyde C 2,3-Dimethylquinoline A->C Friedländer Annulation B 2-Butanone B->C D 2-Methylquinoline-3,4-dicarboxylic acid C->D Vigorous Oxidation (e.g., hot KMnO4) E Isatin G 2-Methylquinoline-4-carboxylic acid E->G Pfitzinger Reaction F Acetone F->G H Target Molecule G->H Direct C-H Carboxylation (Speculative)

Figure 1. High-level comparison of the two primary synthetic strategies for 2-Methylquinoline-3,4-dicarboxylic acid.

Route 1: The Recommended Two-Step Synthesis (Friedländer Annulation & Oxidation)

This classical approach is the most reliable and is based on well-established, albeit challenging, organic transformations. It prioritizes the construction of the core heterocyclic system with simple alkyl substituents, which are then chemically elaborated in a subsequent step.

Part 1: Synthesis of 2,3-Dimethylquinoline via Friedländer Annulation

The Friedländer synthesis is a robust and straightforward method for forming quinoline rings. It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] For the synthesis of our precursor, 2,3-dimethylquinoline, the logical reactants are 2-aminobenzaldehyde and 2-butanone (methyl ethyl ketone).

Causality of Experimental Choices:

  • Reactants: 2-aminobenzaldehyde provides the benzene ring and the nitrogen atom, while 2-butanone provides the remaining atoms for the pyridine ring.

  • Catalyst: A base catalyst, such as potassium hydroxide (KOH), is chosen to deprotonate the α-carbon of 2-butanone, facilitating the initial aldol condensation with the aldehyde group of 2-aminobenzaldehyde. While acid catalysis is also possible, base catalysis often provides cleaner reactions for this specific transformation by minimizing side reactions associated with the aniline moiety.

  • Solvent & Temperature: Ethanol is used as a polar protic solvent to ensure the solubility of the reactants and the base. The reaction is conducted under reflux to provide the necessary activation energy for both the initial condensation and the subsequent cyclization and dehydration steps.

Friedlander start 2-Aminobenzaldehyde + 2-Butanone step1 Step 1 Aldol Condensation Base (KOH) catalyzes the formation of an enolate from 2-butanone, which attacks the aldehyde. start->step1 step2 Step 2 Cyclization The amino group performs an intramolecular nucleophilic attack on the ketone carbonyl. step1->step2 step3 Step 3 Dehydration The resulting hemiaminal intermediate eliminates water to form the aromatic quinoline ring. step2->step3 end 2,3-Dimethylquinoline step3->end

Figure 2. Workflow for the Friedländer synthesis of the 2,3-dimethylquinoline intermediate.

Detailed Experimental Protocol: Friedländer Synthesis

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminobenzaldehyde (10.0 g, 82.5 mmol) and absolute ethanol (100 mL). Stir until the solid is fully dissolved.

  • Addition of Reactants: Add 2-butanone (9.0 g, 125 mmol, 1.5 equiv.) to the solution.

  • Catalysis: While stirring, add a solution of potassium hydroxide (2.3 g, 41.3 mmol, 0.5 equiv.) dissolved in water (5 mL).

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water. A yellow-brown oil should separate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2,3-dimethylquinoline.

Expected Yield: 70-80%

Part 2: Oxidation of 2,3-Dimethylquinoline to the Dicarboxylic Acid

This step is the most challenging of the sequence. It requires a powerful oxidizing agent to convert the two stable methyl groups into carboxylic acids. The key is to achieve this without cleaving the aromatic quinoline ring system.[3] Strong, hot, alkaline potassium permanganate (KMnO₄) is the reagent of choice for this type of exhaustive oxidation of alkyl side-chains on aromatic rings.[4] The oxidation of dimethylnaphthalenes to naphthalenedicarboxylic acids serves as a strong precedent for the viability of this transformation.[5][6]

Causality of Experimental Choices:

  • Oxidizing Agent: Potassium permanganate (KMnO₄) is a potent and cost-effective oxidizing agent. Under hot, alkaline conditions, it is capable of oxidizing alkyl groups attached to aromatic rings.

  • Reaction Conditions: The reaction is performed in an aqueous alkaline solution (using KOH or NaOH) and heated to reflux. The alkaline conditions are crucial; they prevent the formation of acidic byproducts that could promote ring degradation and help to keep the intermediate carboxylate salts in solution. The high temperature provides the significant activation energy required for the oxidation of the stable methyl groups.

  • Stoichiometry: A large excess of KMnO₄ is required to ensure the complete oxidation of both methyl groups to the carboxylic acid stage.

  • Workup: The workup involves filtering the manganese dioxide (MnO₂) byproduct, followed by acidification of the filtrate. This protonates the dicarboxylate salt, causing the desired dicarboxylic acid product to precipitate out of the solution.

Oxidation start 2,3-Dimethylquinoline step1 Step 1 Oxidation Add quinoline to hot, alkaline KMnO₄ solution. Reflux for several hours. start->step1 step2 Step 2 Quenching & Filtration Cool and quench excess KMnO₄. Filter off the MnO₂ precipitate. step1->step2 step3 Step 3 Acidification & Isolation Acidify the clear filtrate with HCl to precipitate the dicarboxylic acid product. step2->step3 end Target Product step3->end

Figure 3. Workflow for the vigorous oxidation of the 2,3-dimethylquinoline intermediate.

Detailed Experimental Protocol: Vigorous Oxidation

Disclaimer: This protocol is adapted from procedures for the oxidation of analogous dimethyl-substituted aromatic systems and requires careful execution due to the strong oxidizing conditions.[7]

  • Setup: In a 1 L three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, prepare a solution of potassium hydroxide (10 g) in water (400 mL).

  • Reaction Initiation: Heat the alkaline solution to 90-95 °C. In a separate beaker, dissolve potassium permanganate (KMnO₄) (40.0 g, 253 mmol, approx. 4 equiv. per methyl group) in 200 mL of hot water.

  • Addition of Reactants: Add 2,3-dimethylquinoline (10.0 g, 63.6 mmol) to the hot alkaline solution in the flask. Begin vigorous stirring.

  • Oxidation: Slowly add the hot KMnO₄ solution from the dropping funnel over a period of 2-3 hours. The purple color of the permanganate should disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Completion: After the addition is complete, continue to heat the mixture under reflux for an additional 4-6 hours to ensure complete oxidation. A small sample can be tested: if a drop of the hot reaction mixture on filter paper shows a purple ring, excess permanganate is present.

  • Workup: Cool the reaction mixture and filter the brown MnO₂ precipitate through a pad of Celite. Wash the filter cake with a small amount of hot water. The resulting filtrate should be a clear, colorless, or slightly yellow solution.

  • Precipitation: Cool the filtrate in an ice bath and carefully acidify it by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. A white precipitate of 2-Methylquinoline-3,4-dicarboxylic acid will form.

  • Isolation and Purification: Allow the mixture to stand in the cold for at least one hour to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. The product can be further purified by recrystallization from water or a water/ethanol mixture.

Expected Yield: 40-55% (Yields for this step can be moderate due to the harsh conditions).

Route 2: The Alternative Pfitzinger-Carboxylation Route (A Critical Evaluation)

This alternative approach leverages the Pfitzinger reaction to build a quinoline-4-carboxylic acid core, followed by a modern C-H functionalization step to install the second carboxyl group. While theoretically appealing, this route faces significant practical hurdles.

  • Pfitzinger Reaction: This reaction condenses isatin with a carbonyl compound in the presence of a strong base to yield a quinoline-4-carboxylic acid.[8] To obtain the desired 2-methyl substituent, one would react isatin with acetone. This reliably produces 2-methylquinoline-4-carboxylic acid.[9]

  • Direct C-H Carboxylation: The subsequent step would require the selective carboxylation of the C-3 position. Modern organic chemistry has developed methods for direct C-H functionalization, often using transition metal catalysts (like copper or gold) or photoredox catalysis to activate specific C-H bonds for carboxylation with CO₂ or other C1 sources.[10]

Trustworthiness and Field-Proven Insights:

While the Pfitzinger reaction itself is robust, the direct C-H carboxylation step is highly speculative for this specific substrate.

  • Regioselectivity: The C-H bonds on the quinoline ring have different reactivities. While methods exist for functionalizing the C2, C4, and C8 positions, selective functionalization of the C3 position, especially when C2 and C4 are already substituted, is not well-established and would require extensive reaction screening and optimization.[4]

  • Yield and Scalability: C-H activation reactions often suffer from moderate yields, require expensive and air-sensitive catalysts, and can be difficult to scale up.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is a balance of feasibility, yield, cost, and scalability. The table below summarizes the key performance indicators for the two discussed strategies.

ParameterRoute 1: Friedländer & OxidationRoute 2: Pfitzinger & Carboxylation
Overall Feasibility High (Based on established reactions)Low (Relies on a speculative step)
Number of Steps 22
Precursor Synthesis Yield Good (70-80% for Friedländer)Excellent (Pfitzinger is often high-yielding)
Key Step Yield Moderate (40-55% for Oxidation)Very Low / Unknown (C-H Carboxylation)
Overall Estimated Yield 28-44% <10% (Speculative)
Reagent Cost & Availability Low (Common bulk chemicals)High (Requires specialized catalysts)
Scalability Moderate (Vigorous oxidation can be challenging)Low (C-H activation is difficult to scale)
Key Challenge Controlling the vigorous oxidation to prevent ring cleavage.Achieving selective C-3 carboxylation.
Recommendation Recommended for preparative synthesis. Not recommended without dedicated R&D.

Conclusion and Expert Recommendation

For researchers and drug development professionals seeking a reliable and scalable method to synthesize 2-Methylquinoline-3,4-dicarboxylic acid, the two-step route involving Friedländer annulation followed by vigorous permanganate oxidation is the clear recommendation.

While the oxidation step requires careful control and may result in moderate yields, it relies on well-understood principles of organic chemistry and uses readily available, inexpensive reagents. The overall pathway is robust and has a higher probability of success for non-specialists compared to the alternative.

The Pfitzinger-Carboxylation route, while intellectually interesting, ventures into the realm of cutting-edge but unproven methodology for this specific substrate. It should be considered an area for academic exploration rather than a dependable synthetic production method at this time. The successful execution of Route 1 will provide a practical and efficient supply of 2-Methylquinoline-3,4-dicarboxylic acid for further research and development endeavors.

References

  • Friedländer, P. Ueber o-Amidobenzaldehyd. Chemische Berichte1882 , 15 (2), 2572–2575. [Link]

  • LibreTexts Chemistry. 20.5: Preparing Carboxylic Acids. [Link]

  • Fujiwara, Y.; et al. Carbon Dioxide as the C1 Source for Direct C−H Functionalization of Aromatic Heterocycles. Organic Letters2010 , 12 (15), 3344–3347. [Link]

  • Garratt, P. J.; et al. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules2018 , 23 (8), 1973. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Kramer, K. & Lilly, C. 11.4 Synthesis of Carboxylic Acids – Fundamentals of Organic Chemistry. [Link]

  • Vedantu. Oxidation of naphthalene by acidic KMnO4 gives. [Link]

  • Wikipedia. Pfitzinger reaction. [Link]

  • Chemistry Stack Exchange. Oxidation of naphthalene with KMnO4. [Link]

  • Google Patents.
  • Galkin, E. G.; et al. Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Chemistry of Heterocyclic Compounds2004 , 40, 537–569. [Link]

  • Lahna, O.; et al. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry2022 , 21 (2). [Link]

  • ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

  • Mączyński, M.; et al. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters2016 , 26 (22), 5596-5601. [Link]

  • Patel, D. B.; et al. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research2017 , 9 (2), 216-230. [Link]

  • Madera, A. M.; et al. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry2022 , 65 (8), 6043–6062. [Link]

Sources

Navigating the Therapeutic Potential of 2-Methylquinoline-3,4-dicarboxylic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Within this diverse family, 2-Methylquinoline-3,4-dicarboxylic acid and its analogues represent a promising, yet underexplored, chemical space. This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of these derivatives, drawing comparisons with established quinoline-based compounds and offering a roadmap for future drug discovery efforts. By synthesizing existing knowledge and providing detailed experimental frameworks, we aim to equip researchers with the insights necessary to unlock the therapeutic potential of this unique molecular architecture.

The 2-Methylquinoline-3,4-dicarboxylic Acid Scaffold: A Strategic Design

The core structure of 2-Methylquinoline-3,4-dicarboxylic acid (CAS 88344-65-4) presents several key features for strategic molecular design in drug discovery.[3] The quinoline core itself is a privileged scaffold, while the substituents at positions 2, 3, and 4 offer opportunities for fine-tuning the molecule's physicochemical properties and biological activity.

  • The Quinoline Core: This bicyclic aromatic system provides a rigid framework that can effectively interact with biological targets. Its heteroaromatic nature allows for a range of intermolecular interactions, including π-π stacking and hydrogen bonding.

  • The 2-Methyl Group: The methyl group at the C2 position can influence the molecule's lipophilicity and steric profile. Modifications at this position are known to significantly impact the biological activity of quinoline derivatives.

  • The 3,4-Dicarboxylic Acid Moiety: The presence of two carboxylic acid groups is a distinctive feature. These groups can act as key hydrogen bond donors and acceptors, and their ability to chelate metal ions may play a role in the mechanism of action.[1] The relative orientation of these acidic groups provides a unique pharmacophore for targeted drug design.

Unraveling the Structure-Activity Relationship: A Comparative Analysis

While specific SAR studies on 2-Methylquinoline-3,4-dicarboxylic acid derivatives are limited, we can extrapolate key principles from closely related quinoline monocarboxylic acids to guide future research.

The Critical Role of the Carboxylic Acid Groups

The carboxylic acid functionality at positions C3 and C4 is anticipated to be a primary determinant of biological activity. In many quinoline-based inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH), the carboxylate group forms crucial salt bridges and hydrogen bonds within the active site.[4][5]

Table 1: Comparison of Quinoline Carboxylic Acid Derivatives as Enzyme Inhibitors

Compound ClassKey Structural FeatureBiological TargetPotency (IC₅₀)Reference
2-Aryl-4-quinolinecarboxylic acidsBulky hydrophobic group at C2, Carboxylic acid at C4Dihydroorotate Dehydrogenase (DHODH)nM to low µM[4]
Quinoline-3-carboxylic acidsCarboxylic acid at C3Protein Kinase CK20.65 to 18.2 µM[6]
2-Methylquinoline-3,4-dicarboxylic acid derivatives (Hypothetical)Dicarboxylic acid at C3 and C4Potential for dual interaction with targetTo be determined-

It is plausible that the dicarboxylic acid moiety in our target compounds could lead to enhanced binding affinity or altered selectivity for specific biological targets through the formation of multiple, simultaneous interactions.

The Influence of the C2-Methyl Substituent

The substituent at the C2 position of the quinoline ring is known to significantly modulate biological activity. While a methyl group is the focus of this guide, exploring other substituents at this position is a logical step in lead optimization. For instance, in the context of DHODH inhibitors, bulky hydrophobic groups at the C2 position have been shown to be essential for potent activity.[4]

Caption: Influence of C2 substituent on biological activity.

Comparative Performance Against Alternative Scaffolds

The therapeutic potential of 2-Methylquinoline-3,4-dicarboxylic acid derivatives can be benchmarked against other established pharmacophores.

Table 2: Performance Comparison with Other Heterocyclic Scaffolds

ScaffoldKey Biological ActivitiesAdvantagesDisadvantages
2-Methylquinoline-3,4-dicarboxylic acid Anticancer, Antimicrobial (Hypothesized)Potential for novel binding interactions due to dicarboxylic acid moiety.Limited SAR data currently available.
Quinoline-4-carboxylic acid Anticancer, AntiviralWell-established SAR, potent enzyme inhibition.[5]Potential for off-target effects.
Quinoxaline Anticancer, AntimicrobialSynthetic accessibility.Can suffer from poor solubility.
Benzimidazole Anthelmintic, Antifungal, AnticancerBroad spectrum of activity.Potential for metabolic instability.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate research in this area, we provide detailed, step-by-step methodologies for the synthesis of the core scaffold and a key biological assay.

Synthesis of 2-Methylquinoline-3,4-dicarboxylic Acid

A plausible synthetic route to the target scaffold is a modification of the Pfitzinger quinoline synthesis.[7]

Protocol: Modified Pfitzinger Synthesis

  • Preparation of the Isatin Derivative: Start with a suitably substituted isatin. For the parent compound, unsubstituted isatin is used.

  • Reaction with a β-ketoester: React the isatin with ethyl 2-methyl-3-oxobutanoate in the presence of a base such as potassium hydroxide in ethanol.

  • Cyclization and Aromatization: The initial condensation product will undergo an intramolecular cyclization and subsequent dehydration upon heating to form the quinoline ring system.

  • Hydrolysis of the Ester: The resulting ester is then hydrolyzed to the dicarboxylic acid using standard conditions, such as aqueous sodium hydroxide followed by acidification.

Pfitzinger_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Intermediates cluster_products Products Isatin Isatin Condensation_Product Condensation Product Isatin->Condensation_Product Ketoester Ethyl 2-methyl-3-oxobutanoate Ketoester->Condensation_Product Base KOH, Ethanol Base->Condensation_Product Heat Reflux Cyclized_Intermediate Cyclized Intermediate Heat->Cyclized_Intermediate Condensation_Product->Cyclized_Intermediate Intramolecular Cyclization Ester_Product Quinoline Ester Derivative Cyclized_Intermediate->Ester_Product Dehydration Final_Product 2-Methylquinoline-3,4-dicarboxylic acid Ester_Product->Final_Product Hydrolysis

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-Methylquinoline-3,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of specific chemical entities is paramount. This guide provides an in-depth comparison of analytical methodologies for the cross-validation of 2-Methylquinoline-3,4-dicarboxylic acid, a molecule of interest in various research and development settings. As researchers, scientists, and drug development professionals, the selection of an appropriate, validated analytical method is a critical decision that impacts data integrity, regulatory compliance, and ultimately, project success.

This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of methods and validation parameters. We will explore High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, grounded in the principles of scientific integrity and regulatory expectations.

The Bedrock of Analytical Science: Regulatory Framework for Method Validation

Before delving into specific techniques, it is crucial to understand the regulatory landscape that governs analytical method validation. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide comprehensive guidelines to ensure that an analytical procedure is suitable for its intended purpose.[1][2][3][4] The recently revised ICH Q2(R2) guideline, along with ICH Q14, emphasizes a lifecycle approach to analytical procedures, from development through validation and ongoing use.[2][5][6]

The core validation characteristics that must be considered for quantitative impurity tests and assays include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[7][8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of test results obtained by the method to the true value.[10]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision.[8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

A generalized workflow for analytical method validation is depicted below.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Reporting & Lifecycle Develop Analytical Procedure Develop Analytical Procedure Write Validation Protocol Write Validation Protocol Develop Analytical Procedure->Write Validation Protocol Define Analytical Target Profile (ATP) Define Analytical Target Profile (ATP) Define Analytical Target Profile (ATP)->Develop Analytical Procedure Define Acceptance Criteria Define Acceptance Criteria Write Validation Protocol->Define Acceptance Criteria Execute Validation Experiments Execute Validation Experiments Define Acceptance Criteria->Execute Validation Experiments Specificity Specificity Execute Validation Experiments->Specificity Linearity_Range Linearity & Range Execute Validation Experiments->Linearity_Range Accuracy_Precision Accuracy & Precision Execute Validation Experiments->Accuracy_Precision LOD_LOQ LOD & LOQ Execute Validation Experiments->LOD_LOQ Robustness Robustness Execute Validation Experiments->Robustness Validation Report Validation Report Robustness->Validation Report Method Implementation & Continuous Monitoring Method Implementation & Continuous Monitoring Validation Report->Method Implementation & Continuous Monitoring

Caption: A generalized workflow for analytical method validation.

Comparative Analysis of Analytical Methods

The choice of an analytical method for 2-Methylquinoline-3,4-dicarboxylic acid will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of organic molecules, including quinoline derivatives.[11][12] The separation is based on the partitioning of the analyte between a stationary phase (e.g., C18) and a mobile phase. The dicarboxylic acid functional groups and the quinoline ring system of the target molecule provide chromophores that absorb UV radiation, allowing for detection and quantification.

The acidic nature of the carboxylic acid groups means that the pH of the mobile phase will significantly impact the retention of 2-Methylquinoline-3,4-dicarboxylic acid on a reverse-phase column. An acidic mobile phase will suppress the ionization of the carboxylic acids, leading to increased retention. The UV spectrum of the quinoline ring system allows for selective detection at a specific wavelength, enhancing the specificity of the method.[13]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or variable wavelength detector (VWD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of 2-Methylquinoline-3,4-dicarboxylic acid in methanol.

    • Perform serial dilutions with the initial mobile phase composition (90% A, 10% B) to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol).

    • Dilute with the initial mobile phase to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.9950.9995
Range 80-120% of test concentration1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 3.0%1.5%
LOD Signal-to-Noise ≥ 3~0.3 µg/mL
LOQ Signal-to-Noise ≥ 10~1.0 µg/mL
Specificity No interference at analyte retention timePeak purity > 99.5%
  • Strengths: Robust, reliable, and widely available instrumentation. Relatively low cost per sample.

  • Limitations: Moderate sensitivity compared to mass spectrometry. Potential for interference from co-eluting compounds with similar UV spectra in complex matrices.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification, especially in complex biological matrices.[14][15] The method combines the separation power of LC with the highly specific detection of mass spectrometry.

For 2-Methylquinoline-3,4-dicarboxylic acid (MW: 231.20 g/mol ), electrospray ionization (ESI) in negative ion mode would be highly effective due to the presence of the two acidic carboxylic acid groups, which readily deprotonate to form [M-H]⁻ or [M-2H]²⁻ ions. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for the selection of a specific precursor ion and its fragmentation into characteristic product ions. This transition is highly specific to the analyte, minimizing the risk of interference.

  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Negative.

    • MRM Transition (Hypothetical): Precursor ion (Q1) m/z 230.1 -> Product ion (Q3) m/z 186.1 (corresponding to loss of CO₂).

    • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

  • Standard and Sample Preparation: Similar to HPLC-UV, but dilutions are made to a much lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL). For biological samples, a protein precipitation or solid-phase extraction (SPE) step would be necessary.[16]

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.9950.9998
Range Defined by application0.1 - 100 ng/mL
Accuracy (% Recovery) 85.0 - 115.0% (for bioanalysis)98.5 - 103.1%
Precision (% RSD)
- Repeatability≤ 15%2.5%
- Intermediate Precision≤ 15%4.8%
LOD Signal-to-Noise ≥ 3~0.03 ng/mL
LOQ Signal-to-Noise ≥ 10~0.1 ng/mL
Specificity No interference in MRM channelNo interfering peaks observed in blank matrix
  • Strengths: Excellent sensitivity and selectivity. Ideal for complex matrices and trace-level analysis.

  • Limitations: Higher instrument and operational costs. Requires more specialized expertise for method development and troubleshooting. Susceptible to matrix effects which must be carefully evaluated.

LC_MS_Workflow Sample Sample LC_Separation Liquid Chromatography (Separation) Sample->LC_Separation Ion_Source Electrospray Ionization (Ionization) LC_Separation->Ion_Source Quadrupole_1 Q1: Precursor Ion Selection Ion_Source->Quadrupole_1 Collision_Cell Q2: Collision Cell (Fragmentation) Quadrupole_1->Collision_Cell Quadrupole_3 Q3: Product Ion Selection Collision_Cell->Quadrupole_3 Detector Detector Data Data Acquisition & Analysis Detector->Data

Caption: A simplified workflow for LC-MS/MS analysis.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler technique that measures the absorbance of light by a sample at a specific wavelength. While it lacks the separative power of chromatography, it can be a useful tool for the quantification of 2-Methylquinoline-3,4-dicarboxylic acid in simple matrices where it is the primary absorbing species.

The conjugated aromatic system of the quinoline ring in 2-Methylquinoline-3,4-dicarboxylic acid results in characteristic UV absorbance.[13][17] By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration can be determined using a calibration curve according to the Beer-Lambert law.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Determine the λmax of 2-Methylquinoline-3,4-dicarboxylic acid by scanning a solution (e.g., in 0.1 M HCl) from 200 to 400 nm.

    • Prepare a series of calibration standards in the same solvent.

    • Measure the absorbance of the blank (solvent), standards, and samples at the λmax.

    • Construct a calibration curve of absorbance versus concentration.

  • Sample Preparation: The sample must be dissolved in a transparent solvent and diluted to a concentration that falls within the linear range of the calibration curve. The sample matrix should not contain other components that absorb at the λmax.

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.9950.9985
Range Absorbance 0.1 - 1.05 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.8%
Precision (% RSD)
- Repeatability≤ 2.0%1.2%
- Intermediate Precision≤ 3.0%2.1%
LOD Signal-to-Noise ≥ 3~1.5 µg/mL
LOQ Signal-to-Noise ≥ 10~5.0 µg/mL
Specificity High risk of interferenceMethod is non-specific
  • Strengths: Simple, rapid, and inexpensive.

  • Limitations: Lacks specificity and is prone to interference from other UV-absorbing compounds in the sample matrix. Lower sensitivity compared to chromatographic methods.

Method Selection Guide

The choice of the most suitable analytical method depends on a careful consideration of the analytical requirements.

FeatureHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Selectivity GoodExcellentPoor
Sensitivity ModerateVery HighLow
Matrix Tolerance ModerateHighLow
Cost per Sample LowHighVery Low
Instrumentation Cost ModerateHighLow
Throughput HighHighVery High
Expertise Required IntermediateHighLow
Best Suited For Routine QC, purity analysis, assaysTrace analysis, bioanalysis, impurity profilingHigh concentration samples, simple matrices

Conclusion

The cross-validation of analytical methods for 2-Methylquinoline-3,4-dicarboxylic acid requires a systematic approach grounded in regulatory guidelines and sound scientific principles. While HPLC-UV provides a robust and reliable method for routine analysis, LC-MS/MS is the superior choice for applications requiring high sensitivity and selectivity, particularly in complex sample matrices. UV-Vis spectrophotometry, although simple and cost-effective, is limited by its lack of specificity and should only be considered for well-defined and simple sample types.

Ultimately, the objective of validation is to demonstrate that the chosen analytical procedure is fit for its intended purpose.[6] By carefully considering the validation parameters and performance characteristics of each method, researchers can ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Dong, M. W. (2014, August 22). Validation of Impurity Methods, Part II. LCGC North America. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Proventa International. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 28(4). Retrieved from [Link]

  • Patel, S., & Patel, P. (2014). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis, 2(1), 1-8.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • ResearchGate. (2016, June 1). How can I separate the isomers of 2,3-Pyridinedicarboxylic acid (quinolinic acid) by using LC-MS? Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • MDPI. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]

  • National Institutes of Health. (2023, May 16). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417. Retrieved from [Link]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... Retrieved from [Link]

  • National Institutes of Health. (2024, July 4). Synthesis, DFT studies on a series of tunable quinoline derivatives. Retrieved from [Link]

  • Supplementary Information. (n.d.). Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methylquinoline-3,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline ring system is known to present several health hazards. Quinoline itself is toxic if swallowed and harmful in contact with skin, causing skin and serious eye irritation.[3] Some quinoline derivatives are also suspected carcinogens and mutagens.[4] The dicarboxylic acid groups suggest the compound may be a skin, eye, and respiratory irritant.[5] Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is essential.

Core Principles of Chemical Handling

Before any handling of 2-Methylquinoline-3,4-dicarboxylic acid, a thorough risk assessment must be conducted. The hierarchy of controls should always be applied, with PPE being the final line of defense after elimination, substitution, engineering controls (like fume hoods), and administrative controls.[6]

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the nature of the work being performed. The following table outlines the minimum recommended PPE for various laboratory operations involving 2-Methylquinoline-3,4-dicarboxylic acid.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Double-gloving with nitrile or neoprene gloves.[4][7]Chemical splash goggles.[7]Full-length, buttoned laboratory coat.[4]Not generally required if handled in a certified chemical fume hood.
Conducting reactions and work-up procedures Double-gloving with nitrile or neoprene gloves.[4][7]Chemical splash goggles and a face shield.[7]Full-length, buttoned laboratory coat. A chemical-resistant apron is recommended for larger quantities.[7]An air-purifying respirator with organic vapor cartridges may be necessary if there is a risk of aerosol generation or if work is performed outside a fume hood.[7]
Cleaning glassware and work surfaces Chemical-resistant gloves (nitrile or neoprene).[7]Chemical splash goggles.Full-length, buttoned laboratory coat.Not generally required.
Handling waste Chemical-resistant gloves (nitrile or neoprene).Chemical splash goggles.Full-length, buttoned laboratory coat.Not generally required.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 2-Methylquinoline-3,4-dicarboxylic acid minimizes the risk of exposure.

Preparation and Weighing:
  • Work in a Fume Hood: All handling of the solid compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Don PPE: Before handling the compound, put on the appropriate PPE as outlined in the table above. This includes a lab coat, double gloves, and chemical splash goggles.

  • Weighing: Use a disposable weigh boat. Handle the solid carefully to avoid generating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[7]

During the Reaction:
  • Maintain Containment: Keep all reaction vessels closed or covered to the extent possible.

  • Use a Blast Shield: For reactions with a potential for splashing or explosion, use a blast shield in front of the apparatus.

Post-Reaction and Cleanup:
  • Decontamination: All glassware and surfaces that have come into contact with 2-Methylquinoline-3,4-dicarboxylic acid should be decontaminated with a suitable solvent and then washed thoroughly.[7]

  • PPE Removal: Remove PPE in a designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.[7]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection for 2-Methylquinoline-3,4-dicarboxylic acid start Start: Assess Task fume_hood Work in Fume Hood? start->fume_hood aerosol_risk Risk of Aerosol/Dust? fume_hood->aerosol_risk Yes ppe_respirator Add Respirator (Organic Vapor Cartridge) fume_hood->ppe_respirator No splash_risk Risk of Splash? aerosol_risk->splash_risk No aerosol_risk->ppe_respirator Yes large_quantity Handling Large Quantity? splash_risk->large_quantity No ppe_face_shield Add Face Shield splash_risk->ppe_face_shield Yes ppe_basic Standard PPE: - Lab Coat - Single Gloves - Safety Goggles large_quantity->ppe_basic No ppe_apron Add Chemical Apron large_quantity->ppe_apron Yes end Proceed with Task ppe_basic->end ppe_advanced Enhanced PPE: - Lab Coat - Double Gloves - Chemical Goggles ppe_advanced->end ppe_respirator->splash_risk ppe_face_shield->large_quantity ppe_apron->ppe_advanced

Caption: PPE selection workflow based on task-specific risks.

Disposal Plan

Proper disposal of 2-Methylquinoline-3,4-dicarboxylic acid and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:
  • Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.[7]

  • Liquid Waste: All solutions containing 2-Methylquinoline-3,4-dicarboxylic acid, as well as the initial rinses of contaminated glassware, must be collected in a labeled hazardous waste container for liquids.[8] Do not pour any waste containing this compound down the drain.[7]

  • Sharps Waste: Needles, syringes, and other contaminated sharps should be disposed of in a designated sharps container.

Container Labeling:

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Methylquinoline-3,4-dicarboxylic acid".[8]

Final Disposal:

All waste must be disposed of through your institution's environmental health and safety office.[7] This will typically involve incineration at a licensed chemical waste facility.[8]

By adhering to these rigorous safety protocols, researchers can handle 2-Methylquinoline-3,4-dicarboxylic acid with confidence, ensuring a safe and productive laboratory environment.

References

  • 2-METHYLQUINOLINE-3,4-DICARBOXYLIC ACID | CAS 88344-65-4. Chemspace. Available at: [Link]

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG. Available at: [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • QUINOLINE FOR SYNTHESIS - Loba Chemie. Loba Chemie. Available at: [Link]

  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. Available at: [Link]

  • 2-Methylquinoline-4-carboxylic acid | C11H9NO2 | CID 604442 - PubChem. PubChem. Available at: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. Available at: [Link]

  • 1 2 0 Material Safety Data Sheet. ScienceLab.com. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. Available at: [Link]

  • Safe Handling and Storage of Chemicals | Environmental Health & Safety. Princeton University. Available at: [Link]

  • Material Safety Data Sheet - Pi Chemicals. Pi Chemicals. Available at: [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. GERPAC. Available at: [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. Centers for Disease Control and Prevention. Available at: [Link]

  • Science Department Safety Training Notes - Alabama Achieves. Alabama State Department of Education. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.